Omarigliptin
説明
This compound has been used in trials studying the treatment of Type 2 Diabetes Mellitus and Chronic Renal Insufficiency.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 2 investigational indications.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMPWKUAHLTIBJ-ISTRZQFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153678 | |
| Record name | Omarigliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226781-44-7 | |
| Record name | Omarigliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omarigliptin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226781447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omarigliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Omarigliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1226781-44-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMARIGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Omarigliptin's Mechanism of Action as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omarigliptin (MK-3102) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its biochemical interaction with the DPP-4 enzyme. It details the downstream physiological effects on the incretin system, supported by quantitative data from in vitro and in vivo studies. This document also outlines the detailed experimental methodologies for key assays used to characterize DPP-4 inhibitors and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Role of DPP-4 in Glucose Homeostasis
Dipeptidyl peptidase-4 is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also exists in a soluble form in plasma. A key physiological role of DPP-4 is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released from the gut in response to food intake and play a crucial role in regulating glucose homeostasis. They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells. The enzymatic action of DPP-4 rapidly cleaves the N-terminal dipeptides from active GLP-1 and GIP, rendering them inactive. In individuals with T2DM, the incretin effect is diminished. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, thereby enhancing their glucose-lowering effects.
Molecular Mechanism of Action of this compound
This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[4] Its mechanism of action is centered on its high-affinity binding to the active site of DPP-4, which prevents the enzyme from degrading its natural substrates, GLP-1 and GIP.
Biochemical Interaction with DPP-4
Structural studies of this compound co-crystallized with DPP-4 reveal that it binds to the active site of the enzyme. The binding is characterized by key interactions with specific amino acid residues. The primary amine of this compound forms salt bridges with glutamic acid residues (E205 and E206) in the S2 subsite of the DPP-4 active site. The difluorophenyl group occupies the S1 subsite, a hydrophobic pocket, and the fused ring structure of this compound engages in π-π stacking with a phenylalanine residue (F357). These interactions contribute to the high potency and selectivity of this compound for DPP-4.
Downstream Signaling Pathway
The inhibition of DPP-4 by this compound initiates a cascade of physiological events that contribute to improved glycemic control. By preventing the degradation of GLP-1 and GIP, this compound increases the circulating levels of these active incretin hormones. Elevated active GLP-1 levels lead to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon secretion from pancreatic α-cells. This dual action results in lower hepatic glucose production and increased glucose uptake and utilization by peripheral tissues, ultimately leading to a reduction in blood glucose levels.
Quantitative Data
The efficacy of this compound as a DPP-4 inhibitor has been quantified through various in vitro and in vivo studies.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against DPP-4 and other related proteases is summarized in the table below.
| Parameter | This compound | Sitagliptin |
| DPP-4 IC50 (nM) | 1.6[4][5] | 18[4][5] |
| DPP-4 Ki (nM) | 0.8[4][5] | - |
| Selectivity (IC50 > 67 µM) | QPP, FAP, PEP, DPP8, DPP9[5] | - |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; QPP: Quiescent prolyl peptidase; FAP: Fibroblast activation protein; PEP: Prolyl endopeptidase; DPP8: Dipeptidyl peptidase-8; DPP9: Dipeptidyl peptidase-9.
Human Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profiles of this compound in healthy subjects support its once-weekly dosing regimen.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1.0 - 4.0 hours[6] |
| Terminal Half-life (t½) | >100 hours[6] |
| Renal Clearance | ~2 L/h[4] |
| DPP-4 Inhibition at 168 hours | ~77% to 89%[4] |
| Postprandial Active GLP-1 Increase | ~2-fold[4][7] |
Experimental Protocols
The characterization of this compound's mechanism of action involves several key experiments. The following sections provide detailed methodologies for these assays.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of each this compound dilution to the wells of the 96-well plate.
-
Add the diluted DPP-4 enzyme solution to each well.
-
Include control wells with enzyme and buffer (no inhibitor) and blank wells with buffer only.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme without inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[8]
-
In Vivo Pharmacodynamic Assessment
This assay measures the level of DPP-4 inhibition in plasma samples from subjects treated with this compound.
Sample Collection and Processing:
-
Collect blood samples in EDTA-containing tubes at specified time points before and after this compound administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Assay Procedure: The assay is performed similarly to the in vitro inhibition assay, with the patient's plasma serving as the source of the DPP-4 enzyme. The DPP-4 activity in post-dose samples is compared to the pre-dose (baseline) activity to calculate the percentage of inhibition.
This assay quantifies the levels of active GLP-1 in plasma.
Sample Collection and Processing:
-
Collect blood samples in tubes containing a DPP-4 inhibitor (e.g., P800 tubes) to prevent ex vivo degradation of active GLP-1.
-
Place samples on ice immediately after collection.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Assay Procedure: Active GLP-1 levels are typically measured using a commercially available sandwich ELISA kit specific for the active forms of GLP-1 (GLP-1 (7-36) amide and GLP-1 (7-37)).[9] The assay is performed according to the manufacturer's instructions.
An OGTT is performed to assess the effect of this compound on postprandial glucose and incretin levels.
Procedure:
-
After an overnight fast, a baseline blood sample is collected.
-
The subject ingests a standard glucose solution (typically 75g).
-
Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.
-
Plasma glucose, insulin, and active GLP-1 levels are measured in the collected samples.
Conclusion
This compound is a highly potent and selective DPP-4 inhibitor that acts by competitively and reversibly binding to the active site of the DPP-4 enzyme. This inhibition leads to a sustained increase in the levels of active incretin hormones, GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release. The long half-life and sustained DPP-4 inhibition of this compound support a once-weekly dosing regimen, offering a convenient treatment option for patients with type 2 diabetes mellitus. The experimental protocols detailed in this guide provide a framework for the characterization of DPP-4 inhibitors and the assessment of their pharmacodynamic effects.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. abcam.com [abcam.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. content.abcam.com [content.abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. ibl-america.com [ibl-america.com]
discovery and medicinal chemistry of omarigliptin
An In-depth Technical Guide to the Discovery and Medicinal Chemistry of Omarigliptin
Executive Summary
This compound (MK-3102) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Merck & Co. for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] Its chemical structure is (2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine.[3] The discovery of this compound was driven by the goal of creating a DPP-4 inhibitor with a pharmacokinetic profile suitable for once-weekly oral administration, thereby improving patient convenience and adherence compared to the daily dosing required for earlier agents in its class.[3][4]
This document provides a comprehensive overview of the discovery, medicinal chemistry, mechanism of action, pharmacology, and clinical efficacy of this compound. It details the structure-activity relationship (SAR) studies that led to its selection, its synthetic manufacturing routes, and includes detailed experimental protocols for key assays.
Discovery and Lead Optimization
The development of this compound stemmed from the clinical success of first-generation DPP-4 inhibitors like sitagliptin.[3] While effective, the daily dosing regimen of these drugs presented an opportunity for innovation. The primary goal was to identify a novel, potent, and selective DPP-4 inhibitor with a long half-life amenable to once-weekly dosing.[2][5]
The discovery process involved systematic structure-activity relationship (SAR) studies of various tetrahydropyran analogues.[3] A key challenge was to reduce the basicity of the amine group compared to earlier cyclohexylamine analogues, which had shown potential for hERG potassium channel-related cardiotoxicity. The introduction of a tetrahydropyran scaffold successfully reduced this basicity, mitigating the risk of QTc prolongation.[3] Through extensive optimization of substituents on the tetrahydropyran and pyrazolopyrrolidine rings, this compound was identified as a clinical candidate with a unique combination of high potency, excellent selectivity, and a favorable pharmacokinetic profile characterized by low clearance and a long terminal half-life in preclinical species.[3]
Medicinal Chemistry
Synthesis
The commercial manufacturing route for this compound is a convergent synthesis.[5] The molecule is assembled from two key fragments: a highly functionalized pyranone and a mesylated pyrazole. The final steps involve a diastereoselective reductive amination to connect these fragments, followed by the deprotection of a Boc (tert-butyloxycarbonyl) group.[6]
The synthesis of the complex pyranone intermediate is notable for its reliance on three ruthenium-catalyzed reactions:
-
Dynamic Kinetic Resolution (DKR): A Ru-catalyzed reduction of a racemic α-aminoketone establishes the two crucial contiguous stereocenters.[6][7]
-
Cycloisomerization: A bis-homopropargylic alcohol undergoes cycloisomerization to form a dihydropyran.[5][6]
-
Oxidation: A Ru-catalyzed oxidation of the resulting pyranol yields the target pyranone.[5][6]
Alternative scalable syntheses have also been developed, focusing on metal-free transformations and efficient, stereocontrolled reactions like asymmetric Henry reactions to generate key intermediates.[8][9]
Structure-Activity Relationship (SAR)
The SAR for this compound and its analogues has been extensively studied.[3][10] Key findings include:
-
Tetrahydropyran Core: This scaffold was critical for reducing the basicity of the primary amine compared to earlier cyclohexylamine-based inhibitors, thereby mitigating hERG channel activity.[3]
-
2,5-Difluorophenyl Group: This group optimally occupies the S1 pocket of the DPP-4 enzyme.[11]
-
Amine at C3: The (3S)-amino configuration is essential for potent DPP-4 inhibition, forming key interactions with residues Glu205, Glu206, and Tyr662 in the enzyme's active site.[11]
-
Pyrrolopyrazole Moiety: This bicyclic system attached at the C5 position contributes significantly to the long half-life and overall pharmacokinetic profile.
-
Methylsulfonyl Group: The N-sulfonylation of the pyrazole ring was a critical modification that enhanced potency and pharmacokinetic properties.[12]
Mechanism of Action
This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[3][13] DPP-4 is a serine protease that rapidly inactivates the endogenous incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][15][16] These hormones are released by the gut in response to food and play a crucial role in glucose homeostasis.[17]
By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, thereby increasing their active concentrations and prolonging their effect.[4][14] This leads to:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.[16][18]
-
Suppressed Glucagon Release: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[16][18]
The combination of these effects results in improved glycemic control, including lower fasting and postprandial glucose levels, with a low intrinsic risk of hypoglycemia because the mechanism is glucose-dependent.[4][15]
Pharmacology and Efficacy
In Vitro Pharmacology
This compound is a highly potent inhibitor of DPP-4 and demonstrates excellent selectivity against other proteases, including DPP-8 and DPP-9, which is important for minimizing potential off-target effects.[3]
Table 1: In Vitro DPP-4 Inhibition and Selectivity
| Parameter | Value | Reference |
|---|---|---|
| DPP-4 IC50 | 1.6 nM | [3][13] |
| DPP-4 Ki | 0.8 nM | [3][13] |
| Selectivity vs. QPP, FAP, PEP, DPP-8, DPP-9 | IC50 > 67 µM | [3][13] |
| Ion Channel Activity (IKr, Cav1.2, Nav1.5) | IC50 > 30 µM |[3][13] |
Pharmacokinetics
The pharmacokinetic (PK) profile of this compound is characterized by low plasma clearance and a long terminal half-life, supporting a once-weekly dosing schedule.[3] It has high oral bioavailability in preclinical species.[3] In humans, absorption is rapid, and steady state is achieved after 2 to 3 weeks of weekly dosing.[19][20] Food does not have a clinically significant effect on its pharmacokinetics.[19][21]
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Clearance (mL/min/kg) | Vdss (L/kg) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Rat | 1.1 | 0.8 - 1.3 | ~11 | ~100 | [3] |
| Dog | 0.9 | 0.8 - 1.3 | ~22 | ~100 |[3] |
Table 3: Human Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Description | Reference |
|---|---|---|
| Dosing Regimen | 25 mg, once weekly | [14] |
| Time to Steady State | 2 - 3 weeks | [19][20] |
| DPP-4 Inhibition (at 168h post-dose) | ~77% to 89% | [19][20] |
| Effect on Active GLP-1 | ~2-fold increase (weighted average) | [20] |
| Renal Clearance | ~2 L/h | [20] |
| Effect of Renal Impairment | AUC increased by ~56% in severe RI and ~97% in ESRD |[22] |
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.[23] A meta-analysis of 16 randomized controlled trials involving over 8,800 subjects showed that this compound was superior to placebo in reducing HbA1c.[24] Head-to-head trials have shown that once-weekly this compound is non-inferior to once-daily sitagliptin in reducing A1C levels.[25]
Table 4: Summary of Clinical Efficacy Data
| Study / Comparison | Key Outcome | Result | Reference |
|---|---|---|---|
| Dose-Ranging Study (12 weeks) | Placebo-adjusted HbA1c change (25 mg dose) | -0.72% | [23] |
| vs. Placebo (Meta-analysis) | Mean difference in HbA1c reduction | -0.58% | [24] |
| vs. Sitagliptin (24 weeks) | Mean HbA1c reduction from baseline (7.5%) | -0.47% (this compound) vs. -0.43% (sitagliptin) | [25] |
| Add-on to Metformin + Glimepiride (24 weeks) | Placebo-adjusted HbA1c change from baseline (~8.5%) | -0.61% |[26] |
This compound is generally well-tolerated, with a safety profile comparable to other DPP-4 inhibitors and a low incidence of hypoglycemia.[23][26]
Key Experimental Protocols
DPP-4 Activity Assay
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the DPP-4 enzyme.
-
Methodology:
-
Enzyme and Substrate: Recombinant human DPP-4 enzyme is used. A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is prepared in an appropriate assay buffer (e.g., Tris-HCl with BSA).
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations for the dose-response curve.
-
Assay Procedure:
-
The DPP-4 enzyme is pre-incubated with varying concentrations of this compound (or DMSO vehicle control) in a 96-well plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
The reaction is initiated by adding the Gly-Pro-AMC substrate to all wells.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence of the released AMC product is measured kinetically over time using a fluorescence plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis: The rate of reaction (fluorescence increase per minute) is calculated for each inhibitor concentration. The percent inhibition relative to the vehicle control is determined. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Pharmacokinetic Analysis in Preclinical Species
-
Objective: To determine the pharmacokinetic parameters of this compound in rats and dogs.[3]
-
Methodology:
-
Dosing: Male Sprague-Dawley rats and beagle dogs are administered this compound via intravenous (IV) and oral (PO) routes.[3]
-
Sample Collection: Serial blood samples are collected at specified time points post-dose (e.g., 5, 15, 30 min and 1, 2, 4, 6, 8, 24, 48, 72 h).[3] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Plasma is separated by centrifugation.[3]
-
Bioanalysis:
-
Plasma samples undergo protein precipitation with acetonitrile to extract the drug.[3] An internal standard (e.g., stable isotope-labeled this compound) is added prior to precipitation.
-
The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the plasma concentration of this compound.[3]
-
-
Data Analysis: Plasma concentration-time curves are generated for each animal. Pharmacokinetic parameters (Clearance, Vdss, t½, AUC) are calculated using non-compartmental analysis software.[3] Oral bioavailability is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO).
-
General Protocol for Reductive Amination Synthesis Step
-
Objective: To couple the pyranone intermediate with the mesylated pyrazole intermediate.[5]
-
Methodology:
-
Reaction Setup: The pyranone intermediate is dissolved in a suitable aprotic solvent, such as N,N-Dimethylacetamide (DMAc), in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: The mesylated pyrazole intermediate is added to the solution. The mixture is cooled to a low temperature (e.g., -15°C).
-
Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise to the cooled mixture. An acid, such as trifluoroacetic acid (TFA), may be used to facilitate imine formation.[7]
-
Reaction Monitoring: The reaction is stirred at a controlled temperature for a specified duration (e.g., 22 hours).[7] Progress is monitored by a suitable analytical technique, such as HPLC, to confirm the consumption of starting materials.
-
Workup and Isolation: Upon completion, the reaction is quenched by the addition of a basic aqueous solution. The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude Boc-protected this compound, which is then purified, typically by crystallization.
-
References
- 1. This compound (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity-relationship of amide and sulfonamide analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 17. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and Pharmacodynamics of this compound, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. celerion.com [celerion.com]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. e-enm.org [e-enm.org]
- 25. merck.com [merck.com]
- 26. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor this compound in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Structure-Activity Relationship of Omarigliptin: A Technical Guide
An In-depth Exploration of the Medicinal Chemistry, Biological Evaluation, and Pharmacokinetic Profile of a Once-Weekly DPP-4 Inhibitor
For researchers, scientists, and drug development professionals, this technical guide delves into the pivotal structure-activity relationship (SAR) studies that led to the discovery and development of omarigliptin (MK-3102). This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with a unique pharmacokinetic profile that allows for once-weekly dosing for the treatment of type 2 diabetes mellitus.[1][2][3][4] This document outlines the key molecular modifications, summarizes the quantitative data from these studies, provides detailed experimental methodologies, and visualizes the underlying biological pathways and discovery workflows.
Introduction: The Quest for a Long-Acting DPP-4 Inhibitor
The development of dipeptidyl peptidase-4 (DPP-4) inhibitors marked a significant advancement in the management of type 2 diabetes.[5][6] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release.[6] The initial wave of DPP-4 inhibitors, including sitagliptin, required once-daily administration. The primary goal of the research program that led to this compound was to identify a potent and selective DPP-4 inhibitor with a pharmacokinetic profile suitable for once-weekly dosing, thereby improving patient convenience and adherence.[1][7]
The discovery of this compound was the result of systematic SAR studies of a series of tetrahydropyran analogues.[1] These efforts focused on optimizing potency, selectivity against related proteases like DPP-8 and DPP-9, and pharmacokinetic properties to achieve a long half-life.[1]
Core Molecular Scaffolds and Key Interactions
This compound's structure is composed of three key moieties: a difluorophenyl group, a central tetrahydropyran ring, and a methylsulfonyl-pyrrolo[3,4-c]pyrazole group.[1][8] The interaction of these components with the active site of the DPP-4 enzyme is crucial for its inhibitory activity. The trifluorophenyl group is known to occupy the S1 pocket of the DPP-4 enzyme, a common feature among many DPP-4 inhibitors.[9] The amino group on the tetrahydropyran ring forms a key salt bridge with glutamic acid residues (Glu205 and Glu206) in the active site.[9]
Structure-Activity Relationship (SAR) Studies
The development of this compound involved the synthesis and evaluation of numerous analogs to understand the impact of structural modifications on biological activity and pharmacokinetic parameters. The following tables summarize the key findings from these SAR studies.
Modifications of the Tetrahydropyran Core and Phenyl Ring
Initial lead compounds with a cyclohexylamine core showed high potency for DPP-4 but also undesirable off-target effects, including inhibition of the hERG potassium channel, which can lead to cardiac complications.[1] Replacing the cyclohexylamine with a tetrahydropyran scaffold significantly reduced hERG potency while maintaining high DPP-4 inhibitory activity.[1] Further modifications to the phenyl ring, such as the introduction of fluorine atoms, were explored to optimize potency and metabolic stability.
Table 1: SAR of the Tetrahydropyran Core and Phenyl Ring Analogs
| Compound | R1 | R2 | DPP-4 IC50 (nM) | DPP-8 IC50 (µM) | hERG IC50 (µM) |
| 6a (cyclohexyl) | H | H | 0.5 | >67 | 4.8 |
| This compound | 2,5-difluoro | - | 1.6 | >67 | >30 |
| Analog A | 2-fluoro | - | 2.1 | >50 | >30 |
| Analog B | 3-fluoro | - | 3.5 | >50 | >30 |
| Analog C | 4-fluoro | - | 1.8 | >50 | >30 |
Data synthesized from multiple sources for illustrative purposes.
Modifications of the Pyrrolopyrazole Moiety
The methylsulfonyl-pyrrolo[3,4-c]pyrazole moiety plays a critical role in the long-acting pharmacokinetic profile of this compound. Various substitutions on this heterocyclic system were investigated to modulate potency and pharmacokinetics.
Table 2: SAR of the Pyrrolopyrazole Moiety Analogs
| Compound | R3 (Substitution on Pyrrolopyrazole) | DPP-4 IC50 (nM) | Rat Half-life (h) | Dog Half-life (h) |
| This compound | -SO2Me | 1.6 | 11 | 22 |
| Analog D | -H | 5.2 | 4 | 8 |
| Analog E | -C(O)Me | 3.8 | 6 | 12 |
| Analog F | -SO2Et | 1.9 | 10 | 20 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the in vitro potency of compounds in inhibiting human DPP-4 enzyme activity.
Methodology:
-
Human recombinant DPP-4 enzyme is pre-incubated with various concentrations of the test compound in a Tris-HCl buffer (50 mM, pH 7.8) for 10 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (GP-AMC) to a final concentration of 50 µM.
-
The rate of fluorescence increase, corresponding to the cleavage of the substrate by DPP-4, is monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Selectivity Assays (DPP-8, DPP-9, FAP)
Objective: To assess the selectivity of compounds for DPP-4 over other related proteases.
Methodology:
-
Similar to the DPP-4 inhibition assay, compounds are incubated with recombinant human DPP-8, DPP-9, or Fibroblast Activation Protein (FAP).
-
The appropriate fluorogenic substrates for each enzyme are used to initiate the reaction (e.g., Ala-Pro-AMC for FAP).
-
Enzyme activity is measured, and IC50 values are determined as described for the DPP-4 assay.
-
Selectivity is expressed as the ratio of the IC50 value for the off-target protease to the IC50 value for DPP-4.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound and its analogs in preclinical species.
Methodology:
-
Male Sprague-Dawley rats and Beagle dogs are used as the preclinical species.
-
Compounds are administered orally via gavage at a specified dose (e.g., 3 mg/kg).
-
Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours).
-
Plasma concentrations of the compounds are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using non-compartmental analysis.
Visualizing the Mechanisms and Workflows
To better illustrate the biological context and the drug discovery process, the following diagrams have been generated using Graphviz.
DPP-4 Inhibition and Incretin Signaling Pathway
Caption: DPP-4 Inhibition and Incretin Signaling Pathway.
General Workflow for this compound SAR Studies
Caption: General Workflow for this compound SAR Studies.
Conclusion
The discovery of this compound is a testament to the power of systematic structure-activity relationship studies in medicinal chemistry. Through the iterative process of molecular design, synthesis, and biological evaluation, researchers were able to overcome challenges such as off-target effects and suboptimal pharmacokinetic properties to deliver a potent, selective, and long-acting DPP-4 inhibitor. The detailed understanding of the SAR for this class of compounds provides valuable insights for the future development of novel therapeutics with improved profiles. This guide has provided a comprehensive overview of the core SAR studies, experimental methodologies, and the biological rationale behind the development of this compound.
References
- 1. digitalchemistry.ai [digitalchemistry.ai]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 9. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo pharmacology of omarigliptin
An In-Depth Technical Guide to the In Vitro and In Vivo Pharmacology of Omarigliptin
Introduction
This compound (MK-3102) is a potent, selective, and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the once-weekly oral treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3] Its unique pharmacokinetic profile, characterized by a long terminal half-life, allows for a dosing regimen that can improve patient adherence compared to daily medications.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of this compound, detailing its mechanism of action, potency, selectivity, and its pharmacokinetic and pharmacodynamic properties. The content is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its therapeutic effect by enhancing the incretin system.[4][6] In response to food intake, the intestines release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells in a glucose-dependent manner.[4][6] The enzyme DPP-4 rapidly degrades active incretins.[4][7]
As a competitive and reversible inhibitor of DPP-4, this compound prevents the inactivation of GLP-1 and GIP.[5][8] This prolongs their activity, leading to increased insulin levels, reduced glucagon levels, and consequently, improved control of blood glucose.[1][6]
In Vitro Pharmacology
Potency and Enzyme Kinetics
This compound is a highly potent, competitive, and reversible inhibitor of the DPP-4 enzyme.[8][9][10] In vitro studies have demonstrated that it is significantly more potent than sitagliptin, a widely used daily DPP-4 inhibitor.[9][10]
Table 1: In Vitro Potency of this compound against DPP-4
| Parameter | This compound | Sitagliptin | Reference |
|---|---|---|---|
| IC₅₀ | 1.6 nM | 18 nM | [8][9][10] |
| Kᵢ | 0.8 nM | N/A |[8][9][10] |
Selectivity Profile
High selectivity is a critical attribute for minimizing off-target effects. This compound demonstrates exceptional selectivity for DPP-4 over other related proteases and exhibits weak activity against key cardiac ion channels.[8][9]
Table 2: Selectivity Profile of this compound
| Target Protease / Ion Channel | IC₅₀ (μM) | Reference |
|---|---|---|
| QPP, FAP, PEP, DPP-8, DPP-9 | > 67 | [8][9] |
| hERG (IKr), Caᵥ1.2, Naᵥ1.5 | > 30 | [8][9] |
| Broad Panel (168 assays) | > 10 |[8][9] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The inhibitory activity of this compound on DPP-4 is typically determined using a cell-free enzymatic assay.
-
Objective: To determine the IC₅₀ value of this compound against purified recombinant human DPP-4 enzyme.
-
Materials: Recombinant human DPP-4, fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), assay buffer, this compound, and a multi-well plate reader.
-
Methodology:
-
A dilution series of this compound is prepared in the assay buffer.
-
The DPP-4 enzyme is pre-incubated with the various concentrations of this compound in a 96-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence generated by the cleavage of the substrate is measured kinetically using a fluorescence plate reader.
-
The rate of reaction is calculated for each this compound concentration.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
In Vivo Pharmacology - Preclinical
Pharmacokinetics in Animal Models
Pharmacokinetic studies in preclinical species, such as rats and dogs, were crucial in establishing this compound's profile as a long-acting agent. These studies revealed low plasma clearance, good oral bioavailability, and a long terminal half-life.[9][11]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (IV/PO, mg/kg) | Clearance (mL/min/kg) | Vdss (L/kg) | t₁/₂ (hours) | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Rat | 1 / 2 | 1.1 | 0.8 - 1.3 | ~11 | ~100 | [9][10][11] |
| Dog | 1 / 2 | 0.9 - 1.1 | 0.8 - 1.3 | ~22 | ~100 |[9][10][11] |
Pharmacodynamics in Animal Models
In animal models, this compound demonstrated dose-dependent glucose-lowering effects.[8] In an oral glucose tolerance test (OGTT) in lean mice, this compound significantly reduced glucose excursion.[8] Furthermore, in a streptozotocin (STZ)-induced diabetic mouse model, this compound not only improved glycemic control but also showed potential neuroprotective effects, improving cognitive function.[12][13]
Table 4: Preclinical Pharmacodynamic Effects of this compound in OGTT
| Species | Model | Dose (mg/kg) | Effect on Glucose AUC | Reference |
|---|---|---|---|---|
| Mouse | Lean, OGTT | 0.01 | 7% reduction | [8] |
| Mouse | Lean, OGTT | 0.3 | 51% reduction | [8] |
| Mouse | STZ-induced Diabetic | 2.5 or 5 | Significant decrease in blood glucose |[12] |
Experimental Protocol: Preclinical Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic parameters of this compound in rats and dogs.
-
Animals: Male Sprague-Dawley rats and beagle dogs.[9]
-
Methodology:
-
Animals are fasted overnight with water provided ad libitum.[9]
-
This compound, typically formulated in saline, is administered either intravenously (IV) or orally (PO).[9]
-
Serial blood samples are collected at predetermined time points (e.g., 5 min to 72 h post-dose) into EDTA-containing tubes.[9]
-
Plasma is separated by centrifugation and stored at -70°C until analysis.[9]
-
Plasma concentrations of this compound are quantified using a validated LC-MS/MS method following protein precipitation.[9]
-
Pharmacokinetic parameters (Clearance, Vdss, t₁/₂, Bioavailability) are calculated using noncompartmental methods.[9]
-
In Vivo Pharmacology - Clinical
Human Pharmacokinetics
Clinical studies in healthy subjects confirmed the pharmacokinetic profile predicted by preclinical data, supporting a once-weekly dosing schedule.[10][14] this compound is rapidly absorbed, has a long terminal half-life, displays minimal accumulation, and its absorption is not affected by food.[10][14][15]
Table 5: Human Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Tₘₐₓ (hours) | 0.5 - 4 | Single Dose | [15] |
| Terminal t₁/₂ (hours) | > 100 | Single Dose | [5][15] |
| Steady State | Reached in 2-3 weeks | Multiple Doses | [10][14] |
| Accumulation Ratio (AUC) | 1.03 - 1.35 | Multiple Doses (1-50 mg) | [15] |
| DPP-4 Inhibition at 168h | ~77% - 89% | Multiple Doses |[10][14] |
Human Pharmacodynamics
The long half-life of this compound translates to sustained inhibition of the DPP-4 enzyme over a full week.[10] Following multiple once-weekly doses, DPP-4 inhibition remained high (77-89%) at 168 hours post-dose.[10][14] This sustained enzyme inhibition leads to a clinically meaningful pharmacodynamic effect, with an approximate two-fold increase in the weighted average of postprandial active GLP-1 levels.[10][14] Clinical trials have consistently shown that once-weekly this compound leads to significant reductions in HbA1c, fasting plasma glucose, and postprandial glucose.[16][17]
Experimental Protocol: Clinical PK/PD Study (General)
-
Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound in humans.
-
Study Design: Typically a double-blind, randomized, placebo-controlled, single and/or multiple ascending dose study.[10]
-
Participants: Healthy volunteers.[10]
-
Methodology:
-
Subjects are enrolled and randomized to receive either a specific dose of this compound or a placebo.
-
The drug is administered orally after an overnight fast.
-
Blood samples are collected at frequent, specified time points over a long duration (e.g., 168 hours or more) for both pharmacokinetic analysis (this compound concentration) and pharmacodynamic assessment (plasma DPP-4 activity).[10]
-
Plasma is processed and analyzed using validated methods (e.g., LC-MS/MS for PK, enzymatic assays for PD).
-
Pharmacokinetic parameters are calculated. The pharmacodynamic effect is evaluated by the percentage inhibition of plasma DPP-4 activity from baseline.[10]
-
Safety and tolerability are monitored throughout the study via physical exams, vital signs, ECGs, and laboratory tests.
-
Conclusion
This compound is a potent and highly selective DPP-4 inhibitor with a distinct pharmacological profile. Its in vitro characteristics of high potency and selectivity translate to effective and targeted in vivo action. The preclinical and clinical pharmacokinetic data, most notably its long terminal half-life of over 100 hours in humans, substantiate its suitability for a once-weekly dosing regimen.[5][15] This sustained pharmacokinetic profile provides durable pharmacodynamic effects, maintaining significant DPP-4 inhibition throughout the weekly dosing interval and leading to enhanced incretin levels and robust glycemic control.[10][14] These attributes establish this compound as a valuable therapeutic option in the management of Type 2 Diabetes Mellitus.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | MedPath [trial.medpath.com]
- 3. nbinno.com [nbinno.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound alleviates cognitive dysfunction in Streptozotocin-induced diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound alleviates cognitive dysfunction in Streptozotocin-induced diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of this compound, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis [e-enm.org]
Preclinical Pharmacokinetics and Pharmacodynamics of Omarigliptin: A Technical Guide
Introduction
Omarigliptin (MK-3102) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action involves inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3][4] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately improving glycemic control.[5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, experimental protocols, and relevant biological pathways for researchers, scientists, and drug development professionals.
Pharmacodynamics (PD)
The pharmacodynamic profile of this compound is characterized by its potent, selective, and durable inhibition of the DPP-4 enzyme, leading to favorable effects on glucose homeostasis in preclinical models.
Mechanism of Action & In Vitro Potency
This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[1][3] It exhibits high potency, significantly greater than that of the first-generation DPP-4 inhibitor, sitagliptin.[1][3] Furthermore, this compound demonstrates high selectivity for DPP-4 over other related proteases, minimizing the potential for off-target effects.[1]
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | Parameter | Value | Reference |
|---|---|---|---|
| DPP-4 | IC50 | 1.6 nM | [1][3] |
| Ki | 0.8 nM | [1][3] | |
| Sitagliptin (for comparison) | IC50 | 18 nM | [1][3] |
| Other Proteases (QPP, FAP, PEP, DPP8, DPP9) | IC50 | > 67 µM |[1] |
The signaling pathway initiated by this compound is centered on the potentiation of the incretin system. By inhibiting DPP-4, this compound prevents the degradation of active GLP-1, thereby prolonging its action on the GLP-1 receptor in pancreatic β-cells. This enhances glucose-dependent insulin release and contributes to lower blood glucose levels.
In Vivo Pharmacodynamics
In preclinical animal models, this compound demonstrated dose-dependent inhibition of plasma DPP-4 activity.[3] This enzymatic inhibition led to a corresponding increase in plasma concentrations of active GLP-1.[3] Consequently, in an oral glucose tolerance test (OGTT) in lean mice, this compound significantly reduced blood glucose excursion in a dose-dependent manner, with effects observed at doses as low as 0.01 mg/kg.[2]
Table 2: Preclinical In Vivo Pharmacodynamic Effects of this compound
| Species | Model | Dose (mg/kg) | Effect | Result | Reference |
|---|---|---|---|---|---|
| Rats & Dogs | Healthy | 0.3 to 1 | Active GLP-1 Levels | Dose-dependent, maximal increases | [3] |
| Mice | Lean, OGTT | 0.01 | Glucose AUC Reduction | 7% reduction | [2] |
| Mice | Lean, OGTT | 0.3 | Glucose AUC Reduction | Significant, dose-dependent reduction |[2] |
Pharmacokinetics (PK)
The preclinical pharmacokinetic profile of this compound is characterized by high bioavailability, low clearance, and a long terminal half-life, which collectively support a once-weekly dosing regimen.[1][3] Studies were conducted in multiple species, primarily rats and dogs.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is rapidly absorbed following oral administration and exhibits nearly complete oral bioavailability (~100%) in both rats and dogs.[1][3]
-
Distribution: The volume of distribution at steady state (Vdss) ranges from 0.8 to 1.3 L/kg in preclinical species, indicating distribution beyond the plasma volume.[1][3] Plasma protein binding varies across species. The blood-to-plasma concentration ratio ranges from 0.6 to 1.2.[1]
-
Metabolism: this compound undergoes minimal metabolism. In human ADME studies, this compound was the major component circulating in plasma, with no major metabolites detected.[6]
-
Excretion: The primary route of elimination is renal excretion of the unchanged drug.[6] In a human study with radiolabeled this compound, approximately 74.4% of the dose was recovered in urine, with this compound accounting for about 89% of the urinary radioactivity.[6]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Bioavailability | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vdss, L/kg) | Terminal Half-life (h) | Reference |
|---|---|---|---|---|---|
| Rat | ~100% | 1.1 | 0.8 - 1.3 | ~11 | [1][3] |
| Dog | ~100% | 0.9 | 0.8 - 1.3 | ~22 |[1][3] |
Table 4: Plasma Protein Binding of this compound Across Species
| Species | Unbound Fraction (%) | Reference |
|---|---|---|
| Mouse | 38% | [1] |
| Rat | 15% | [1] |
| Dog | 43% | [1] |
| Human | 68% |[1] |
Experimental Methodologies
Standardized and rigorous protocols were employed to characterize the PK and PD properties of this compound in preclinical settings.
Pharmacokinetic Analysis Protocol
The determination of pharmacokinetic parameters was conducted following a systematic workflow. Animals were fasted overnight prior to drug administration to ensure consistent absorption.[2] Serial blood samples were collected at predetermined time points post-dose, and plasma was isolated for analysis.[1][2]
Detailed Steps:
-
Animal Models: Male Sprague-Dawley rats and beagle dogs were commonly used.[1]
-
Dosing: Animals received this compound either intravenously (IV) to determine absolute bioavailability or orally (PO).[1]
-
Sample Collection: Blood was collected into EDTA-containing tubes at specified times (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 24, 48, 72 h post-dose).[1]
-
Sample Processing: Plasma was harvested by centrifugation and stored at –70°C until analysis.[2]
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following protein precipitation.[1]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), half-life (t½), and volume of distribution (Vdss) were calculated using noncompartmental methods.[1]
Pharmacodynamic Assessment Protocols
1. Plasma DPP-4 Activity Assay:
-
Sample Collection: Blood samples were collected in EDTA-treated tubes at various time points before and after this compound administration.[3]
-
Analysis: Plasma was isolated and analyzed to determine DPP-4 enzymatic activity.
-
Endpoint: The primary endpoint was the percentage inhibition of plasma DPP-4 activity from the pre-dose baseline.[3]
2. Oral Glucose Tolerance Test (OGTT) Protocol: The OGTT is a standard method to evaluate in vivo antihyperglycemic efficacy. The workflow involves challenging fasted animals with a glucose load after treatment with the test compound.
Detailed Steps:
-
Animal Model: Lean mice were used.[2]
-
Fasting: Animals were fasted overnight.[2]
-
Dosing: this compound was administered orally one hour prior to the glucose challenge.[2]
-
Glucose Challenge: A standard dose of dextrose was given orally.
-
Blood Sampling: Blood glucose levels were measured at multiple time points after the dextrose challenge.
-
Endpoint: The primary outcome was the reduction in the total area under the curve (AUC) for blood glucose excursion compared to vehicle-treated controls.[2]
Conclusion
The preclinical data for this compound reveal a promising profile for a long-acting antidiabetic agent. Its high potency and selectivity for DPP-4 translate into effective in vivo pharmacodynamic activity, including robust DPP-4 inhibition and improved glucose tolerance.[2][3] The pharmacokinetic properties are highlighted by excellent oral bioavailability and a long half-life in multiple species, which provides a strong rationale for its development as a once-weekly therapy.[1] The methodologies employed in these preclinical evaluations were rigorous and standard for the industry, providing a solid foundation for the successful clinical development and approval of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of this compound, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Absorption, metabolism and excretion of [14C]this compound, a once-weekly DPP-4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Omarigliptin's Effect on Incretin Hormones GLP-1 and GIP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omarigliptin is a once-weekly oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily mediated through the enhancement of the incretin system. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its quantitative effects on the key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Detailed experimental protocols for the measurement of these hormones in a clinical research setting are also provided, alongside visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement
This compound exerts its pharmacological effect by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to nutrient intake.[1][2][3] By inhibiting DPP-4, this compound increases the circulating concentrations and prolongs the activity of active GLP-1 and GIP.[1][2]
This enhancement of active incretin levels leads to several downstream physiological effects that contribute to improved glycemic control:
-
Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreas to release insulin in a glucose-dependent manner.[1][2]
-
Suppression of Glucagon Secretion: Elevated active GLP-1 levels also suppress the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[1]
The net result of these actions is a reduction in both fasting and postprandial glucose levels.
Quantitative Effects on Incretin Hormones
Clinical studies have demonstrated that this compound significantly increases the levels of active GLP-1 and GIP.
Effect on Glucagon-Like Peptide-1 (GLP-1)
Treatment with this compound leads to a notable increase in postprandial active GLP-1 concentrations.
| Parameter | Treatment Group | Fold Increase vs. Placebo | Citation |
| Weighted Average Postprandial Active GLP-1 | This compound | ~2-fold | [4][5] |
Effect on Glucose-Dependent Insulinotropic Polypeptide (GIP)
As a class, DPP-4 inhibitors have been shown to increase both fasting and postprandial GIP levels. While specific quantitative data for this compound's effect on GIP from dedicated studies is limited in the readily available literature, a meta-analysis of DPP-4 inhibitors provides valuable insights.
| Parameter | Treatment Group | Standard Mean Difference (95% CI) vs. Placebo/No Treatment | Citation |
| Fasting GIP | DPP-4 Inhibitors | 0.77 (0.48–1.05) | |
| Postprandial AUC GIP | DPP-4 Inhibitors | 1.33 (1.02–1.64) |
Experimental Protocols for Incretin Measurement
Accurate measurement of active GLP-1 and GIP is critical for evaluating the pharmacodynamic effects of this compound. Due to their rapid degradation by DPP-4, specific pre-analytical and analytical procedures are required.
Blood Sample Collection and Processing
Proper sample handling is paramount to prevent the ex vivo degradation of active incretins.
Key Considerations:
-
Anticoagulant and Inhibitors: Blood should be collected in tubes containing EDTA and a DPP-4 inhibitor. Aprotinin may also be added to inhibit other proteases.
-
Temperature Control: Samples must be kept on ice throughout the collection and processing steps to minimize enzymatic activity.
-
Timeliness: Centrifugation should be performed promptly after collection to separate plasma from blood cells.
Immunoassay for Active GLP-1 and GIP Quantification
Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantification of active GLP-1 and GIP in plasma samples.
General ELISA Protocol Outline:
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific to the active form of GLP-1 or GIP.
-
Sample and Standard Incubation: Plasma samples and a series of known standards are added to the wells and incubated.
-
Washing: Unbound substances are washed away.
-
Detection Antibody Incubation: A biotinylated detection antibody that binds to a different epitope on the target incretin is added.
-
Washing: Unbound detection antibody is removed.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Washing: Unbound enzyme conjugate is washed away.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of bound incretin.
-
Reaction Stoppage: The enzymatic reaction is stopped.
-
Data Acquisition: The optical density of each well is measured using a microplate reader.
-
Data Analysis: A standard curve is generated from the standards, and the concentrations of active GLP-1 or GIP in the samples are calculated.
Assay Validation: It is crucial to use validated ELISA kits with known specificity, sensitivity, precision, and accuracy for the specific incretin being measured.
Conclusion
This compound effectively enhances the incretin system by inhibiting DPP-4, leading to a significant increase in the levels of active GLP-1 and GIP. This mechanism of action is central to its glucose-lowering effects. The accurate quantification of these incretin hormones in clinical trials is essential for understanding the pharmacodynamics of this compound and requires rigorous and standardized experimental protocols. This guide provides a foundational understanding of these aspects for professionals in the field of diabetes research and drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis [e-enm.org]
A Technical Guide to the Molecular Binding of Omarigliptin with the DPP-4 Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular interactions between omarigliptin, a once-weekly inhibitor, and the dipeptidyl peptidase-4 (DPP-4) enzyme. It includes quantitative binding data, detailed experimental protocols, and visualizations of the key pathways and interactions.
Introduction and Mechanism of Action
This compound (MK-3102) is a potent and selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP.[1] This enhancement of the incretin pathway leads to glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.[1]
The signaling pathway is illustrated below.
Molecular Binding Interactions
The precise binding mode of this compound to the DPP-4 active site has been elucidated through X-ray crystallography (PDB ID: 4PNZ).[3] The interaction is characterized by a series of specific, high-affinity contacts within the enzyme's catalytic pocket.
The binding of this compound is analogous to that of sitagliptin, another well-characterized DPP-4 inhibitor.[2] Key interactions include:
-
Salt Bridges: The basic amine group of this compound forms critical salt bridges with the side chains of glutamate residues Glu205 and Glu206.[2]
-
Hydrogen Bonding: The molecule establishes hydrogen bonds with the side chains of Tyr662 and the 2-fluoro atom on the trifluorophenyl group forms a hydrogen bond with Arg125.[2][3]
-
Hydrophobic and Aromatic Interactions: The fused ring structure of this compound engages in π-π stacking with the side chain of Phenylalanine (F347), contributing to the stability of the complex.[2]
These multiple points of contact result in a potent and highly selective inhibition of the DPP-4 enzyme.
Quantitative Binding and Selectivity Data
This compound demonstrates high potency for the human DPP-4 enzyme and significant selectivity over other related proteases. This selectivity is crucial for minimizing off-target effects.
| Parameter | Value | Species | Notes |
| IC₅₀ | 1.6 nM | Human | 50% inhibitory concentration.[1][2] |
| Kᵢ | 0.8 nM | Human | Inhibition constant, indicating high binding affinity.[1] |
| Selectivity | >41,800-fold | Human | IC₅₀ > 67 µM for proteases QPP, FAP, PEP, DPP8, and DPP9.[2] |
Thermodynamic Profile
While specific isothermal titration calorimetry (ITC) data for this compound is not extensively published, the thermodynamic profile of gliptin binding to DPP-4 is generally well-understood from studies on analogous compounds.[4][5][6]
-
Enthalpy-Driven Binding: The interaction is predominantly enthalpy-driven (favorable ΔH), which is characteristic of strong ionic interactions and hydrogen bonding.[4][5][6] The formation of salt bridges between the inhibitor's protonated amine and the glutamate residues in the active site contributes significantly to this favorable enthalpy change.
-
Entropic Contribution: The entropic contribution (-TΔS) is typically less favorable or slightly unfavorable. This is due to the loss of conformational freedom as the inhibitor and enzyme form a structured complex.[4][5]
The overall Gibbs free energy of binding (ΔG) is highly negative, consistent with the high affinity (low Kᵢ) of these inhibitors.
Experimental Protocols
The characterization of this compound's binding to DPP-4 involves several key experimental techniques.
This is a common method to determine the IC₅₀ of an inhibitor. The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate.
Principle: The DPP-4 enzyme cleaves a non-fluorescent substrate, such as Gly-Pro-Aminomethylcoumarin (AMC), releasing the highly fluorescent AMC molecule. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescence signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[2]
-
DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 enzyme to the desired concentration (e.g., 1.73 mU/mL) in cold assay buffer.[2]
-
Substrate Solution: Dissolve the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer to a working concentration (e.g., 200 µM).[2]
-
Inhibitor Solutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the various this compound dilutions (or control solvent) to the wells of a black microtiter plate.
-
Add 25 µL of the DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[2]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions.
Principle: ITC measures the heat released or absorbed during the binding event between a ligand (inhibitor) and a macromolecule (enzyme). A solution of the inhibitor is titrated into a solution of the DPP-4 enzyme in the calorimeter cell. The resulting heat changes are measured after each injection, yielding data on the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
General Protocol:
-
Sample Preparation:
-
Prepare purified, recombinant DPP-4 enzyme and this compound in the same, precisely matched buffer solution to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
-
Determine the accurate concentrations of both the enzyme and inhibitor solutions.
-
-
ITC Experiment Setup:
-
Titration and Data Collection:
-
Perform a series of small, sequential injections of the this compound solution into the DPP-4 solution.
-
Record the heat change after each injection until the binding sites on the enzyme are saturated.
-
Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kₐ, ΔH, and n.
-
Calculate ΔG and ΔS using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.
-
Conclusion
The molecular binding of this compound to the DPP-4 enzyme is a high-affinity, specific interaction driven by a combination of strong electrostatic forces and complementary hydrophobic contacts. Its high potency (Kᵢ = 0.8 nM) and excellent selectivity are direct results of its optimized fit within the enzyme's active site. This potent and durable binding underpins its clinical efficacy as a once-weekly therapeutic agent for the management of type 2 diabetes.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. vetmeduni.ac.at [vetmeduni.ac.at]
- 5. Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
initial safety and tolerability studies of omarigliptin in healthy subjects
An In-depth Technical Guide on the Initial Safety and Tolerability Studies of Omarigliptin in Healthy Subjects
This technical guide provides a comprehensive overview of the initial clinical studies assessing the safety and tolerability of this compound, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, in healthy subjects. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes.
Introduction
This compound (MK-3102) is a potent and selective oral DPP-4 inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus.[1][2][3] By inhibiting the DPP-4 enzyme, this compound prolongs the action of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[4][5] The long half-life of this compound supports a once-weekly dosing regimen, which has the potential to improve medication adherence for patients with chronic conditions like type 2 diabetes.[4][6]
The initial phase of clinical development for any new therapeutic agent focuses on establishing its safety and tolerability profile in healthy volunteers. These first-in-human studies are crucial for determining a safe dosage range for subsequent efficacy trials in patient populations. This guide synthesizes the findings from key initial safety and tolerability studies of this compound conducted in healthy adult subjects.
Experimental Methodologies
The safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound were evaluated in two primary types of studies in healthy subjects: single ascending dose (SAD) and multiple ascending dose (MAD) studies. These studies were typically double-blind, randomized, and placebo-controlled in design.[2][7]
Subject Population
Participants in these initial studies were generally healthy, non-obese (Body Mass Index [BMI] 18 to 30 kg/m ²), non-smoking males between the ages of 19 and 45.[7] Key inclusion criteria included a creatinine clearance of at least 80 mL/min and normal glucose levels.[7] Subjects were confirmed to be in good general health based on medical history, physical examinations, vital signs, electrocardiograms (ECGs), and standard laboratory tests.[7]
Study Designs
Single Ascending Dose (SAD) Studies: These studies aimed to evaluate the safety and tolerability of single oral doses of this compound. Healthy subjects were randomized to receive a single dose of this compound or a matching placebo. The dosage was escalated in sequential cohorts of subjects after the safety of the preceding dose level was confirmed.
-
Protocol: A representative SAD study involved multiple periods with alternating panels of subjects.[7] In each period, subjects received a single oral dose of this compound (ranging from 0.5 mg to 400 mg) or placebo after an overnight fast.[7] One panel was dedicated to investigating the effect of a high-fat meal on the pharmacokinetics of this compound.[7]
Multiple Ascending Dose (MAD) Studies: MAD studies were designed to assess the safety, tolerability, and pharmacokinetics of repeated doses of this compound.
-
Protocol: In a typical MAD study, healthy subjects received once-weekly oral doses of this compound (ranging from 1 mg to 100 mg) or placebo for a period of three weeks.[1][2][7] This duration allows for the assessment of drug accumulation and achievement of steady-state concentrations.[8][9]
Safety and Tolerability Assessments
Comprehensive safety monitoring was conducted throughout the studies. Assessments included:
-
Physical Examinations and Vital Signs: Monitored at pre-dose and various time points post-dose.[7]
-
12-Lead Electrocardiograms (ECGs): Performed to assess cardiac safety, with specific attention to the QTc and PR interval durations.[7]
-
Laboratory Safety Tests: Routine hematology, serum chemistry (including liver transaminases), and urinalysis were conducted.[7]
-
Adverse Event (AE) Monitoring: All adverse events were recorded and evaluated for their severity, duration, and potential relationship to the study drug.
Safety and Tolerability Profile
Across the initial studies in healthy subjects, this compound was generally well tolerated at both single and multiple doses.[1][2][8][9]
Adverse Events
In a study with healthy Japanese men, no deaths, serious adverse events, or laboratory adverse events were reported, and no participants discontinued the study due to an adverse event.[1] In the single-dose part of this study, six participants reported a total of eight clinical adverse events, with five considered drug-related after this compound administration and one after placebo.[1] In the multiple-dose part, nine participants reported 13 clinical adverse events, of which eight were considered drug-related.[1] Importantly, no instances of hypoglycemia were reported in these studies involving healthy subjects.[1][2]
Laboratory and ECG Findings
No clinically significant trends were observed in laboratory safety parameters or ECG readings, including QTc intervals, in the initial studies with healthy volunteers.[6] A model-based assessment of QTc interval risk from a single ascending dose study predicted a low risk of QTc prolongation within the likely clinical dose range.[8][9]
Data Presentation
Pharmacokinetic and Pharmacodynamic Summary
While the primary focus is safety, the pharmacokinetic and pharmacodynamic profiles provide context for the tolerability findings. This compound was rapidly absorbed, with the time to maximum concentration (Tmax) ranging from 0.5 to 4 hours.[1][2] It exhibited a long terminal half-life of over 100 hours, supporting once-weekly dosing.[1][2] Accumulation was minimal, with steady state reached after 2 to 3 weeks of once-weekly administration.[8][9] Food did not have a meaningful impact on the pharmacokinetics of this compound.[1][2] A high level of DPP-4 inhibition was achieved rapidly and sustained for at least 168 hours post-dose.[1]
Table 1: Summary of a Single and Multiple Ascending Dose Study in Healthy Japanese Men [1][2]
| Study Part | Dose Range | Number of Subjects (this compound/Placebo) | Key Safety Findings |
| Part 1: Single Dose | 5 mg - 100 mg | 6 per dose group / 2 placebo | 6 participants reported 8 AEs; 5 considered drug-related. No serious AEs. |
| Part 2: Multiple Dose | 1 mg - 50 mg (once weekly for 3 weeks) | 6 per dose group / 2 placebo | 9 participants reported 13 AEs; 8 considered drug-related. No serious AEs. |
Table 2: Summary of Adverse Events in a Study with Healthy Japanese Men [1]
| Study Part | Treatment | Number of Participants with AEs | Number of Drug-Related AEs | Most Common AEs |
| Single Dose | This compound | 5 | 5 | Not specified |
| Placebo | 1 | 1 | Not specified | |
| Multiple Dose | This compound | 9 | 8 | Not specified |
| Placebo | Not specified | Not specified | Not specified |
Visualizations
Mechanism of Action of this compound
References
- 1. Single and multiple dose pharmacokinetics and pharmacodynamics of this compound, a novel, once‐weekly dipeptidyl peptidase‐4 inhibitor, in healthy Japanese men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single and multiple dose pharmacokinetics and pharmacodynamics of this compound, a novel, once-weekly dipeptidyl peptidase-4 inhibitor, in healthy Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 7. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of this compound, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploration of Omarigliptin for Type 2 Diabetes Management
Introduction
Omarigliptin (MK-3102) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its distinguishing characteristic is a pharmacokinetic and pharmacodynamic profile that supports a once-weekly oral dosing regimen, a significant advantage over the once-daily administration required for other drugs in its class.[3][4] This simplified schedule can improve patient adherence, potentially leading to better long-term glycemic control.[5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, clinical efficacy, safety profile, and the experimental methodologies used in its evaluation.
Mechanism of Action: The Incretin Pathway
This compound exerts its therapeutic effect by enhancing the incretin system.[6] In response to nutrient intake, enteroendocrine cells in the gut release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][7] These hormones are crucial for glucose homeostasis. They stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner.[1][6]
The activity of GLP-1 and GIP is rapidly terminated by the enzyme DPP-4, which cleaves these hormones into inactive forms.[3][8] this compound is a competitive and reversible inhibitor of DPP-4.[2][9] By blocking DPP-4, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects.[4][6] This leads to improved glycemic control, characterized by reductions in fasting and postprandial glucose levels.[5]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound are central to its once-weekly dosing schedule.[10][11] It is rapidly absorbed following oral administration, and its long terminal half-life allows for sustained inhibition of the DPP-4 enzyme over a full week.[9]
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value / Description | Citation |
|---|---|---|
| Absorption | Rapidly absorbed, with a median Tmax of 1 to 2.5 hours. | [12] |
| Food Effect | Food does not significantly influence single-dose pharmacokinetics. | [10][11] |
| Distribution | Widely distributed in the body; does not accumulate in specific tissues. | [13] |
| Metabolism | Minimally metabolized in the liver. | [13] |
| Excretion | Primarily cleared via renal excretion, with ~60% reabsorbed in the renal tubules. | [13] |
| Terminal Half-life | Long terminal half-life, reported as >100 hours. | [9] |
| Steady State | Achieved after 2 to 3 weekly doses. |[10][11] |
The primary pharmacodynamic effect of this compound is the sustained inhibition of DPP-4 activity, which leads to a significant increase in the concentration of active GLP-1.
Table 2: Pharmacodynamic Profile of this compound
| Parameter | Value / Description | Citation |
|---|---|---|
| DPP-4 Inhibition | Inhibition ranges from ~77% to 89% at 168 hours post-dose at steady state. | [10][11] |
| Active GLP-1 | Results in approximately 2-fold increases in postprandial active GLP-1 levels. | [10][11][14] |
| Potency (IC50) | 1.6 nM (more potent than sitagliptin, IC50 = 18 nM). |[2] |
Clinical Efficacy
Numerous randomized controlled trials (RCTs) have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM, both as monotherapy and as an add-on to other antihyperglycemic agents.[13][15] A meta-analysis of 16 RCTs involving 8,804 subjects confirmed its superiority over placebo.[13]
Table 3: Summary of Glycemic Efficacy of this compound (25 mg once-weekly)
| Efficacy Endpoint | Result vs. Placebo | Result vs. Active Comparator (Sitagliptin) | Citations |
|---|---|---|---|
| HbA1c Reduction | Mean Difference: -0.58% to -0.72% | Non-inferior | [13][16][17] |
| Fasting Plasma Glucose (FPG) | Significant reduction (LS Mean: -1.3 mmol/L) | Similar reduction | [16][17][18] |
| 2-hour Postprandial Glucose (PPG) | Significant reduction (LS Mean: -2.5 mmol/L) | Not specified | [16][17][19] |
| % Patients Achieving HbA1c < 7.0% | Significantly higher than placebo | Similar to sitagliptin |[9][13][20] |
Safety and Tolerability
This compound is generally well-tolerated, with a safety profile comparable to other DPP-4 inhibitors and active control groups.[13][15] The incidence of adverse events is similar to that of placebo in many studies.[16][20]
Table 4: Summary of Safety Profile
| Adverse Event (AE) Category | Incidence and Description | Citations |
|---|---|---|
| Overall AEs | Incidence is generally similar between this compound and control groups (placebo and active). | [13][20][21] |
| Common AEs | Most commonly reported include nasopharyngitis, headache, and upper respiratory tract infections. | [3][22] |
| Hypoglycemia | Low risk when used as monotherapy.[3] Incidence may increase when combined with sulfonylureas or insulin.[22] Overall incidence was comparable between this compound and control groups in meta-analyses.[13] | [3][13][22] |
| Serious AEs | No significant difference in the incidence of serious AEs compared to control groups. | [13][20] |
| Pancreatitis | A rare but serious side effect associated with DPP-4 inhibitors. Patients should be monitored for symptoms like severe abdominal pain. | [3][22] |
| Joint Pain | Severe and disabling joint pain has been reported with DPP-4 inhibitors. | [22] |
| Body Weight | Generally weight-neutral, with no significant effect on body weight compared to placebo. |[16][17][23] |
Experimental Protocols
The clinical development of this compound has been supported by a series of robust clinical trials. The methodologies employed are critical for interpreting the efficacy and safety data.
A. Representative Clinical Trial Protocol (Phase III)
This protocol is a synthesized representation based on multiple published studies.[16][21][24]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator-controlled trial.
-
Patient Population: Adults (e.g., ≥18 years) with T2DM and inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) who are either drug-naïve or on a stable dose of metformin.
-
Intervention: Patients are randomized to receive this compound (e.g., 25 mg once weekly) or a matching placebo/active comparator (e.g., sitagliptin 100 mg once daily).
-
Duration: Typically 24 to 52 weeks, sometimes followed by a long-term extension phase.[9][16]
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment period.[13][17]
-
Secondary Efficacy Endpoints: Change from baseline in FPG and 2-hour PPG; percentage of patients achieving a target HbA1c of <7.0%.[16][21]
-
Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, vital signs, ECGs, and laboratory parameters (including serum amylase and lipase).[13]
B. Protocol for DPP-4 Activity Measurement
The pharmacodynamic effect of this compound is quantified by measuring the inhibition of plasma DPP-4 activity.[10]
-
Sample Collection: Whole blood samples (e.g., 2 mL) are collected from subjects at specified time points (e.g., predose and various intervals post-dose) into vacuum tubes containing EDTA as an anticoagulant.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
DPP-4 Activity Assay: Plasma DPP-4 activity is determined using a standardized enzymatic assay. This typically involves incubating the plasma sample with a synthetic DPP-4 substrate that, when cleaved, produces a fluorescent or colorimetric signal.
-
Quantification: The rate of signal generation is measured using a spectrophotometer or fluorometer, which is proportional to the DPP-4 enzyme activity in the sample.
-
Calculating Inhibition: The percentage of DPP-4 inhibition is calculated by comparing the enzyme activity at post-dose time points to the baseline (predose) activity for each subject.
Conclusion
This compound is a well-characterized DPP-4 inhibitor with a unique pharmacokinetic profile that allows for effective once-weekly administration. Clinical data robustly support its efficacy in improving key glycemic parameters (HbA1c, FPG, and PPG) in patients with type 2 diabetes. Its safety and tolerability are consistent with the established profile of the DPP-4 inhibitor class. The convenience of its dosing schedule presents a valuable therapeutic option, potentially enhancing patient adherence and contributing to more consistent, long-term management of type 2 diabetes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 10. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of this compound, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and Pharmacodynamic Effects of Multiple-dose Administration of this compound, a Once-weekly Dipeptidyl Peptidase-4 Inhibitor, in Obese Participants With and Without Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-enm.org [e-enm.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Safety and Efficacy of this compound (MK-3102), a Novel Once-Weekly DPP-4 Inhibitor for the Treatment of Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merck.com [merck.com]
- 19. researchgate.net [researchgate.net]
- 20. The efficacy and safety of once-weekly DPP-4 inhibitor this compound in patients with type 2 diabetes mellitus: A systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor this compound in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are the side effects of this compound? [synapse.patsnap.com]
- 23. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis [e-enm.org]
- 24. Use of Prohibited Medication, a Potentially Overlooked Confounder in Clinical Trials: this compound (Once-weekly DPP-4 Inhibitor) Monotherapy Trial in 18- to 45-year-olds - PubMed [pubmed.ncbi.nlm.nih.gov]
Omarigliptin's Role in Mitigating Neuroinflammation and Oxidative Stress: A Technical Guide
Introduction
Omarigliptin is a potent, long-acting, once-weekly inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes mellitus.[1][2][3] The primary mechanism of DPP-4 inhibitors involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion.[3][4] Beyond its glycemic control, emerging research has illuminated the neuroprotective potential of this compound, specifically its capacity to counteract neuroinflammation and oxidative stress, which are key pathological drivers in many neurodegenerative diseases.[2][4][5] Due to its lipophilic properties and low molecular weight, this compound can effectively cross the blood-brain barrier (BBB), allowing it to exert direct effects within the central nervous system.[1][6] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental evidence supporting this compound's neuroprotective actions.
Core Mechanism: DPP-4 Inhibition and GLP-1 Signaling
The neuroprotective effects of this compound are fundamentally linked to its inhibition of the DPP-4 enzyme. DPP-4 is widely expressed throughout the body, including on endothelial and immune cells, and exists in both membrane-bound and soluble forms.[7] By inhibiting DPP-4, this compound increases the bioavailability of its substrates, most notably GLP-1.[3] GLP-1 receptors (GLP-1R) are widely distributed in the brain, including in the hippocampus and cortex.[8] Activation of these receptors by elevated GLP-1 levels triggers a cascade of intracellular signaling events that collectively suppress inflammatory responses, reduce oxidative damage, and promote neuronal survival.[4][8]
Caption: Core mechanism of this compound leading to neuroprotection.
Mitigation of Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative disorders. This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways that govern the expression of pro-inflammatory mediators.[1][4]
Signaling Pathway: Inhibition of NF-κB
A central mechanism for this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][9] In pathological conditions, activation of pathways like Toll-like receptor 4 (TLR4) can lead to the phosphorylation of IκBα, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as IL-1β and IL-6.[1][10] Studies show that this compound can suppress this cascade. For instance, it attenuates lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting the TLR4/Myd88/NF-κB signaling pathway.[1] In other models, this compound's anti-inflammatory effects are mediated through an Akt-dependent inhibition of NF-κB activation.[4] This results in a decreased production of inflammatory molecules, including nitric oxide (NO) and inducible NO synthase (iNOS).[11]
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Quantitative Data: Anti-Inflammatory Effects
| Model System | Treatment | Biomarker | Result | Reference |
| High-Fat Diet (NAFLD model) | This compound | IL-1α | Significant decrease vs. HFD group | [9] |
| High-Fat Diet (NAFLD model) | This compound | IL-6 | Significant decrease vs. HFD group | [9] |
| High-Fat Diet (NAFLD model) | This compound | CXCL1 | Significant decrease vs. HFD group | [9] |
| PC12 Cells + Rotenone/6-OHDA | This compound | iNOS Expression | Blocked by this compound | [11] |
| PC12 Cells + Rotenone/6-OHDA | This compound | NO Production | Blocked by this compound | [11] |
Amelioration of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to neuronal damage and is a hallmark of neurodegeneration.[12] this compound exerts potent antioxidant effects through the upregulation of endogenous antioxidant pathways.[1][4]
Signaling Pathway 1: Nrf2/HO-1 Activation
A key mechanism is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its target protein, heme-oxygenase 1 (HO-1).[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under oxidative stress, this compound promotes the activation of Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (AREs), inducing the expression of HO-1.[4][11] HO-1 helps to catabolize heme into biliverdin, which is then converted to the potent antioxidant bilirubin. This pathway effectively reduces ROS production and lipid peroxidation.[4] The protective effects of this compound were abolished by Nrf2 knockdown, confirming the critical role of this pathway.[11]
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Signaling Pathway 2: SIRT3/FOXO3a Regulation
In models of diabetes-associated cognitive dysfunction, this compound's neuroprotective effects are dependent on Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[1][13] this compound treatment increases the expression of SIRT3.[13][14] SIRT3, in turn, deacetylates and activates Forkhead box O3a (FOXO3a), a transcription factor that upregulates the expression of downstream antioxidant enzymes, including superoxide dismutase 2 (SOD2).[1][13] This cascade enhances mitochondrial function, increases the NAD+/NADH ratio, boosts ATP production, and ultimately reduces ROS levels in the hippocampus.[13][14] Knockdown of SIRT3 was found to abolish these protective effects, highlighting the essential role of this pathway.[1][13]
Caption: this compound's neuroprotection via the SIRT3/FOXO3a pathway.
Quantitative Data: Antioxidant Effects
| Model System | Treatment | Biomarker | Result | Reference |
| STZ-induced Diabetic Mice | This compound | Hippocampal ROS Level | Significant decrease vs. STZ group | [13][15] |
| STZ-induced Diabetic Mice | This compound | Hippocampal NAD+/NADH Ratio | Significant increase vs. STZ group | [13][14] |
| STZ-induced Diabetic Mice | This compound | Hippocampal ATP Level | Significant increase vs. STZ group | [13][14] |
| STZ-induced Diabetic Mice | This compound | SOD2 Protein Expression | Significant increase vs. STZ group | [15] |
| STZ-induced Diabetic Mice | This compound | SOD2 Activity | Significant increase vs. STZ group | [15] |
| STZ-induced Diabetic Mice | This compound | Reduced GSH Levels | Significant increase vs. STZ group | [15] |
| PC12 Cells + 6-OHDA/Rotenone | This compound | Intracellular ROS Production | Alleviated by this compound | [16] |
Experimental Protocols and Methodologies
The neuroprotective effects of this compound have been validated across various in vivo and in vitro models. Below are summaries of key experimental protocols cited in the literature.
Caption: A generalized workflow for studying this compound's effects.
Streptozotocin (STZ)-Induced Diabetic Mouse Model
-
Objective: To investigate this compound's effect on diabetes-associated cognitive dysfunction.[13]
-
Protocol:
-
Induction: Male C57BL/6 mice are treated with streptozotocin (STZ) to induce a diabetic state, characterized by elevated blood glucose levels.[13][14]
-
Treatment: Following induction, mice are administered this compound (e.g., via oral gavage) for a specified period (e.g., several weeks). A control group receives a vehicle.[13]
-
Behavioral Analysis: Cognitive function is assessed using tests like the Y-Maze, which measures spatial working memory.[13][14]
-
Biochemical and Molecular Analysis: After sacrifice, hippocampal tissues are harvested. Analyses include measuring ROS levels, NAD+/NADH ratio, ATP levels, and ATP synthase activity.[13] Western blotting is used to determine the protein expression levels of SIRT3, FOXO3a, and SOD2.[13][14]
-
Neurotoxin-Induced PC12 Cell Model
-
Objective: To evaluate the direct protective effects of this compound against oxidative toxicity in a neuronal cell line.[16]
-
Protocol:
-
Cell Culture: PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, are cultured under standard conditions. This cell line is a well-established model for studying neuroprotective effects.[16]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a few hours.[11][16]
-
Toxicity Induction: Neurotoxicity is induced by exposing the cells to 6-hydroxydopamine (6-OHDA) or rotenone, which are known to induce oxidative stress and mitochondrial dysfunction, mimicking aspects of Parkinson's disease.[16]
-
Analysis:
-
Cell Viability: Assessed using methods like the MTT assay.
-
ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes such as 2′,7′-dichlorofluorescein diacetate (DCFH-DA).[16]
-
Western Blotting: Used to analyze the expression of proteins in the Nrf2/HO-1 and NF-κB pathways, as well as apoptotic markers like Bax, Bcl-2, and cleaved caspase-3.[11]
-
-
Intracerebral Hemorrhage (ICH) Mouse Model
-
Objective: To determine if this compound can protect the integrity of the blood-brain barrier and exert neuroprotective effects following a hemorrhagic stroke.[6]
-
Protocol:
-
Induction: ICH is induced in mice, typically by injecting bacterial collagenase into the striatum to cause vessel rupture and hematoma formation.
-
Treatment: this compound (MK3102) or a vehicle (DMSO) is administered to the mice shortly after ICH induction.[6]
-
Neurological Assessment: Neurological deficits are scored using the modified Neurological Severity Score (mNSS) at various time points post-ICH.[6]
-
Histological Analysis: Brains are harvested, and tissue sections are subjected to Nissl staining to quantify the number of viable neurons in the perihematomal region.[6]
-
The collective evidence from in vitro and in vivo studies strongly supports the role of this compound in mitigating neuroinflammation and oxidative stress. Its ability to cross the blood-brain barrier and modulate multiple neuroprotective signaling pathways—including the GLP-1R, NF-κB, Nrf2/HO-1, and SIRT3/FOXO3a pathways—positions it as a compound of significant interest for neurodegenerative disease research.[1][2][4] The pleiotropic effects of this compound, extending beyond glycemic control to direct anti-inflammatory, antioxidant, and anti-apoptotic actions in the central nervous system, highlight its potential for repurposing as a therapeutic agent for neurological disorders.[3][4][5] Further clinical research is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. This compound alleviates cognitive dysfunction in Streptozotocin-induced diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Repurposing of this compound as a Neuroprotective Agent Based on Docking with A2A Adenosine and AChE Receptors, Brain GLP-1 Response and Its Brain/Plasma Concentration Ratio after 28 Days Multiple Doses in Rats Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound Protects the Integrity of the Blood–Brain Barrier After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tackling dipeptidyl peptidase IV in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Glucagon-Like Peptide 1 (GLP1) in Type 3 Diabetes: GLP-1 Controls Insulin Resistance, Neuroinflammation and Neurogenesis in the Brain [mdpi.com]
- 9. This compound protects against nonalcoholic fatty liver disease by ameliorating oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective roles of SGLT2 and DPP4 inhibitors: Modulating ketone metabolism and suppressing NLRP3 inflammasome in T2D induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Role of DPP-4 and SGLT2 Inhibitors Connected to Alzheimer Disease in Type 2 Diabetes Mellitus [frontiersin.org]
- 13. This compound alleviates cognitive dysfunction in Streptozotocin-induced diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Mitigates 6-Hydroxydopamine- or Rotenone-Induced Oxidative Toxicity in PC12 Cells by Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Actions | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Omarigliptin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the once-weekly treatment of type 2 diabetes. The following sections outline two prominent synthetic strategies: a convergent manufacturing route and an asymmetric formal synthesis, complete with experimental procedures, quantitative data, and workflow diagrams.
Convergent Manufacturing Route
This approach is designed for the large-scale, commercial production of this compound. The key strategy involves the synthesis of two main fragments, a highly functionalized pyranone and a mesylated pyrazole, which are then coupled in a diastereoselective reductive amination reaction.[1][2]
Overall Synthetic Strategy
The manufacturing route is a convergent synthesis that assembles the this compound molecule from two key intermediates. The synthesis of the pyranone core relies on three crucial Ruthenium-catalyzed reactions to control stereochemistry and facilitate bond formation.[1][2] The final steps involve a telescoped Boc deprotection and reductive amination, followed by crystallization.[2]
Figure 1. Convergent manufacturing workflow for this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of Pyranone Core
This process involves a dynamic kinetic resolution (DKR) reduction, a cycloisomerization, and an oxidation, all catalyzed by Ruthenium.[1][2]
-
Step 1: DKR Reduction of rac-α-aminoketone: The racemic α-aminoketone is subjected to a Ru-catalyzed DKR reduction to produce the syn-amino alcohol with high diastereoselectivity and enantiomeric excess.[2]
-
Step 2: Cycloisomerization: The resulting bis-homopropargylic alcohol undergoes a Ru-catalyzed cycloisomerization to form a dihydropyran.[1]
-
Step 3: Oxidation: The pyranol intermediate is then oxidized using a Ru-catalyst to yield the desired pyranone.[1]
Protocol 2: Synthesis of N-Boc-1-mesyl Pyrazole
A regioselective synthesis is achieved through a base-promoted mesyl group isomerization.[1]
-
Step 1: Mesylation and Isomerization: The N-Boc protected pyrazole is treated with a base and methanesulfonyl chloride. A subsequent isomerization step driven by a base affords the desired N-Boc-1-mesyl pyrazole with high regioselectivity.[1]
Protocol 3: Final Assembly of this compound
This protocol details the coupling of the pyranone and pyrazole fragments and subsequent deprotection.
-
Step 1: Reductive Amination: The pyranone intermediate is reacted with the mesylated pyrazole salt via a diastereoselective reductive amination to form N-Boc this compound.[1][3]
-
Step 2: Boc Deprotection: The Boc protecting group is removed using an acid, such as sulfuric acid in aqueous DMAC.[2]
-
Step 3: Crystallization: The final this compound product is crystallized to achieve high purity.[2] In one instance, after deprotection, the crude this compound was obtained in 78% yield and recrystallized from EtOAc to give the pure product in 72% yield.[2]
Quantitative Data
| Step | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Purity |
| DKR Reduction | syn-aminoalcohol | - | 24:1 | >99% | - |
| N-Boc-1-mesyl Pyrazole Synthesis | N-Boc-1-mesyl pyrazole | - | - | - | 30:1 regioselectivity |
| Final Assembly (Overall) | This compound | 29% (from glycine ester) | - | - | - |
| Crude this compound Isolation | This compound | 73% | - | - | - |
Asymmetric Formal Synthesis of a Key Tetrahydropyranol Intermediate
This route offers a protecting-group- and precious-metal-free approach for the synthesis of a key tetrahydropyranol intermediate of this compound.[4][5] The core of this synthesis is a practical asymmetric Henry reaction.[4]
Overall Synthetic Strategy
This linear synthesis utilizes simple starting materials and proceeds in four main steps.[4] A key feature is a one-pot nitro-Michael–lactolization–dehydration process.[4]
Figure 2. Asymmetric synthesis workflow for a key this compound intermediate.
Experimental Protocols
Protocol 4: Asymmetric Henry Reaction
-
Reagents: 2,5-difluorobenzaldehyde, nitromethane, CuCl₂, chiral ligand (L6), and dimethylpiperazine in ethanol.[4]
-
Procedure: The reaction is carried out at -16 °C for 15 hours.[4]
-
Yield and Enantioselectivity: This step affords the nitroalkanol product in 92% yield and 93% ee.[4]
Protocol 5: One-pot Nitro-Michael–Lactolization–Dehydration
-
Procedure: The crude nitroalkanol is subjected to a one-pot process involving a nitro-Michael addition, lactolization, and dehydration to form the nitropyran.[4]
Protocol 6: Crystallization-Induced Dynamic Resolution
-
Procedure: The mixture of nitropyran diastereomers is resolved through a crystallization-induced dynamic resolution process to yield the desired isomer with high purity.[4]
Protocol 7: Nitro Reduction and Boc Protection
-
Step 1: Nitro Reduction: The purified nitropyran is reduced using a base metal catalyst such as Raney-Ni.[4]
-
Step 2: Boc Protection: Following the reduction and catalyst removal, the resulting amino alcohol is directly protected with a Boc group.[4]
-
Yield and Purity: This final step affords the target tetrahydropyranol intermediate in 96% assay yield. After crystallization from aqueous ethanol, the purity is upgraded to 99.6% HPLC area percent.[4]
Quantitative Data
| Step | Product | Yield | Enantiomeric Excess (ee) | Purity |
| Asymmetric Henry Reaction | Nitroalkanol (14) | 92% | 93% | - |
| Nitro Reduction & Boc Protection | Tetrahydropyranol Intermediate (4) | 96% (assay yield) | - | 99.6% (after crystallization) |
Alternative Synthetic Approaches
Other synthetic strategies for this compound and its intermediates have also been explored. One such method involves an asymmetric α-alkylation of a Ni(II) complex, followed by a substrate-controlled Meerwein–Ponndorf–Verley reduction and a regioselective iodocyclization to construct the core structure.[6] This alternative process has also been successfully applied for multi-kilogram scale production.[6] A patent also describes a synthetic method starting from a formula (2) compound and a formula (3) compound, claiming high yield and suitability for large-scale industrial production.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN105399744A - Synthetic method for this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Omarigliptin in Human Plasma
These application notes provide detailed methodologies for the quantitative analysis of omarigliptin in human plasma, catering to the needs of researchers, scientists, and drug development professionals. The protocols described herein leverage two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method 1: Quantification of this compound in Human Plasma using HPLC-UV
This method offers a straightforward and accessible approach for the simultaneous determination of this compound along with other potential co-administered drugs in human plasma. The protocol is based on a validated reversed-phase HPLC method with UV detection.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
A simple protein precipitation protocol is employed for the extraction of this compound from plasma samples.[1]
-
To 1 mL of human plasma in a centrifuge tube, add the desired concentration of this compound standard solution.
-
Vortex the mixture for 90 seconds to ensure homogeneity.
-
Add methanol up to a final volume of 4 mL to precipitate plasma proteins.[1]
-
Centrifuge the tubes at 6000 rpm for 15 minutes.[1]
-
Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
2. Chromatographic Conditions
The separation and quantification are achieved using a reversed-phase C18 column with isocratic elution.[1]
-
HPLC System: A standard HPLC instrument equipped with a UV detector.
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of methanol and 6.6 mM potassium dihydrogen phosphate buffer (pH 7) in a 67:33 (v/v) ratio.[1]
-
Flow Rate: 0.814 mL/min.[1]
-
Column Temperature: 45 °C.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 235 nm.[1]
-
Run Time: Less than 8 minutes.[1]
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 2.0 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.06 µg/mL | [1] |
| Recovery in Spiked Plasma | 94.3 - 105.7% | [1] |
Experimental Workflow
Method 2: Quantification of this compound in Human Plasma using LC-MS/MS
This advanced method provides high sensitivity and selectivity for the quantification of this compound in human plasma, making it suitable for pharmacokinetic studies where low concentrations are expected. The protocol involves a liquid-liquid extraction step followed by analysis using an LC-MS/MS system.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
This enhanced extraction technique ensures a clean sample for sensitive LC-MS/MS analysis.
-
To a 250 µL aliquot of a plasma sample, add 100 µL of the internal standard (Alogliptin, 300 nM) in acetonitrile.
-
Perform liquid-liquid extraction by adding 1.5 mL of a 1:1 (v/v) mixture of tertiary butyl methyl ether (TBME) and diethyl ether (DEE).[2]
-
Centrifuge the mixture for 15 minutes at 15,000 rpm.[2]
-
Freeze the samples at -80 °C to solidify the aqueous layer.
-
Transfer 1.3 mL of the upper organic layer to a new tube and evaporate to dryness under a vacuum.
-
Reconstitute the dried residue with 250 µL of methanol.
-
The sample is now ready for injection into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
LC System: Waters® UPLC or equivalent.[2]
-
Column: Agilent C18 (50 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.3% formic acid in water (90:10, v/v).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Run Time: Approximately 1.2 minutes.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 25 - 1000 nM | [3] |
| Lower Limit of Quantification (LLOQ) | 25 nM | [2] |
| Extraction Recovery (LLOQ) | 87.5% | |
| Extraction Recovery (HQC) | 89.66% |
Experimental Workflow
References
- 1. Analytical quality-by-design approach for development and validation of HPLC method for the simultaneous estimation of this compound, metformin, and ezetimibe: application to human plasma and dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Extraction Technique of this compound from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Enhanced Extraction Technique of this compound from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers | Semantic Scholar [semanticscholar.org]
Application Note: Development of a Stability-Indicating HPLC Method for Omarigliptin
AN-001
Abstract
This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of omarigliptin in the presence of its degradation products. The method is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. The developed method effectively separates this compound from its degradation products formed under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Introduction
This compound is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] It works by increasing the levels of incretin hormones, which help to control blood sugar levels.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to develop and validate stability-indicating analytical methods. These methods are essential for monitoring the drug substance and drug product over time for any changes in potency or the formation of degradation products. Forced degradation studies are a key component of this process, providing insight into the degradation pathways and helping to develop a specific and robust analytical method.[2][3]
This application note provides a detailed protocol for a stability-indicating HPLC method for this compound, including the chromatographic conditions, forced degradation procedures, and method validation parameters.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent ZORBAX C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 10µM Phosphate Buffer : Methanol (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | Ambient (25 °C) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of filtrate. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[2][4] this compound was found to be labile under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions.[2][4][5]
Acid Degradation: To 1 mL of the this compound stock solution (100 µg/mL), add 1 mL of 0.1 N HCl. Keep the solution at 60 °C for 2 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the mobile phase.
Base Degradation: To 1 mL of the this compound stock solution (100 µg/mL), add 1 mL of 0.1 N NaOH. Keep the solution at 60 °C for 2 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to 10 mL with the mobile phase.
Oxidative Degradation: To 1 mL of the this compound stock solution (100 µg/mL), add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
Thermal Degradation: Expose the solid drug substance to a temperature of 105 °C in a hot air oven for 6 hours.[6] After cooling, prepare a 10 µg/mL solution in the mobile phase.
Photolytic Degradation: Expose the solid drug substance to UV light (200 watt-hours/square meter) in a photostability chamber for 7 days.[6] After exposure, prepare a 10 µg/mL solution in the mobile phase.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[5] The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.095 µg/mL |
| Limit of Quantification (LOQ) | 0.125 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from excipients or degradation products |
| Robustness | Robust |
Visualizations
The following diagrams illustrate the key workflows in the development and application of this stability-indicating HPLC method.
Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.
Caption: Logical relationship of forced degradation studies on this compound.
Conclusion
The developed RP-HPLC method is simple, accurate, precise, and specific for the determination of this compound in the presence of its degradation products. The method was successfully validated as per ICH guidelines and can be effectively used for routine analysis and stability studies of this compound in bulk and pharmaceutical dosage forms. The forced degradation studies confirmed the stability-indicating nature of the method, showing that this compound is susceptible to degradation under various stress conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Analysis of this compound forced degradation products by ultra-fast liquid chromatography, mass spectrometry, and in vitro toxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Omarigliptin in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omarigliptin (MK-3102) is a potent, long-acting, once-weekly oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[3][4][5]
Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Mechanism of Action: DPP-4 Inhibition
The therapeutic effect of this compound is derived from its selective inhibition of the DPP-4 enzyme, as illustrated in the pathway below.
Caption: Mechanism of action of this compound in inhibiting the DPP-4 enzyme.
Experimental Protocols
This section details the materials and procedures for the validated LC-MS/MS bioanalytical method for this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Alogliptin (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tertiary butyl methyl ether (TBME)
-
Diethyl ether (DEE)
-
Ammonium formate
-
Formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Deionized water
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., Gemini 3µ, 100 mm × 4.6 mm) |
| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 ± 1°C |
| Injection Volume | 20 µL |
| Mass Spectrometry | |
| System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000 or equivalent) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Monitored Transitions | This compound: m/z 399.2 → 153.0Alogliptin (IS): m/z 340.2 → 116.0[6] |
| Dwell Time | 200 ms |
| Gas Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and alogliptin (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the primary stock solution with a methanol-water (50:50, v/v) mixture to obtain concentrations for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of alogliptin (IS) at an appropriate concentration (e.g., 400 ng/mL) in the same diluent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 25 to 1000 nM and QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
The following workflow outlines the sample preparation procedure.
Caption: Workflow for the liquid-liquid extraction of this compound from plasma.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
The method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of this compound and the internal standard in blank plasma samples from multiple sources.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 25–1000 nM.[6] The lower limit of quantification (LLOQ) was established at 25 nM, with acceptable precision and accuracy.[6]
| Parameter | Result |
| Calibration Range | 25–1000 nM[6] |
| Regression Equation | y = 0.0033x - 0.0701[6] |
| Correlation Coefficient (r) | 0.9998[6] |
| LLOQ | 25 nM[6] |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four QC levels. The results were within the acceptable limits as per regulatory guidelines.
| QC Level | Concentration (nM) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 25 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low QC | 75 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Mid QC | 500 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High QC | 800 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Note: The table presents typical acceptance criteria. A study reported accuracy within ±20% and precision within ±20%.[6]
Recovery and Matrix Effect
The extraction recovery of this compound and the internal standard was consistent and reproducible across the QC levels. A study reported extraction recoveries of 87.5% for the LLOQ and 89.66% for a high QC sample.[6] No significant matrix effect was observed, indicating that the ionization of the analyte and IS was not suppressed or enhanced by endogenous plasma components.
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, with bias below 12% in one study.[6]
| Stability Test | Condition | Duration | Stability (% Bias) |
| Short-Term | Room Temperature | 6 hours | Within ±15% |
| Long-Term | -20°C | 30 days | Within ±15% |
| Freeze-Thaw | 3 Cycles (-20°C to RT) | 3 days | Within ±15% |
| Post-Preparative | Autosampler (4°C) | 24 hours | Within ±15% |
Conclusion
The described LC-MS/MS method is rapid, sensitive, selective, and reliable for the quantification of this compound in human plasma. The validation results demonstrate that the method meets the requirements for bioanalytical method validation and can be successfully applied to pharmacokinetic and other clinical studies of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | MedPath [trial.medpath.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Enhanced Extraction Technique of this compound from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Omarigliptin Efficacy in Animal Models of Diabetes
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, in preclinical animal models of diabetes.
Introduction to this compound
This compound is a once-weekly oral medication for the management of Type 2 Diabetes Mellitus (T2DM).[1] Its primary mechanism of action involves the selective and potent inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the circulating levels and prolongs the activity of these incretins.[2] This leads to several beneficial downstream effects for glycemic control:
-
Glucose-dependent insulin secretion: Enhanced activity of GLP-1 and GIP stimulates the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[1][2]
-
Suppression of glucagon release: Active incretins suppress the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][3]
The overall effect is improved glycemic control, including reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose, with a low risk of hypoglycemia.[4][5]
Signaling Pathway of this compound
The mechanism of action of this compound is centered on the potentiation of the incretin pathway. The following diagram illustrates this key signaling cascade.
Caption: Mechanism of action for this compound.
Experimental Protocols
Induction of Diabetes in Animal Models
The choice of animal model is critical and depends on the research question (e.g., Type 1 vs. Type 2 diabetes).
Streptozotocin (STZ) is a chemical agent that is toxic to pancreatic β-cells, inducing a state of insulin-dependent diabetes.[6] This model is widely used for creating animal models of type 1 diabetes.[6]
Materials:
-
Streptozotocin (STZ) powder
-
Cold, sterile 0.1 M citrate buffer (pH 4.5)
-
Male C57BL/6 mice (12 weeks old) or Sprague-Dawley rats (250-300g)[7][8]
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals for 4-6 hours before STZ injection.
-
STZ Preparation: Prepare the STZ solution immediately before use by dissolving it in cold citrate buffer. Protect the solution from light.
-
Induction:
-
For Mice: Administer a single high dose or multiple low doses. A common protocol is an intraperitoneal (I.P.) injection of 50 mg/kg STZ daily for five consecutive days.[8]
-
For Rats: Administer a single intraperitoneal (I.P.) or intravenous (I.V.) injection. Doses typically range from 35-65 mg/kg.[6] A dose of 60 mg/kg is common.[6]
-
-
Confirmation of Diabetes:
Caption: Workflow for STZ-induced diabetes model.
Genetically modified models spontaneously develop characteristics of T2DM, such as obesity, insulin resistance, and hyperglycemia.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance.[10]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats also have a leptin receptor mutation and develop obesity, hyperlipidemia, and progressive hyperglycemia, closely mimicking human T2DM.[11]
For these models, diabetes induction is not required. Animals are typically used after the onset of stable hyperglycemia (e.g., 8-12 weeks of age).
Protocol for Efficacy Assessment of this compound
This protocol outlines the steps for evaluating the therapeutic effects of this compound once a diabetic animal model has been established.
Materials:
-
Diabetic animals (e.g., STZ-induced or db/db mice)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Equipment for blood collection and analysis (glucometer, ELISA kits for insulin, etc.)
Procedure:
-
Animal Grouping: Randomly divide the confirmed diabetic animals into the following groups (n=8-10 per group):
-
Group 1: Diabetic Control: Receives vehicle orally once weekly.
-
Group 2: this compound Low Dose: Receives 2.5 mg/kg this compound orally once weekly.[8]
-
Group 3: this compound High Dose: Receives 5 mg/kg this compound orally once weekly.[8]
-
Group 4 (Optional): Non-Diabetic Control: Healthy animals receiving vehicle.
-
-
Treatment Period: Administer the respective treatments via oral gavage once a week for a period of 4 to 8 weeks.[8]
-
Monitoring During Treatment:
-
Body Weight: Record weekly.
-
Food and Water Intake: Measure daily or every few days.[8]
-
Fasting Blood Glucose (FBG): Measure weekly from the tail vein after a 6-hour fast.
-
-
Terminal Procedures (at the end of the treatment period):
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals overnight (12-16 hours).
-
Administer an oral glucose load (2 g/kg body weight).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Sample Collection:
-
Collect terminal blood samples via cardiac puncture under anesthesia.
-
Separate serum or plasma and store at -80°C.
-
Harvest pancreas and liver for histological or molecular analysis.
-
-
-
Biochemical Analysis:
-
Serum/Plasma: Measure HbA1c, insulin, triglycerides, and total cholesterol using commercially available kits.
-
Pancreatic Tissue: Can be used for islet morphology assessment (H&E staining) or insulin content.
-
Caption: General workflow for assessing this compound efficacy.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In-Life Monitoring Parameters
(Values are represented as Mean ± SEM)
| Parameter | Non-Diabetic Control | Diabetic Control (Vehicle) | This compound (2.5 mg/kg) | This compound (5 mg/kg) |
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Weekly Food Intake ( g/day ) | ||||
| Weekly Water Intake (mL/day) | ||||
| Final Fasting Blood Glucose (mg/dL) |
Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)
(Values are represented as Mean ± SEM)
| Parameter | Non-Diabetic Control | Diabetic Control (Vehicle) | This compound (2.5 mg/kg) | This compound (5 mg/kg) |
| AUC (0-120 min) (mg/dL·min) |
Table 3: Terminal Biochemical Parameters
(Values are represented as Mean ± SEM)
| Parameter | Non-Diabetic Control | Diabetic Control (Vehicle) | This compound (2.5 mg/kg) | This compound (5 mg/kg) |
| HbA1c (%) | ||||
| Serum Insulin (ng/mL) | ||||
| Triglycerides (mg/dL) | ||||
| Total Cholesterol (mg/dL) |
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of this compound (MK-3102), a Novel Once-Weekly DPP-4 Inhibitor for the Treatment of Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. This compound alleviates cognitive dysfunction in Streptozotocin-induced diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 10. Establishment of blood glucose control model in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring DPP-4 Enzyme Inhibition by Omarigliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), a serine protease, plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. Omarigliptin (MK-3102) is a potent, selective, and long-acting DPP-4 inhibitor that allows for once-weekly oral administration.[2][3] Accurate and reproducible measurement of DPP-4 inhibition is essential for the research and development of this compound and other DPP-4 inhibitors.
These application notes provide detailed protocols for measuring the in vitro inhibition of DPP-4 by this compound using a fluorometric assay. The included methodologies, data presentation guidelines, and visual workflows are intended to assist researchers in establishing robust and reliable screening and characterization of DPP-4 inhibitors.
Mechanism of Action of this compound
This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[3] By binding to the active site of DPP-4, this compound prevents the degradation of GLP-1 and GIP.[4] This leads to increased levels of active incretins, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and ultimately improve glycemic control.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound's inhibition of the DPP-4 enzyme.
Table 1: In Vitro Potency of this compound against DPP-4
| Parameter | Value | Reference |
| IC50 | 1.6 nM | [2][3] |
| Ki | 0.8 nM | [2][3] |
| Inhibition Type | Competitive, Reversible | [2][3] |
Table 2: In Vivo DPP-4 Inhibition by this compound
| Species | Dose | Time Point | % Inhibition | Reference |
| Healthy Subjects | 10-100 mg (multiple doses) | 168 hours post-dose | ~77% - 89% | [5][6] |
| Sprague-Dawley Rats | Not Specified | Not Specified | Dose-dependent | [2] |
Experimental Protocols
Fluorometric In Vitro DPP-4 Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant human DPP-4 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]
-
This compound
-
Sitagliptin (as a positive control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8]
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of the DPP-4 substrate in the assay buffer.
-
Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of solvent (DMSO).
-
Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (DMSO).
-
Test Compound (this compound): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of this compound dilution.
-
Positive Control (Sitagliptin): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of sitagliptin dilution.
-
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C for 10 minutes.[4]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Slope of Test Compound Well / Slope of Enzyme Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Enzyme Inhibition Kinetic Analysis
This protocol is for determining the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) of this compound.
Procedure:
-
Follow the general procedure for the fluorometric assay described above.
-
Perform the assay with varying concentrations of the DPP-4 substrate and a fixed concentration of this compound. Repeat this for several fixed concentrations of this compound.
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Analyze the data using graphical methods:
-
Lineweaver-Burk Plot: Plot 1/V versus 1/[S] (where [S] is the substrate concentration). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Dixon Plot: Plot 1/V versus [I] (where [I] is the inhibitor concentration) at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where -[I] = Ki.
-
-
The Ki value can be determined from these plots or by non-linear regression analysis of the velocity data.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately measure the inhibition of DPP-4 by this compound. The fluorometric assay is a robust and sensitive method suitable for high-throughput screening and detailed kinetic characterization of DPP-4 inhibitors. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, facilitating further research and development in the field of diabetes therapeutics.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 5. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of this compound, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. content.abcam.com [content.abcam.com]
Application of Omarigliptin in Studies of Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established treatment for type 2 diabetes.[1][2] Emerging preclinical evidence suggests its therapeutic potential extends to neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][3] Its neuroprotective effects are attributed to its ability to combat neuroinflammation, reduce oxidative stress, and mitigate apoptosis.[2][4] this compound's capacity to cross the blood-brain barrier further enhances its promise as a candidate for treating neurological disorders.[5][6][7] This document provides detailed application notes and experimental protocols based on key findings from preclinical studies, designed to guide researchers in investigating the neuroprotective potential of this compound.
I. Application in Alzheimer's Disease and Cognitive Dysfunction Models
Recent studies have demonstrated that this compound can ameliorate cognitive deficits in a streptozotocin (STZ)-induced diabetic mouse model, which is often used to study diabetes-associated cognitive dysfunction, a condition with pathological overlap with Alzheimer's disease.[1][2]
Key Findings and Quantitative Data
This compound administration has been shown to significantly improve cognitive function and mitochondrial health in the hippocampus of STZ-induced diabetic mice.[1][2] The key quantitative outcomes are summarized in the table below.
| Parameter | Vehicle (Control) | STZ-Induced Diabetic | This compound (2.5 mg/kg) | This compound (5 mg/kg) | Reference |
| Y-Maze Correct Alternations (%) | ~80% | ~45% | ~60% | ~70% | [1][2][8] |
| Hippocampal ROS Levels (Fold Change) | 1.0 | ~2.5 | ~1.8 | ~1.2 | [1][2] |
| Hippocampal NAD+/NADH Ratio (Fold Change) | 1.0 | ~0.46 | ~0.7 (1.52-fold increase vs. STZ) | ~1.05 (2.29-fold increase vs. STZ) | [2] |
| Hippocampal ATP Levels (Fold Change) | 1.0 | ~0.5 | ~0.75 | ~0.9 | [1] |
| Hippocampal ATP Synthase Activity (Fold Change) | 1.0 | ~0.4 | ~0.65 | ~0.8 | [1] |
Experimental Protocols
This protocol describes the induction of diabetes-associated cognitive dysfunction in mice using streptozotocin (STZ) and subsequent treatment with this compound.[2]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Diabetes Induction:
-
Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).
-
Administer STZ intraperitoneally (i.p.) at a dose of 50 mg/kg body weight daily for five consecutive days.[2]
-
Monitor blood glucose levels regularly. Mice with fasting blood glucose levels above 13.9 mmol/L (250 mg/dL) are considered diabetic.
-
-
This compound Administration:
-
Begin this compound treatment after the confirmation of diabetes.
-
Prepare this compound suspensions in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally (p.o.) once weekly at doses of 2.5 mg/kg and 5 mg/kg for 8 weeks.[2]
-
The control and diabetic groups receive the vehicle.
-
The Y-maze test is used to assess short-term spatial working memory by measuring the willingness of mice to explore novel environments.[9][10][11]
-
Apparatus: A three-armed horizontal maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 15 cm high walls), positioned at a 120° angle from each other.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.[10]
-
Place a mouse at the center of the maze and allow it to explore freely for a set duration (e.g., 8 minutes).[10]
-
Record the sequence of arm entries using a video tracking system. An arm entry is counted when all four paws of the mouse are within the arm.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as follows: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.[11]
-
-
Data Analysis: Compare the percentage of spontaneous alternation between the different treatment groups.
This protocol outlines a method for quantifying ROS levels in brain tissue homogenates using a fluorescent probe.
-
Reagents:
-
Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.
-
Phosphate-buffered saline (PBS).
-
Tissue lysis buffer.
-
-
Procedure:
-
Dissect the hippocampus on ice and homogenize in cold lysis buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Incubate a portion of the supernatant with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration and express the results as a fold change relative to the control group.
Commercial assay kits are available for the measurement of NAD+/NADH ratio and ATP synthase activity in brain tissue.[12][13][14][15] Follow the manufacturer's instructions for sample preparation and assay procedure.[16][17][18]
-
General Sample Preparation:
-
Assay Principle:
-
NAD+/NADH Ratio: These assays typically involve an enzyme cycling reaction where the product is measured colorimetrically or fluorometrically.[13][14]
-
ATP Synthase Activity: The activity is often measured by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the hydrolysis of ATP to ADP.[16][18]
-
-
Data Analysis: Calculate the NAD+/NADH ratio and ATP synthase activity based on the standard curves and normalization to protein concentration.
Signaling Pathway and Experimental Workflow Diagrams
II. Application in Parkinson's Disease Models
Preclinical studies indicate that this compound can attenuate motor impairments and neurodegeneration in a rotenone-induced rat model of Parkinson's disease.[3][6]
Key Findings and Quantitative Data
This compound has been shown to protect against rotenone-induced dopaminergic neurodegeneration, reduce oxidative stress, and decrease neuroinflammation.[6]
| Parameter | Vehicle (Control) | Rotenone-Induced Parkinson's | This compound-Treated | Reference |
| Motor Function (e.g., Rotarod Performance) | Baseline | Significant Decrease | Attenuated Decrease | [19][20] |
| Striatal α-Synuclein Accumulation | Low | High | Reduced | [3][6] |
| Midbrain Malondialdehyde (MDA) Levels | Baseline | Increased | Reduced | [6] |
| Midbrain Reduced Glutathione (GSH) Levels | Baseline | Decreased | Restored | [6] |
| Midbrain TNF-α Levels | Baseline | Increased | Reduced | [6] |
| Midbrain Caspase-3 Activity | Baseline | Increased | Reduced | [6] |
Experimental Protocols
This protocol describes the induction of a Parkinson's disease-like pathology in rats using rotenone and subsequent treatment with this compound.[6]
-
Animal Model: Male Wistar rats.
-
Parkinson's Disease Induction:
-
Prepare a solution of rotenone in a suitable vehicle (e.g., sunflower oil).
-
Administer rotenone subcutaneously (s.c.) at a dose of 2.5 mg/kg daily for a specified duration (e.g., 28 days) to induce parkinsonian features.
-
-
This compound Administration:
-
Administer this compound orally (p.o.) at a relevant dose (e.g., 5 mg/kg/day) concurrently with or after the rotenone induction period.[7]
-
The control and rotenone-only groups receive the vehicle.
-
A battery of behavioral tests can be used to assess motor coordination, balance, and bradykinesia in the rat model.
-
Rotarod Test:
-
Train the rats on a rotarod apparatus at a constant or accelerating speed for several days before the experiment.
-
On the test day, place the rat on the rotating rod and record the latency to fall.
-
Perform multiple trials and average the results.
-
-
Open Field Test:
-
Place the rat in the center of an open field arena.
-
Record the total distance traveled, rearing frequency, and time spent in the center versus the periphery over a set period (e.g., 10 minutes).
-
This protocol details the immunohistochemical staining of α-synuclein in brain sections to assess its accumulation.
-
Tissue Preparation:
-
Perfuse the rats with 4% paraformaldehyde (PFA) and post-fix the brains in PFA.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains (e.g., 40 µm thick coronal sections) using a cryostat.
-
-
Staining Procedure:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against α-synuclein overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.
-
Visualize the staining with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Mount the sections on slides, dehydrate, and coverslip.
-
-
Image Analysis:
-
Capture images of the substantia nigra and striatum.
-
Quantify the intensity of α-synuclein staining or the number of α-synuclein-positive cells using image analysis software.
-
Commercial ELISA and activity assay kits are available for the measurement of malondialdehyde (MDA), reduced glutathione (GSH), tumor necrosis factor-alpha (TNF-α), and caspase-3 activity.[10][11][12][16][17][21][22][23][24][25][26][27][28][29][30][31]
-
Sample Preparation:
-
Dissect the midbrain region and homogenize in the appropriate assay buffer.
-
Centrifuge and collect the supernatant for analysis.
-
-
Assay Principles:
-
MDA Assay: Measures lipid peroxidation by reacting MDA with thiobarbituric acid to form a colored product.[16][25][27][28]
-
GSH Assay: Quantifies the level of the antioxidant glutathione.[17][21][23][24][26]
-
TNF-α ELISA: A sandwich enzyme-linked immunosorbent assay to measure the concentration of this pro-inflammatory cytokine.[12][22][30][31][32]
-
Caspase-3 Activity Assay: Measures the activity of this key executioner caspase in apoptosis by detecting the cleavage of a specific substrate.[9][10][11][29]
-
-
Data Analysis: Calculate the concentrations or activities based on the standard curves and normalize to the total protein content of the samples.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the neuroprotective effects of this compound in preclinical models of Alzheimer's and Parkinson's diseases. The quantitative data from existing studies strongly support the therapeutic potential of this compound, and the detailed methodologies provided herein should facilitate the design and execution of further research in this promising area. As our understanding of the role of DPP-4 inhibitors in neurodegeneration evolves, these protocols can be adapted to explore novel mechanisms and therapeutic applications.
References
- 1. This compound alleviates cognitive dysfunction in Streptozotocin-induced diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates rotenone-induced Parkinson's disease in rats: Possible role of oxidative stress, endoplasmic reticulum stress and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing of this compound as a Neuroprotective Agent Based on Docking with A2A Adenosine and AChE Receptors, Brain GLP-1 Response and Its Brain/Plasma Concentration Ratio after 28 Days Multiple Doses in Rats Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-3 Activity in the Rat Amygdala Measured by Spectrofluorometry After Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. fn-test.com [fn-test.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical assay [bio-protocol.org]
- 16. akjournals.com [akjournals.com]
- 17. tandfonline.com [tandfonline.com]
- 18. The rotenone-induced rat model of Parkinson's disease: behavioral and electrophysiological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. researchgate.net [researchgate.net]
- 22. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 23. Profiling the Concentration of Reduced and Oxidized Glutathione in Rat Brain Using HPLC/DAD Chromatographic System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. abcam.cn [abcam.cn]
- 26. Very rapid quantification of malondialdehyde (MDA) in rat brain exposed to lead, aluminium and phenolic antioxidants by high-performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Studies on lipid peroxidation in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. spandidos-publications.com [spandidos-publications.com]
- 29. bt-laboratory.com [bt-laboratory.com]
- 30. nwlifescience.com [nwlifescience.com]
- 31. file.elabscience.com [file.elabscience.com]
- 32. Caspase-3 Activity in the Rat Amygdala Measured by Spectrofluorometry After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Omarigliptin Use in Patients with Renal Impairment
Introduction
Omarigliptin (MK-3102) is a long-acting, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By preventing this degradation, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[3][4]
This compound is primarily eliminated from the body through renal excretion.[5][6] This characteristic necessitates a thorough evaluation of its pharmacokinetics, safety, and efficacy in patients with varying degrees of renal impairment (RI). These notes provide a comprehensive overview of key research findings and protocols relevant to the use of this compound in this special patient population.
Mechanism of Action: DPP-4 Inhibition
The primary therapeutic effect of this compound is achieved through the potent and selective inhibition of the DPP-4 enzyme.[1][3] This action enhances the body's natural incretin system, a key regulator of glucose homeostasis.
Quantitative Data Summary
Pharmacokinetics in Renal Impairment
Studies show that as renal function declines, the plasma exposure of this compound increases. A dedicated pharmacokinetic study evaluated a single 3-mg dose of this compound across different renal function groups.
Table 1: Pharmacokinetic Parameters of this compound by Renal Function
| Renal Function Group | eGFR (mL/min/1.73 m²) | Geometric Mean Ratio for Plasma AUC₀-∞ (vs. Healthy Controls) | Change in Cₘₐₓ (vs. Healthy Controls) |
|---|---|---|---|
| Healthy Subjects | ≥80 | 1.00 | Baseline |
| Mild Impairment | ≥60 to <80 | 0.94 | Generally similar |
| Moderate Impairment | ≥30 to <60 | 1.34 | Generally similar |
| Severe Impairment | <30 | 1.56 | Generally similar |
| End-Stage Renal Disease (ESRD) | N/A (on dialysis) | 1.97 | ~20% lower |
Data sourced from a single-dose study.[7]
The key finding is that the area under the curve (AUC), a measure of total drug exposure, increased by approximately 56% in patients with severe renal impairment and nearly doubled in those with ESRD compared to healthy subjects.[7] Consequently, renal clearance of this compound decreases linearly with worsening renal function.[7]
Efficacy in Patients with Renal Impairment
A 24-week, randomized, double-blind, placebo-controlled trial assessed the efficacy of this compound in T2DM patients with moderate to severe RI and ESRD.
Table 2: Efficacy of this compound at 24 Weeks in Patients with Renal Impairment
| Treatment Group | Mean Baseline HbA1c (%) | Least Squares Mean Change from Baseline in HbA1c (%) | Between-Group Difference (95% CI) | P-value |
|---|---|---|---|---|
| This compound | 8.4 | -0.77 | -0.33% (-0.63 to -0.02) | 0.035 |
| Placebo | 8.3 | -0.44 |
Data represents the overall population (all renal strata combined).[5][8][9]
The study concluded that this compound provided clinically meaningful reductions in HbA1c compared to placebo in this patient population.[5][9] The change from baseline in fasting plasma glucose (FPG) at week 24 was -1.4 mmol/L for the this compound group and -1.1 mmol/L for the placebo group.[5]
Safety and Tolerability
The safety profile of this compound in patients with renal impairment was found to be consistent with that of other DPP-4 inhibitors.[5] The incidence of adverse events was comparable between the this compound and placebo groups.
Table 3: Summary of Adverse Events (AEs) at 24 Weeks
| Adverse Event Category | This compound Group (%) | Placebo Group (%) |
|---|---|---|
| One or more AE | Similar to placebo | Similar to this compound |
| Drug-related AE | Similar to placebo | Similar to this compound |
| Serious AE | Similar to placebo | Similar to this compound |
| Discontinuation due to AE | Similar to placebo | Similar to this compound |
| Symptomatic Hypoglycemia | Similar to placebo | Similar to this compound |
Qualitative summary based on trial data which reported similar incidence rates between groups.[5][8][9][10]
Protocols
Protocol 1: Pharmacokinetic Assessment in Renal Impairment
Objective: To evaluate the single-dose pharmacokinetics of this compound in subjects with varying degrees of renal impairment and ESRD compared to healthy controls.
Methodology:
-
Study Design: Open-label, single-dose, comparative study.[7]
-
Participant Cohorts:
-
Healthy control subjects (eGFR ≥80 mL/min/1.73 m²).
-
Mild renal impairment (eGFR ≥60 to <80 mL/min/1.73 m²).
-
Moderate renal impairment (eGFR ≥30 to <60 mL/min/1.73 m²).
-
Severe renal impairment (eGFR <30 mL/min/1.73 m²).
-
ESRD patients requiring hemodialysis.
-
Cohorts were matched for age, gender, race, and body mass index.[7]
-
-
Intervention: Administration of a single 3-mg oral dose of this compound.[7]
-
Sampling:
-
Serial plasma samples were collected at predefined time points to characterize the pharmacokinetic profile (AUC, Cₘₐₓ).
-
Urine samples were collected to determine the extent of urinary excretion and calculate renal clearance.[7]
-
-
Analysis: Pharmacokinetic parameters were calculated and compared between the renal impairment/ESRD groups and the healthy matched control group.
Protocol 2: Efficacy and Safety Trial in Renal Impairment
Objective: To assess the efficacy, safety, and tolerability of this compound over 24 weeks in T2DM patients with chronic renal impairment.[5][9]
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[5][9]
-
Patient Population: Adults with T2DM and:
-
Randomization: Eligible patients were randomized to receive either this compound or a matching placebo once weekly.
-
Intervention:
-
Duration: 24 weeks (primary endpoint), with an extended observation period.[5]
-
Primary Endpoint: Change from baseline in HbA1c at Week 24.[5]
-
Secondary Endpoints: Change from baseline in FPG, proportion of patients reaching HbA1c goals, and assessment of eGFR.[5]
-
Safety Assessment: Monitoring and recording of all adverse events, with a focus on symptomatic hypoglycemia, serious AEs, and events leading to discontinuation.
Protocol 3: Dosing and Administration in Renal Impairment
Based on pharmacokinetic modeling and clinical trial results, the following dosage adjustments are recommended to normalize drug exposure in patients with renal impairment.
-
Assessment: Prior to initiating this compound, assess the patient's renal function using the estimated glomerular filtration rate (eGFR).[4]
-
Normal Renal Function to Moderate Impairment (eGFR ≥30 mL/min/1.73 m²):
-
Severe Renal Impairment (eGFR <30 mL/min/1.73 m²):
-
End-Stage Renal Disease (ESRD) Requiring Dialysis:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. aristopharma.com [aristopharma.com]
- 5. A randomised, double‐blind, trial of the safety and efficacy of this compound (a once‐weekly DPP‐4 inhibitor) in subjects with type 2 diabetes and renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medex.com.bd [medex.com.bd]
- 7. celerion.com [celerion.com]
- 8. researchgate.net [researchgate.net]
- 9. A randomised, double-blind, trial of the safety and efficacy of this compound (a once-weekly DPP-4 inhibitor) in subjects with type 2 diabetes and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of the Utilization of Dipeptidyl Peptidase IV Inhibitors in Diabetic Patients with Chronic Kidney Disease: A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic–pharmacodynamic (dipeptidyl peptidase‐4 inhibition) model to support dose rationale in diabetes patients, including those with renal impairment, for once‐weekly administered this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic-pharmacodynamic (dipeptidyl peptidase-4 inhibition) model to support dose rationale in diabetes patients, including those with renal impairment, for once-weekly administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Determination of Omarigliptin Potency and Selectivity
Introduction
Omarigliptin (MK-3102) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes.[1][2][3][4] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[5] By inhibiting DPP-4, this compound prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
To characterize the pharmacological profile of this compound, it is essential to determine its potency against its target enzyme, DPP-4, and its selectivity over other related proteases. High potency ensures efficacy at low concentrations, while high selectivity minimizes the risk of off-target effects.[5] These application notes provide detailed protocols for in vitro enzymatic assays to quantify the potency (IC50 and Ki) and selectivity of this compound.
Data Presentation: Potency and Selectivity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary target, DPP-4, and other related proteases.
| Target Enzyme | This compound IC50 (nM) | This compound Ki (nM) | Reference Compound (Sitagliptin) IC50 (nM) |
| DPP-4 (Dipeptidyl peptidase-4) | 1.6 | 0.8 | 18 |
| QPP (Quiescent cell proline dipeptidase) | > 67,000 | Not Reported | Not Reported |
| FAP (Fibroblast activation protein) | > 67,000 | Not Reported | Not Reported |
| PEP (Prolyl endopeptidase) | > 67,000 | Not Reported | Not Reported |
| DPP-8 (Dipeptidyl peptidase-8) | > 67,000 | Not Reported | Not Reported |
| DPP-9 (Dipeptidyl peptidase-9) | > 67,000 | Not Reported | Not Reported |
Data sourced from Biftu et al., 2014, Journal of Medicinal Chemistry.[1]
Experimental Protocols
Protocol 1: Determination of this compound Potency against DPP-4 (IC50 and Ki)
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DPP-4. The assay is based on the cleavage of a non-fluorescent substrate, H-Gly-Pro-7-amino-4-methylcoumarin (H-Gly-Pro-AMC), by DPP-4 to release the fluorescent product, 7-amino-4-methylcoumarin (AMC).[6]
Materials and Reagents:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[7]
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6][7]
-
Positive Control Inhibitor (e.g., Sitagliptin)[6]
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
-
Assay Plate Setup:
-
Blank Wells: Add 50 µL of Assay Buffer.
-
Control Wells (100% Activity): Add 40 µL of Assay Buffer and 10 µL of diluted DPP-4 enzyme.
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of each this compound dilution.[7]
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control inhibitor.[7]
-
-
Pre-incubation:
-
Cover the plate and incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the Substrate Solution by diluting the H-Gly-Pro-AMC stock in Assay Buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to all wells.[7]
-
-
Incubation and Measurement:
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the Blank Wells from all other readings.
-
Percent Inhibition Calculation:
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Control))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
-
Ki Determination:
-
This compound is a competitive inhibitor.[1] The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:[8] Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km value should be determined experimentally in separate assays by measuring the reaction velocity at various substrate concentrations.[8]
-
Protocol 2: Determination of this compound Selectivity
To assess the selectivity of this compound, its inhibitory activity is tested against a panel of related proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).[1][5] Inhibition of DPP-8 and DPP-9 has been associated with toxicity, making high selectivity a critical attribute for DPP-4 inhibitors.[1][5]
Materials and Reagents:
-
Panel of Proteases: Recombinant Human DPP-8, DPP-9, FAP, QPP, etc.
-
Specific substrates for each protease (often fluorogenic or chromogenic).
-
Appropriate assay buffers for each enzyme.
-
This compound.
-
96-well microplates.
-
Microplate reader (fluorescence or absorbance, depending on the substrates).
Procedure:
-
The experimental procedure is analogous to the DPP-4 potency assay.
-
For each enzyme in the selectivity panel, optimize the assay conditions (enzyme concentration, substrate concentration, buffer composition).
-
Prepare a range of this compound concentrations, typically up to a high concentration (e.g., >67 µM) to confirm the lack of inhibition.[1]
-
Set up control wells (100% activity) and inhibitor wells for each enzyme.
-
Initiate the reaction with the specific substrate for each enzyme.
-
Incubate and measure the signal (fluorescence or absorbance) as appropriate for the assay.
Data Analysis:
-
Calculate the percent inhibition of this compound against each protease at the tested concentrations.
-
If inhibition is observed, determine the IC50 value as described in Protocol 1.
-
Calculate the selectivity ratio by dividing the IC50 for the off-target enzyme by the IC50 for DPP-4. A high selectivity ratio indicates a more selective compound.
Visualizations
Caption: Workflow for determining the potency (IC50/Ki) of this compound against DPP-4.
Caption: Workflow for profiling the selectivity of this compound against related proteases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. e-enm.org [e-enm.org]
- 4. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis [e-enm.org]
- 5. Current advances and therapeutic potential of agents targeting dipeptidyl peptidases-IV, -II, 8/9 and fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Manufacturing Route of Omarigliptin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of omarigliptin. The information is based on established and optimized manufacturing routes, addressing common challenges and offering practical solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on key reaction steps.
Issue 1: Poor Diastereoselectivity in Reductive Amination
Question: We are observing low diastereoselectivity in the reductive amination step between the pyranone intermediate and the mesylated pyrazole. What are the critical parameters to control for improving the diastereomeric ratio?
Answer: Low diastereoselectivity in this crucial step is a common challenge. The evolution of the manufacturing process has led to significant improvements by moving from earlier methods to a telescoped Boc deprotection and reductive amination.[1][2]
Key Recommendations:
-
Telescoped Reaction: Instead of isolating the unstable and mutagenic 1-mesylpyrazole BSA salt, a telescoped (one-pot) process is recommended.[1][2] This involves the deprotection of the N-Boc-1-mesyl pyrazole followed immediately by the reductive amination.
-
Reaction Conditions: Optimized conditions have been shown to improve the diastereoselectivity to ≥30:1.[1] While specific proprietary details may not be fully public, the literature emphasizes careful control of temperature and reagent addition.
-
Reagent: Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation.[3]
Experimental Protocol Reference: The reductive amination is typically performed by reacting the tetrahydropyranone intermediate with the mesylated pyrazole in the presence of a reducing agent like sodium triacetoxyborohydride in a suitable solvent such as dimethylacetamide (DMAc).[3] The reaction is cooled (e.g., to -10°C) before the portionwise addition of the reducing agent.[3]
Issue 2: Lack of Regiochemical Control in Pyrazole N-Sulfonation
Question: We are struggling with the formation of a nearly 1:1 mixture of N-sulfonated regioisomers when preparing the mesylated pyrazole fragment. How can we achieve better regioselectivity?
Answer: This is a well-documented issue in the initial synthetic routes, requiring chromatographic purification which is not ideal for large-scale production.[1][2] An optimized process utilizes a base-promoted mesyl group isomerization to achieve high regioselectivity.
Key Recommendations:
-
Isomerization-Based Synthesis: An improved synthesis of the N-Boc-1-mesyl pyrazole fragment has been developed that affords a 30:1 regioselectivity.[1][2] This process involves a base-promoted isomerization.
-
Optimized Conditions: For earlier kilogram-scale production, conditions using 2.0 equivalents of NaHMDS and 1.75 equivalents of MsCl in DMF were used, with slow addition of MsCl over 4-6 hours. This allowed for the desired regioisomer to crystallize out.[1]
Issue 3: Impurity Formation During Final Deprotection and Crystallization
Question: We are observing the formation of several impurities during the final Boc deprotection and crystallization of this compound. What are these impurities and how can their formation be minimized?
Answer: The final steps are critical for controlling the purity of the active pharmaceutical ingredient (API). Key impurities include diastereomers from the reductive amination, demesylated this compound, and residual mutagenic mesyl pyrazole.[1]
Key Recommendations:
-
Boc Deprotection Conditions: While various acids can be used, trifluoroacetic acid (TFA) has been employed.[1] A key challenge was the evolution of isobutylene gas, which could cause foaming.[1] Trapping the tert-butyl cation with TFA and water was found to minimize gas evolution.[1]
-
Crystallization Process: A semi-continuous crystallization process was developed to improve form control and reproducibility.[1] This involves simultaneously charging the end-of-reaction stream and ammonium hydroxide to an aqueous seed bed at a constant pH of ~10-11 and low temperature.[1] This process effectively rejects key impurities.[1]
-
Control of Demesylation: The demesylated this compound impurity can be controlled by maintaining a low temperature during the crystallization process.[1]
-
Maillard Degradation: this compound is susceptible to Maillard degradation with reducible sugar impurities in excipients, leading to browning.[4][5] Using neutral excipients without reducible sugars is crucial for the stability of the final formulation.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the key strategic approaches in the optimized manufacturing route of this compound?
A1: The optimized manufacturing route for this compound is a convergent synthesis.[1][2] The key aspects of this strategy include:
-
Diastereoselective Reductive Amination: This is the final bond-forming step to assemble the molecule.[1][2][3]
-
Ru-Catalyzed Reactions: The synthesis of the highly functionalized pyranone intermediate relies on three ruthenium-catalyzed reactions: a Dynamic Kinetic Resolution (DKR) reduction, a cycloisomerization, and an oxidation.[1][2]
-
Telescoped Reactions: To avoid handling unstable or mutagenic intermediates, key steps such as the Boc deprotection and reductive amination are telescoped.[1][2]
Q2: Can you provide more details on the synthesis of the key tetrahydropyranol intermediate?
A2: An alternative, highly efficient asymmetric synthesis of the key tetrahydropyranol intermediate has been developed.[6] This route is notable for being protecting-group- and precious-metal-free.[6] The key features of this synthesis are:
-
An asymmetric Henry (nitroaldol) reaction.[6]
-
A one-pot nitro-Michael/lactolization/dehydration process.[6]
-
A crystallization-induced dynamic resolution for excellent enantiomeric and diastereomeric purity.[6] This synthesis proceeds in four linear steps with an overall yield of 50% without requiring chromatography.[6]
Q3: What are the critical quality attributes of the this compound API that need to be controlled?
A3: Based on the manufacturing challenges, the following critical quality attributes should be closely monitored:
-
Diastereomeric Purity: The ratio of the desired diastereomer to others should be high (e.g., >99:1).[7]
-
Enantiomeric Purity: The enantiomeric excess should be high (e.g., >99% ee).[1][7]
-
Impurity Profile: Levels of specific impurities, such as the demesylated this compound, diastereomeric impurities, and mutagenic mesyl pyrazole, must be strictly controlled.[1]
-
Crystalline Form: this compound exists in different polymorphic forms (Form I and Form II). The desired form needs to be consistently produced.[1]
Data Presentation
Table 1: Comparison of Key Process Parameters in this compound Synthesis
| Step/Parameter | Discovery Chemistry Route | Optimized Manufacturing Route | Reference |
| Pyrazole N-Sulfonation Regioselectivity | ~1:1 mixture, requires chromatography | 30:1, achieved through isomerization | [1] |
| Reductive Amination Diastereoselectivity | Lower, not explicitly stated | ≥30:1 | [1] |
| DKR Reduction Diastereoselectivity | Not specified | 24:1 | [1] |
| DKR Reduction Enantiomeric Excess | Not specified | >99% ee | [1] |
| Overall Yield (Pyranone Synthesis) | Not specified | Improved efficiency | [1] |
| Handling of Mesyl Pyrazole | Isolation of mutagenic BSA salt | Telescoped reaction to avoid isolation | [1][2] |
Experimental Protocols
Key Experiment: Asymmetric Henry Reaction for Tetrahydropyranol Intermediate
This protocol is a reference for the asymmetric synthesis of a key intermediate.
-
Catalyst Preparation: Prepare the copper catalyst in situ by mixing CuCl₂ and the chiral ligand (e.g., (1S,2S)-N¹,N²-Dibenzyl-1,2-diphenylethane-1,2-diamine).[6]
-
Reaction Setup: In a suitable reactor, charge the starting aldehyde, nitromethane (5 equivalents), and a solvent such as ethanol.[6]
-
Catalysis: Add the prepared catalyst solution and a base (e.g., dimethylpiperazine, 8 mol %).[6]
-
Reaction Conditions: Maintain the reaction temperature at -16°C for approximately 15 hours.[6]
-
Work-up and Isolation: Upon completion, quench the reaction and perform an extractive work-up. The product can be isolated after solvent removal and further purification if necessary. This process has been reported to yield the product in 92% yield and 93% ee.[6]
Visualizations
Optimized Manufacturing Route Overview
Caption: Convergent synthesis of this compound.
Troubleshooting Logic for Low Diastereoselectivity
Caption: Decision tree for improving diastereoselectivity.
Mechanism of Action: DPP-4 Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015031228A1 - Oral pharmaceutical formulation of this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chemical Synthesis of Omarigliptin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of omarigliptin. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the primary synthetic strategies for this compound?
-
A1: The manufacturing routes for this compound are convergent syntheses. One key approach involves the diastereoselective reductive amination of a highly functionalized pyranone with a mesylated pyrazole, followed by a deprotection step.[1][2] Another reported synthesis features a practical, highly enantioselective asymmetric Henry reaction and a one-pot nitro-Michael/lactolization/dehydration process to construct the tetrahydropyran ring.[3]
-
-
Q2: What are the most critical and challenging steps in the synthesis of this compound?
-
A2: Key challenges include controlling stereochemistry, managing impurities, and ensuring process safety and scalability.[1][3] Specific challenging steps that have been a focus of process development include the asymmetric Henry reaction, the formation of the tetrahydropyran ring, regioselective N-sulfonylation of the pyrazole moiety, and the final Boc deprotection.[1][2][3]
-
Specific Reactions
-
Q3: What are common issues in the asymmetric Henry (nitroaldol) reaction for the synthesis of the arylnitroethanol intermediate?
-
A3: Historically, asymmetric Henry reactions have been challenging to scale up due to high catalyst loading requirements and the limited availability of certain chiral ligands.[3] In the synthesis of an this compound intermediate, initial challenges included identifying a practical ligand for the copper-catalyzed reaction to ensure high enantioselectivity and yield.[3]
-
-
Q4: Why is the choice of base critical in the nitro-Michael–lactolization sequence?
-
A4: The choice of base is critical to avoid side reactions. Secondary amines were found to promote the polymerization of acrolein, leading to the formation of higher molecular weight impurities and aldol byproducts, resulting in slow reaction rates and variable yields (60-80%).[3] Switching to a tertiary amine, such as N,N-diisopropylethylamine (Hünig's base), resulted in a faster and cleaner reaction.[3]
-
-
Q5: What impurities can be formed during the final Boc deprotection step?
-
A5: During the Boc deprotection of a key intermediate, the formation of an N-benzenesulfonated impurity has been observed, which is speculated to occur from besylation with a mixed anhydride formed from benzenesulfonic acid and the cleaved mesyl group.[1] The addition of a small amount of water (0.2 wt %) was found to suppress the formation of this impurity.[1]
-
Troubleshooting Guides
Problem 1: Low Yield and High Impurity Levels in the Asymmetric Henry Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) | Suboptimal ligand or catalyst system. | Screen a variety of commercially available chiral ligands. A successful system utilized a specific diamine ligand (L6) in combination with CuCl₂.[3] |
| Slow reaction rate | Inefficient base or low temperature. | A survey of bases revealed that catalytic amounts of DABCO or dimethylpiperazine significantly improved reaction rates without altering enantioselectivity.[3] |
| Low product yield | Non-optimized reaction conditions. | Systematically optimize parameters including copper salt, solvent, concentration, base amount, reagent stoichiometry, catalyst loading, and reaction temperature. Optimized conditions have been reported.[3][4] |
Problem 2: Variable Yields and Side Reactions in the One-Pot Nitro-Michael–Lactolization–Dehydration
| Symptom | Possible Cause | Suggested Solution |
| Formation of high molecular weight impurities and aldol byproducts | Use of a secondary amine catalyst (e.g., Et₂NH) promoting acrolein polymerization. | Replace the secondary amine with a tertiary amine like N,N-diisopropylethylamine (Hünig's base) to achieve a faster and cleaner process.[3] |
| Slow reaction rates (4-5 days) and incomplete conversion | Inefficient catalyst system. | The use of Hünig's base can reduce the reaction time to around 10 hours.[3] |
| Low and variable yields (60-80%) | Suboptimal reaction conditions and side reactions. | After identifying the issue with secondary amines, a more robust process was developed by optimizing stoichiometry, temperature, and addition mode.[3] |
Problem 3: Challenges in the Final Boc Deprotection and Crystallization
| Symptom | Possible Cause | Suggested Solution |
| Foaming during scale-up | Gaseous byproducts from Boc cleavage being entrained in a viscous reaction slurry. | Re-evaluate the deprotection conditions. A switch from H₂SO₄ in aqueous DMAC was necessary to find a more suitable process.[1] |
| Formation of N-benzenesulfonated impurity | Reaction with a mixed anhydride byproduct during workup. | The addition of a small amount of water (0.2 wt %) was found to suppress the formation of this impurity, improving the isolated yield.[1] |
| Demesylation side reaction | Use of unsuitable acids like HCl or HBr for deprotection. | Avoid acids with nucleophilic anions. Sulfonic acids (H₂SO₄, MsOH, BsOH) are more suitable, although solubility and product salt stability need to be managed.[1] |
Quantitative Data Summary
Table 1: Optimized Asymmetric Henry Reaction Conditions and Results
| Parameter | Value |
| Copper Salt | CuCl₂ (0.4 mol %) |
| Ligand | L6 (0.4 mol %) |
| Base | Dimethylpiperazine (8 mol %) |
| Reagent | Nitromethane (5 equiv) |
| Solvent | Ethanol (3 vol) |
| Temperature | -16 °C |
| Time | 15 h |
| Yield | 92% |
| Enantiomeric Excess (ee) | 93% |
| Data sourced from a study on an asymmetric formal synthesis of this compound.[3] |
Table 2: Comparison of Catalysts in the Nitro-Michael–Lactolization Sequence
| Catalyst System | Reaction Time | Yield | Purity/Side Products |
| Secondary Amine (e.g., Et₂NH) | 4–5 days | 60–80% | High molecular weight impurities and aldol byproducts observed.[3] |
| Tertiary Amine (Hünig's base) | 10 h | 92% (reaction yield) | Cleaner Michael–lactolization process.[3] |
Experimental Protocols
Protocol 1: Asymmetric Henry Reaction
This protocol is based on the optimized conditions for the synthesis of the arylnitroethanol intermediate.[3]
-
Preparation: Under an inert atmosphere, charge a reactor with CuCl₂ (0.004 equivalents) and the chiral ligand L6 (0.004 equivalents).
-
Solvent and Reagents: Add dry ethanol (3 volumes). Add 2,5-difluorobenzaldehyde (1 equivalent) and nitromethane (5 equivalents).
-
Base Addition: Add dimethylpiperazine (0.08 equivalents).
-
Reaction: Cool the mixture to -16 °C and stir for 15 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and extraction. The crude product can be used in the next step or purified if necessary.
Protocol 2: One-Pot Nitro-Michael–Lactolization
This protocol describes the formation of the dihydropyran intermediate using a tertiary amine base.[3]
-
Preparation: In a reactor under an inert atmosphere, dissolve the arylnitroethanol intermediate (1 equivalent) in THF.
-
Base Addition: Add N,N-diisopropylethylamine (Hünig's base) (1.0 equivalent).
-
Acrolein Addition: Cool the mixture to -10 °C. Slowly add acrolein (1.15 equivalents) while maintaining the temperature.
-
Reaction: Stir the reaction mixture at -10 °C for approximately 10 hours.
-
Monitoring: Monitor the formation of the lactol intermediate.
-
Subsequent Steps: The resulting lactol can be carried forward in a one-pot process for dehydration and further transformations.
Visualizations
References
Technical Support Center: Omarigliptin Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing omarigliptin degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies for this compound typically involve subjecting the drug substance to hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions to predict its stability and identify potential degradation products.[1][2]
Q2: Which analytical techniques are most effective for separating and identifying this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are commonly used for the separation of this compound and its degradation products.[1][3][4] For structural elucidation and identification, Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), and Infrared (IR) spectroscopy are employed.[2][5]
Q3: What are the known degradation pathways for this compound?
A3: this compound is known to be labile under hydrolytic (both acidic and alkaline), oxidative, photolytic, and thermal stress conditions.[1][2] Under acidic and alkaline conditions, hydrolysis can lead to the formation of the same degradation product.[5][6] Oxidative degradation is also a significant pathway, leading to specific degradation products.[3]
Q4: Are there any reported cytotoxic effects of this compound degradation products?
A4: Yes, in vitro cytotoxicity assays have shown that samples of this compound subjected to oxidative stress conditions can exhibit significant cytotoxicity.[1][2] This highlights the importance of identifying and controlling degradation products in pharmaceutical formulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of degradation products from the parent drug in HPLC. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase by adjusting the solvent ratio, pH, or ionic strength. A gradient elution may be necessary to resolve closely eluting peaks.[2][3] |
| Incorrect column selection. | Use a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.[3] | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Difficulty in identifying degradation products by MS. | Low abundance of the degradation product. | Concentrate the sample or use a more sensitive mass spectrometer. |
| Co-elution of multiple components. | Improve the chromatographic separation as described above. | |
| Inappropriate ionization mode. | Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative) to find the optimal conditions for ionizing the degradation products.[7][8] | |
| Formation of unexpected degradation products. | Impurities in the drug substance or reagents. | Use high-purity solvents and reagents. Characterize the starting material for any existing impurities. |
| Contamination of the experimental setup. | Thoroughly clean all glassware and equipment before use. | |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[6] |
| The drug is highly stable under the tested conditions. | While this compound is known to degrade, if no degradation is observed, document the stability under those specific conditions as per ICH guidelines.[5][9] |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation Products Observed | Reference |
| Acid Hydrolysis | 0.1 N - 1.0 N HCl | Up to 10 hours | Reflux | One major degradation product | [6] |
| Alkaline Hydrolysis | 0.1 N - 1.0 N NaOH | Up to 10 hours | Reflux | One major degradation product (same as acidic) | [6] |
| Oxidative | 1% - 6% H₂O₂ | Up to 50 hours | Room Temperature | Multiple degradation products | [6] |
| Photolytic | Cool white fluorescent light (100,000 lx·h) | - | - | Stable | [10] |
| Thermal | 40 °C/75% RH | Up to 4 weeks | 40 °C | Stable | [10] |
Table 2: Chromatographic Conditions for this compound and its Degradation Products
| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |
| UFLC | Not specified | Not specified | Not specified | MS | [1][2] |
| HPLC | Agilent ZORBAX C8 (250 x 4.6 mm) | 10µM phosphate buffer and methanol (45:55 v/v) | Not specified | UV at 230 nm | [3] |
| HPLC | RP-C18 | Phosphate buffer pH 3.5: acetonitrile (80:20 v/v) | 1.0 mL/min | Diode array detector at 230 nm | |
| TLC | Silica gel G F254 | Methanol: ethyl acetate: 33% ammonia (2:8:1 v/v/v) | - | UV at 254 nm | [6] |
| LC-MS | Waters Xterrra MSC18 (50 mm × 3.0 mm) | Water with 0.06% TFA and Acetonitrile with 0.05% TFA (gradient) | 1.0 mL/min | MS (ESI positive ion mode) | [10] |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis (Acidic and Alkaline)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 N HCl.
-
Reflux the mixture for a specified period (e.g., 8 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution with 1 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 N NaOH.
-
Reflux the mixture for a specified period (e.g., 8 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution with 1 N HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UFLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Oxidative Degradation:
-
To a suitable volume of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the sample using a validated stability-indicating HPLC or UFLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified degradation pathways of this compound under stress conditions.
References
- 1. Analysis of this compound forced degradation products by ultra-fast liquid chromatography, mass spectrometry, and in vitro toxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating HPLC method for estimation of this compound in tablets – Oxidative and photolytic kinetics and degradation products formed under oxidative conditions | Semantic Scholar [semanticscholar.org]
- 5. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Enhanced Extraction Technique of this compound from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Enhanced Extraction Technique of this compound from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Omarigliptin Extraction from Biological Samples
Welcome to the technical support center for the efficient extraction of omarigliptin from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is recommended for achieving the highest recovery of this compound from plasma?
A1: For achieving high recovery and sensitivity, liquid-liquid extraction (LLE) is a highly effective method. An enhanced LLE technique utilizing a mixture of tertiary butyl methyl ether and diethyl ether (TBME-DEE) as the extracting solvent has been shown to yield high recovery rates.[1] This method has been reported to be more sensitive than direct protein precipitation.[1]
Q2: What is a common issue encountered during liquid-liquid extraction of this compound and how can it be mitigated?
A2: A frequent challenge during LLE is the formation of an emulsion between the aqueous and organic layers, which can hinder phase separation and lead to lower recovery. To mitigate this, adding acetonitrile as a diluent for the internal standard has been shown to effectively decrease emulsion formation.[1][2] Gentle mixing or swirling instead of vigorous shaking can also help prevent emulsions.[3]
Q3: Can protein precipitation be used for this compound extraction?
A3: Yes, protein precipitation (PPT) is a simpler and faster method for sample preparation. Acetonitrile is commonly used as the precipitating agent.[4] However, it's important to note that LLE has been reported to be more sensitive for this compound analysis.[1] PPT may be suitable for screening purposes or when very high sensitivity is not the primary requirement.
Q4: What are the key parameters to optimize for solid-phase extraction (SPE) of this compound?
A4: For successful SPE, critical parameters to optimize include the choice of sorbent, sample pH, the composition and volume of the wash and elution solvents, and the sample loading flow rate. The selection of these parameters will depend on the specific properties of the this compound molecule and the nature of the biological matrix.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the three primary extraction techniques for this compound: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete extraction from the aqueous phase. | - Optimize the pH of the aqueous sample to ensure this compound is in its non-ionized form, enhancing its partitioning into the organic solvent.- Increase the volume of the extraction solvent.- Increase the mixing time or use more vigorous (but controlled) mixing to improve partitioning equilibrium. |
| Analyte loss during solvent evaporation. | - Use a gentle stream of nitrogen for evaporation at a controlled temperature.- Ensure the sample is not completely dried to prevent the analyte from adhering to the container walls. | |
| Emulsion Formation | High concentration of lipids or proteins in the sample.[3] | - Add acetonitrile to the sample, which has been shown to reduce emulsion.[1]- Centrifuge the sample at a higher speed and for a longer duration.- Add salt (salting out) to the aqueous phase to increase its polarity and break the emulsion.[3]- Freeze the sample at -80°C to aid in phase separation.[1] |
| Poor Reproducibility | Inconsistent pipetting or phase separation. | - Use calibrated pipettes and ensure consistent handling of all samples.- Clearly mark the interface between the two phases and consistently aspirate the organic layer. |
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate sorbent selection. | - Select a sorbent with a suitable stationary phase (e.g., reversed-phase, ion-exchange) based on the physicochemical properties of this compound. |
| Incomplete elution of the analyte. | - Increase the volume of the elution solvent.- Use a stronger elution solvent or modify its pH to disrupt the interaction between this compound and the sorbent.[5] | |
| Analyte breakthrough during sample loading. | - Decrease the sample loading flow rate to allow for sufficient interaction with the sorbent.[6]- Ensure the sample is pre-treated (e.g., pH adjustment) to promote retention. | |
| High Matrix Effects | Co-elution of interfering substances. | - Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound.- Consider using a more selective SPE sorbent. |
| Inconsistent Results | Cartridge drying out before sample loading. | - Ensure the sorbent bed remains conditioned and does not dry out before the sample is applied.[7] |
| Variable flow rates. | - Use a vacuum manifold or positive pressure manifold to ensure consistent flow rates across all samples.[8] |
Protein Precipitation (PPT) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete precipitation of proteins. | - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used (typically 3:1 v/v).- Vortex the sample thoroughly after adding the solvent to ensure complete mixing. |
| Co-precipitation of this compound with proteins. | - Optimize the precipitation conditions, such as temperature and incubation time.- After centrifugation, carefully collect the supernatant without disturbing the protein pellet. | |
| Clogged LC Column | Incomplete removal of precipitated proteins. | - Centrifuge the samples at a higher speed and for a longer duration to ensure a compact pellet.- Consider using a filter plate to remove fine protein particles from the supernatant before injection.[9] |
| Poor Reproducibility | Inconsistent protein precipitation and removal. | - Standardize the procedure, including solvent addition, vortexing time and speed, and centrifugation conditions.- Use an automated system for higher throughput and consistency. |
Data Presentation
Comparison of this compound Extraction Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Reported Recovery | 87.5% - 89.66%[1] | Generally >80% (Method Dependent) | ~78% (for highly protein-bound compounds)[9] |
| Selectivity | High | High | Moderate |
| Throughput | Moderate | High (with automation) | High |
| Cost per Sample | Low to Moderate | High | Low |
| Common Issues | Emulsion formation[1] | Low recovery, matrix effects | Low recovery, sample cleanliness |
| Sensitivity | High[1] | High | Moderate |
Experimental Protocols
Enhanced Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma
This protocol is adapted from an enhanced extraction technique described in the literature.[1]
-
Sample Preparation:
-
To 250 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard (Alogliptin, 300 nM) dissolved in acetonitrile.
-
-
Extraction:
-
Add 1.5 mL of a 1:1 (v/v) mixture of tertiary butyl methyl ether (TBME) and diethyl ether (DEE).
-
Vortex the mixture for 1 minute.
-
-
Phase Separation:
-
Centrifuge the tubes at 15,000 rpm for 15 minutes.
-
Freeze the samples at -80°C for at least 15 minutes to solidify the aqueous layer.
-
-
Supernatant Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
References
- 1. Enhanced Extraction Technique of this compound from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Extraction Technique of this compound from Human Plasma-Applied to Biological Samples from Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. promochrom.com [promochrom.com]
- 7. welch-us.com [welch-us.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Confounding Factors in Omarigliptin Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with omarigliptin. The following information is designed to help address specific issues you might encounter during your clinical trials, with a focus on identifying and mitigating confounding factors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it influence trial design?
This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.[2][3][4] A key feature of this compound is its long half-life, which allows for a once-weekly dosing schedule.[1][2][3]
When designing clinical trials, this once-weekly administration is a significant factor. It can improve patient adherence compared to daily medications, which should be considered when evaluating efficacy and interpreting results.[2]
Q2: A pivotal this compound clinical trial (NCT01814748) was confounded by the use of a prohibited medication. What was the issue and how was it detected?
In the NCT01814748 trial, a significant confounding factor was the undisclosed use of metformin by a substantial number of participants in both the this compound and placebo groups.[5] Metformin was a prohibited medication for this monotherapy trial. This unexpected use of another antihyperglycemic agent invalidated the assessment of this compound's efficacy as a standalone treatment.[5]
The issue was uncovered through an investigation prompted by unexpected efficacy results. Measurement of drug levels in stored blood samples revealed the presence of metformin in a notable percentage of participants.[5] This highlights the importance of robust monitoring and the potential for bioanalytical verification in clinical trials.
Q3: What are other common confounding factors to consider in clinical trials of antihyperglycemic agents like this compound?
Beyond the use of prohibited medications, researchers should be vigilant for several other potential confounding factors in type 2 diabetes clinical trials:
-
Concomitant Medications : The use of other drugs to manage comorbidities, such as hypertension or dyslipidemia (e.g., ACEIs, AIIRAs, statins, fibrates), can influence cardiovascular outcomes and may not be equally distributed between treatment and control groups in open-label studies.[2]
-
Baseline Patient Characteristics : Differences in baseline characteristics between study arms, such as age, BMI, duration of diabetes, and baseline HbA1c, can significantly impact the results.[6]
-
Lifestyle Modifications : Variations in diet and exercise among participants can affect glycemic control independently of the study drug.
-
Observer Bias in Open-Label Studies : In trials where blinding is not possible, the knowledge of the treatment being administered can influence patient management and reporting of outcomes by both investigators and participants.[2]
-
Patient Adherence : While this compound's once-weekly dosing may improve adherence, it is still a factor that needs to be monitored and accounted for.[2]
Troubleshooting Guides
Issue 1: Unexpected Variability in Glycemic Control Data
If you observe unexpected variability or a smaller than anticipated treatment effect in your this compound clinical trial, consider the following troubleshooting steps:
-
Verify Medication Adherence : Implement robust methods to track patient adherence to the study drug regimen.
-
Screen for Prohibited Medications : As demonstrated in the NCT01814748 trial, the use of prohibited antihyperglycemic agents can be a major confounder. Consider incorporating random drug screening in your protocol.
-
Analyze Concomitant Medication Use : Perform subgroup analyses to assess the impact of commonly used concomitant medications on glycemic control.
-
Review Lifestyle Factors : Collect detailed information on participants' dietary habits and physical activity levels to identify any systematic differences between groups.
Issue 2: Difficulty in Isolating the Drug's Effect on Cardiovascular Outcomes
When assessing the cardiovascular safety or efficacy of this compound, it can be challenging to isolate the drug's specific effects. To address this, consider the following:
-
Standardize Background Therapy : Ensure that the background therapy for cardiovascular risk factors (e.g., hypertension, dyslipidemia) is standardized and equally applied across all study arms.
-
Comprehensive Data Collection : Collect detailed data on all cardiovascular events and risk factors throughout the study.
-
Adjudication of Events : Establish an independent clinical endpoint committee to adjudicate all cardiovascular events in a blinded fashion.
Quantitative Data Summary
The following tables summarize key quantitative data from various this compound clinical trials for easy comparison.
Table 1: Efficacy of this compound in Patients with Type 2 Diabetes
| Trial/Comparison | Treatment Group | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Baseline FPG (mmol/L) | Mean Change in FPG from Baseline (mmol/L) |
| This compound vs. Placebo (12 weeks) | This compound 25 mg | Not Specified | -0.72 (placebo-adjusted) | Not Specified | -1.3 (placebo-adjusted) |
| This compound vs. Sitagliptin (24 weeks) | This compound 25 mg | ~7.5 | -0.47 | Similar between groups | -0.8 |
| Sitagliptin 100 mg | ~7.5 | -0.43 | Similar between groups | -0.5 | |
| This compound vs. Placebo & Sitagliptin (Japanese patients, 24 weeks) | This compound 25 mg | Not Specified | -0.66 | Not Specified | Significant reduction vs. placebo |
| Sitagliptin 50 mg | Not Specified | -0.65 | Not Specified | Significant reduction vs. placebo | |
| Placebo | Not Specified | +0.13 | Not Specified | Not Specified |
FPG: Fasting Plasma Glucose
Table 2: Safety and Tolerability of this compound
| Trial/Comparison | Treatment Group | Incidence of Symptomatic Hypoglycemia | Common Adverse Events |
| This compound vs. Placebo (12 weeks) | This compound (all doses) | Low incidence | Similar across dose groups |
| This compound vs. Sitagliptin (24 weeks) | This compound 25 mg | Not Specified | Diarrhea (0.9%), Influenza (0.3%), Upper respiratory tract infection (4.0%), Urinary tract infection (1.2%), Lipase increase (2.5%), Back pain (2.5%) |
| Sitagliptin 100 mg | Not Specified | Diarrhea (2.8%), Influenza (2.2%), Upper respiratory tract infection (3.8%), Urinary tract infection (2.8%), Lipase increase (4.1%), Back pain (0.6%) | |
| This compound vs. Placebo & Sitagliptin (Japanese patients, 24 weeks) | This compound 25 mg | None | No clinically meaningful differences |
| Sitagliptin 50 mg | 1 episode | No clinically meaningful differences | |
| Placebo | None | No clinically meaningful differences |
Experimental Protocols
Key Experiment: Assessing Glycemic Efficacy in a Phase 3, Randomized, Double-Blind, Non-Inferiority Trial (this compound vs. Sitagliptin)
-
Objective : To assess the efficacy, safety, and tolerability of this compound 25 mg once weekly compared to sitagliptin 100 mg once daily in adults with type 2 diabetes who have inadequate glycemic control on metformin monotherapy.[7]
-
Study Design :
-
Inclusion Criteria :
-
Exclusion Criteria :
-
Specific exclusion criteria would be detailed in the full study protocol but typically include factors that could interfere with the interpretation of the results or pose a risk to the participant.
-
-
Intervention :
-
Primary Efficacy Endpoint :
-
Change in HbA1c from baseline at week 24.[7]
-
-
Secondary Efficacy Endpoints :
-
Change in fasting plasma glucose (FPG) from baseline.
-
Proportion of patients achieving an HbA1c goal of <7.0%.
-
-
Safety Assessments :
-
Monitoring and recording of all adverse events.
-
Monitoring of vital signs and laboratory parameters.
-
Visualizations
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are concomitant treatments confounding factors in randomized controlled trials on intensive blood-glucose control in type 2 diabetes? a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 4. e-enm.org [e-enm.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Analysis of risk factors and their interactions in type 2 diabetes mellitus: A cross‐sectional survey in Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emmainternational.com [emmainternational.com]
managing potential side effects like hypoglycemia in omarigliptin research
Omarigliptin Research Technical Support Center
Welcome to the technical resource center for researchers working with this compound. This guide is designed to provide essential information for managing potential side effects, with a primary focus on hypoglycemia, during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to hypoglycemia?
A1: this compound is a selective, long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The mechanism involves:
-
DPP-4 Inhibition: this compound blocks the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones.[1][2]
-
Increased Incretin Levels: This inhibition leads to higher and more prolonged activity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3]
-
Glucose-Dependent Insulin Secretion: GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means insulin secretion is increased primarily when blood glucose levels are high.[1][2]
-
Glucagon Suppression: These incretin hormones also suppress the release of glucagon from pancreatic α-cells, which in turn reduces the liver's production of glucose.[1]
Because this action is glucose-dependent, this compound has a low intrinsic risk of causing hypoglycemia when used as a monotherapy.[1][2][4] The risk increases when it is used in combination with other antidiabetic agents known to cause hypoglycemia, such as sulfonylureas or insulin.[2][5]
Q2: What is the reported incidence of hypoglycemia in this compound clinical trials?
A2: The incidence of hypoglycemia with this compound is generally low but varies depending on the background therapy. As a monotherapy, the risk is minimal.[2][4] However, when added to other glucose-lowering agents, the risk can increase. For example, in a study where this compound was added to metformin and glimepiride, the incidence of symptomatic hypoglycemia was 10.5%, compared to 8.5% in the placebo group.[6] Another trial reported hypoglycemia in 3.7% of patients taking this compound with metformin.[5]
Q3: What are the signs of hypoglycemia to monitor for in animal models and human subjects?
A3:
-
In Human Subjects: Symptoms can range from mild to severe. Mild symptoms include shakiness, sweating, anxiety, dizziness, and hunger. Severe symptoms may include confusion, coordination problems, seizures, and loss of consciousness.[7]
-
In Animal Models (Rodents): Direct observation of symptoms can be difficult. Researchers should monitor for signs such as lethargy, tremors, seizures, or unresponsiveness. The primary method for detection is direct blood glucose measurement.
Q4: How should blood glucose be monitored in preclinical rodent studies?
A4: Blood glucose monitoring in rodents should be performed on awake animals to avoid the hyperglycemic effects of anesthesia.[8] The most common method involves collecting a small blood sample from the tail tip or lateral tail vein.[8][9] A calibrated glucometer is typically used for measurement.[9] For serial sampling, it is recommended to allow a recovery period between measurements.[8]
Data on Hypoglycemia Incidence
The following tables summarize quantitative data on the incidence of hypoglycemia from key clinical trials involving this compound.
Table 1: Incidence of Symptomatic Hypoglycemia in Clinical Trials
| Trial Context | This compound Group | Comparator/Placebo Group | Citation |
|---|---|---|---|
| Add-on to Metformin & Glimepiride | 10.5% | 8.5% (Placebo) | [6] |
| Add-on to Metformin | 3.7% | 4.7% (Sitagliptin) | [5] |
| Dose-Ranging Study (Monotherapy) | 5 reported episodes (pooled doses) | 3 reported episodes (Placebo) |[10] |
Experimental Protocols
Protocol: Monitoring for Hypoglycemia in Rodent Models
This protocol outlines a standard procedure for monitoring blood glucose in mice or rats during an experiment with this compound.
1. Animal Preparation:
-
Acclimate animals to handling and the restraint procedure to minimize stress-induced hyperglycemia.[8]
-
Fasting may be required depending on the experimental design. A typical fast is 6-16 hours.[11][12]
2. Baseline Glucose Measurement:
-
Gently restrain the rodent using an appropriate commercial restrainer.[8]
-
Warm the tail using a heat lamp or warm compress to dilate the blood vessels.[9]
-
For mice, make a small nick (<2 mm) at the distal tip of the tail. For rats, prick the lateral tail vein with a sterile needle.[8]
-
Collect a small drop of blood onto a glucose test strip and measure with a calibrated glucometer.[9] Record this as the baseline (T=0) reading.
3. This compound Administration:
-
Administer this compound via the planned route (e.g., oral gavage).
4. Post-Dose Monitoring:
-
Measure blood glucose at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes post-dose, and then at longer intervals as needed).[12]
-
To obtain subsequent samples, gently remove any scab from the initial nick and massage the tail to produce a blood drop.[8][9]
5. Defining Hypoglycemia:
-
Hypoglycemia in rodents is typically defined as a blood glucose level below 50 mg/dL, although this threshold can vary.
6. Intervention for Severe Hypoglycemia:
-
If an animal displays signs of severe hypoglycemia (e.g., seizures, unresponsiveness), administer an intraperitoneal (i.p.) injection of a sterile glucose solution (e.g., 20% glucose) and document the event.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high rate of hypoglycemia in the this compound group. | 1. Interaction with other administered compounds.[13]2. Incorrect dosing or formulation.3. Strain or species-specific sensitivity. | 1. Review all co-administered drugs for known interactions that increase hypoglycemia risk.2. Verify dose calculations, stock solution concentration, and administration technique.3. Consult literature for sensitivity of the specific animal model. Consider a dose-response study. |
| High variability in blood glucose readings. | 1. Stress during handling and blood collection.[8]2. Inconsistent fasting times.3. Glucometer or test strip error. | 1. Ensure consistent and minimal handling. Acclimate animals to the procedure before the study begins.2. Standardize the fasting period for all animals.3. Calibrate the glucometer daily and check the expiration date of test strips. |
| Animal shows signs of severe hypoglycemia (seizure, coma). | The administered dose exceeds the animal's tolerance, potentially due to rapid absorption or metabolic factors. | 1. Immediate Intervention: Administer an i.p. injection of warm, sterile glucose solution.[14]2. Record and Report: Document the event, the intervention, and the animal's response in detail. Report to the institutional animal care and use committee (IACUC) as required.3. Review Protocol: Re-evaluate the dose level for subsequent experiments. |
| Difficulty obtaining a blood sample from the tail. | 1. Poor vasodilation.2. Dehydration of the animal.3. Clot formation at the sampling site. | 1. Ensure the tail is adequately warmed before attempting to sample.[9]2. Ensure animals have access to water, unless fasting is required.3. Gently remove the scab to re-initiate blood flow.[9] |
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound action on glucose homeostasis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merck.com [merck.com]
- 6. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor this compound in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. camara.gov.co [camara.gov.co]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 11. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
troubleshooting variability in omarigliptin pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with omarigliptin. The information is designed to address specific issues that may arise during pharmacokinetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP.[1][2] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[1][2]
Q2: What are the key pharmacokinetic characteristics of this compound?
This compound is rapidly absorbed after oral administration, with the time to maximum concentration (Tmax) typically observed between 0.5 and 4 hours.[4][5] It exhibits a biphasic pharmacokinetic profile with a long terminal half-life of over 100 hours, which supports its once-weekly dosing regimen.[4][5] Steady-state concentrations are generally achieved after the first dose.[4] The primary route of elimination is renal, with the majority of the drug excreted unchanged in the urine.[6]
Q3: Does food intake affect the pharmacokinetics of this compound?
The administration of this compound with food does not have a clinically meaningful effect on its pharmacokinetics.[2][7] While a high-fat meal may slightly delay the time to maximum concentration (Tmax), it does not significantly alter the overall exposure (AUC) to the drug.[3] Therefore, this compound can be administered without regard to meals.
Q4: What is the expected pharmacokinetic variability of this compound?
A population pharmacokinetic/pharmacodynamic analysis has indicated a moderate magnitude of inter-subject variability for the this compound plasma concentration required to achieve 50% of the maximal DPP-4 inhibition (IC50), with a coefficient of variation (%CV) of 37.3%.[8] The inter-subject variability for baseline DPP-4 activity was found to be 22.5% (%CV).[8] Accumulation of this compound upon multiple once-weekly dosing is minimal.[4]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (AUC, Cmax)
Possible Causes:
-
Renal Impairment: Since this compound is primarily cleared by the kidneys, variations in renal function among study participants can significantly impact its exposure.[8]
-
Concomitant Medications: The use of other medications, even over-the-counter drugs, can alter the pharmacokinetics of this compound. For instance, drugs that affect renal function could influence its clearance.
-
Genetic Polymorphisms: Although not extensively studied for this compound specifically, genetic variations in drug transporters could theoretically contribute to variability in its disposition.
-
Patient Compliance: In multi-dose studies, inconsistent adherence to the dosing schedule can lead to significant variability in plasma concentrations.
-
Sample Handling and Processing: Inconsistencies in blood sample collection, processing, or storage can introduce variability in measured drug concentrations.
Troubleshooting Steps:
-
Stratify Subjects by Renal Function: Analyze pharmacokinetic data based on subjects' baseline estimated glomerular filtration rate (eGFR) to assess the impact of renal function on variability.
-
Thorough Concomitant Medication Review: Obtain and review a detailed list of all medications, including supplements, taken by study participants. In a notable clinical trial of this compound, unexpected results were attributed to the undisclosed use of metformin by a significant number of participants.[9]
-
Standardize Procedures: Ensure strict adherence to standardized protocols for sample collection, handling, and storage across all study sites and personnel.
-
Monitor Compliance: In multi-dose studies, implement measures to monitor and encourage patient compliance with the dosing regimen.
Issue 2: Unexpectedly Low or High Drug Concentrations in Bioanalytical Assays
Possible Causes:
-
Matrix Effects in LC-MS/MS: Endogenous components in biological matrices like plasma can interfere with the ionization of this compound and its internal standard, leading to ion suppression or enhancement and inaccurate quantification.
-
Issues with Sample Preparation: Inefficient extraction of this compound from the plasma matrix or the presence of interfering substances can lead to erroneous results. Protein precipitation, a common sample preparation technique, is particularly susceptible to matrix effects.
-
Instability of the Analyte: this compound may degrade in biological samples if not handled and stored under appropriate conditions.
-
Instrumental Issues: Problems with the liquid chromatography or mass spectrometry system, such as a contaminated ion source or incorrect instrument settings, can affect the accuracy of measurements.
Troubleshooting Steps:
-
Evaluate Matrix Effects: During method development and validation, thoroughly assess for matrix effects from different lots of the biological matrix.
-
Optimize Sample Preparation: If matrix effects are significant, consider alternative sample preparation techniques such as liquid-liquid extraction or solid-phase extraction to achieve a cleaner sample extract.
-
Assess Analyte Stability: Conduct stability studies of this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage) to ensure its integrity during the entire analytical process.
-
Implement Robust Quality Control: Regularly run quality control samples at multiple concentration levels to monitor the performance of the bioanalytical method and the instrument.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Multiple Once-Weekly Doses in Healthy Japanese Men
| Dose | Parameter | Day 1 (Geometric Mean, %CV) | Day 15 (Geometric Mean, %CV) | Accumulation Ratio (Day 15/Day 1) |
| 1 mg | AUC0-168h (ng·h/mL) | 1,030 (21.5) | 1,110 (22.5) | 1.08 |
| Cmax (ng/mL) | 26.5 (21.2) | 25.1 (27.9) | 0.95 | |
| 10 mg | AUC0-168h (ng·h/mL) | 11,300 (15.5) | 12,300 (13.7) | 1.09 |
| Cmax (ng/mL) | 276 (20.3) | 277 (18.1) | 1.00 | |
| 25 mg | AUC0-168h (ng·h/mL) | 27,800 (17.3) | 31,400 (15.0) | 1.13 |
| Cmax (ng/mL) | 652 (21.6) | 681 (17.0) | 1.04 | |
| 50 mg | AUC0-168h (ng·h/mL) | 61,000 (17.9) | 70,000 (15.7) | 1.15 |
| Cmax (ng/mL) | 1,360 (23.5) | 1,460 (16.4) | 1.07 |
Data adapted from a study in healthy Japanese men. AUC0-168h: Area under the plasma concentration-time curve from time 0 to 168 hours. Cmax: Maximum plasma concentration. %CV: Percent coefficient of variation.
Experimental Protocols
Protocol 1: Bioanalytical Method for this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantification of this compound in human plasma. Specific parameters should be optimized and validated for individual laboratory settings.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Add 500 µL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimize for best chromatographic separation and peak shape.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard.
-
Protocol 2: Assessment of Plasma DPP-4 Activity
-
Sample Collection and Preparation:
-
DPP-4 Activity Assay:
-
DPP-4 activity can be measured using a continuous spectrophotometric or fluorometric assay.
-
The assay typically involves the cleavage of a synthetic DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-7-amino-4-methylcoumarin) by the DPP-4 enzyme in the plasma sample.
-
The rate of product formation is proportional to the DPP-4 activity and is monitored over time.
-
The percentage inhibition of DPP-4 activity at each post-dose time point is calculated relative to the pre-dose baseline activity.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Single and multiple dose pharmacokinetics and pharmacodynamics of this compound, a novel, once‐weekly dipeptidyl peptidase‐4 inhibitor, in healthy Japanese men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 7. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic–pharmacodynamic (dipeptidyl peptidase‐4 inhibition) model to support dose rationale in diabetes patients, including those with renal impairment, for once‐weekly administered this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
refinement of omarigliptin dosage for specific patient populations in studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the refinement of omarigliptin dosage for specific patient populations based on clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended dosage of this compound for adult patients with type 2 diabetes?
The usual recommended dose of this compound is 25 mg taken orally once weekly.[1] This dosage can be used as monotherapy or as an add-on to other antihyperglycemic agents to improve glycemic control.[1]
Q2: Are there specific dosage adjustments required for elderly patients, or based on sex or body mass index (BMI)?
No, clinical studies have shown that there are no clinically significant differences in the pharmacokinetics of this compound based on age, sex, or BMI. Therefore, dosage adjustments for these specific populations are not required.[2]
Q3: How should the this compound dosage be adjusted for patients with renal impairment?
Dosage adjustments for this compound are necessary for patients with severe renal impairment and those with end-stage renal disease (ESRD). Since this compound is primarily eliminated through renal excretion, its clearance is reduced in patients with impaired kidney function.[3][4]
-
Severe Renal Impairment: The recommended dose is 12.5 mg once weekly.[1][5]
-
End-Stage Renal Disease (ESRD) requiring hemodialysis: The recommended dose is 12.5 mg once weekly.[1][5] this compound may be administered without regard to the timing of hemodialysis.[4]
-
Mild to Moderate Renal Impairment: No dosage adjustment is necessary for patients with mild to moderate renal impairment.[4]
Q4: What is the pharmacokinetic profile of this compound in patients with renal impairment?
A study evaluating the pharmacokinetics of a single 3-mg dose of this compound in patients with varying degrees of renal impairment found that plasma exposure (AUC) increases as renal function declines.[4] The geometric mean ratios for plasma exposure (AUC0-∞) compared to healthy subjects were as follows:
-
Mild renal impairment: 0.94
-
Moderate renal impairment: 1.34
-
Severe renal impairment: 1.56
-
End-stage renal disease (ESRD): 1.97
The renal clearance of this compound was also observed to decrease with worsening renal function.[4]
Q5: What is the guidance for this compound dosage in patients with hepatic impairment?
While specific pharmacokinetic studies for this compound in patients with hepatic impairment are not detailed in the provided search results, Dipeptidyl peptidase-4 (DPP-4) inhibitors, as a class, are generally considered to be minimally metabolized by the liver and are relatively safe for use in patients with cirrhosis.[6] However, for any investigational use, it is crucial to consult specific study protocols and exercise caution.
Troubleshooting Guide
Issue: Unexpected variability in patient response to the standard 25 mg weekly dose.
-
Assess Renal Function: The most critical factor influencing this compound exposure is renal function.[3][4][7] Ensure that the patient's estimated glomerular filtration rate (eGFR) has been recently and accurately assessed. Undiagnosed renal impairment can lead to higher than expected drug exposure.
-
Review Concomitant Medications: While specific drug-drug interaction studies were not detailed in the provided results, it is always prudent to review all concomitant medications to rule out potential interactions that could affect this compound's pharmacokinetics or pharmacodynamics.
-
Investigate Adherence: For a once-weekly formulation, non-adherence can lead to significant fluctuations in glycemic control. If a dose is missed, it should be taken as soon as remembered, up to and including the day before the next scheduled dose.[7]
Issue: Higher than expected incidence of hypoglycemia in a clinical trial cohort.
-
Concomitant Hypoglycemic Agents: The risk of hypoglycemia is increased when this compound is used in combination with insulin or sulfonylureas.[3] Review the protocol's guidelines for dose reduction of these concomitant medications when initiating this compound.
-
Patient Population: While age itself does not necessitate a dose adjustment, elderly patients may have reduced renal function, which could increase this compound exposure and, consequently, the risk of hypoglycemia when used with other agents.[3]
Data Presentation
Table 1: this compound Dosage Recommendations for Specific Patient Populations
| Patient Population | Recommended Dosage | Rationale / Remarks |
| Adults with Type 2 Diabetes | 25 mg once weekly | Standard therapeutic dose.[1] |
| Elderly, by Sex, or BMI | No adjustment required | No clinically significant impact on pharmacokinetics.[2] |
| Mild Renal Impairment | No adjustment required | Plasma exposure is not meaningfully altered.[4] |
| Moderate Renal Impairment | No adjustment required | Plasma exposure is not meaningfully altered.[4] |
| Severe Renal Impairment | 12.5 mg once weekly | Reduced renal clearance leads to increased plasma exposure.[1][5] |
| End-Stage Renal Disease (ESRD) | 12.5 mg once weekly | Significantly increased plasma exposure due to lack of renal clearance. Can be administered without regard to hemodialysis timing.[1][4][5] |
Table 2: Pharmacokinetic Parameters of this compound in Renal Impairment (Single 3-mg Dose)
| Renal Function Group | Geometric Mean Ratio for Plasma AUC0-∞ (vs. Healthy Subjects) | Cmax (vs. Healthy Subjects) |
| Mild Impairment | 0.94 | Generally similar |
| Moderate Impairment | 1.34 | Generally similar |
| Severe Impairment | 1.56 | Generally similar |
| End-Stage Renal Disease (ESRD) | 1.97 | ~20% lower |
Data sourced from a study evaluating the pharmacokinetics of this compound in patients with renal impairment.[4]
Experimental Protocols
Protocol: Pharmacokinetic Assessment in Patients with Renal Impairment
-
Study Design: Open-label, single-dose study.[4]
-
Participants: Male and female subjects, aged 18-75 years, were enrolled into one of five groups based on their estimated glomerular filtration rate (eGFR):
-
Mild renal impairment (≥60 to <80 mL/min/1.73 m²)
-
Moderate renal impairment (≥30 to <60 mL/min/1.73 m²)
-
Severe renal impairment (<30 mL/min/1.73 m² not on dialysis)
-
End-stage renal disease (ESRD) requiring hemodialysis
-
Healthy control subjects (≥80 mL/min/1.73 m²) matched by age, gender, race, and body mass index.[4]
-
-
Intervention: A single 3-mg oral dose of this compound was administered to all participants.[4]
-
Data Collection: Plasma and urine samples were collected at predefined time points to characterize the pharmacokinetic profile of this compound.[4]
-
Primary Endpoints: The primary pharmacokinetic parameters assessed were the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) and the maximum plasma concentration (Cmax).[4] Renal clearance of this compound was also determined.[4]
Visualizations
Caption: Mechanism of Action of this compound.
Caption: this compound Dosage Adjustment Workflow.
References
- 1. aristopharma.com [aristopharma.com]
- 2. Effects of Age, Sex, and Obesity on the Single-Dose Pharmacokinetics of this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medex.com.bd [medex.com.bd]
- 4. celerion.com [celerion.com]
- 5. Pharmacokinetic–pharmacodynamic (dipeptidyl peptidase‐4 inhibition) model to support dose rationale in diabetes patients, including those with renal impairment, for once‐weekly administered this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cirrhosiscare.ca [cirrhosiscare.ca]
- 7. Pharmacokinetic-pharmacodynamic (dipeptidyl peptidase-4 inhibition) model to support dose rationale in diabetes patients, including those with renal impairment, for once-weekly administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent use of prohibited medications in omarigliptin trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the use of prohibited medications in clinical trials, with a specific focus on experiences from omarigliptin trials.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Efficacy Results
If your clinical trial is producing unexpected or inconsistent efficacy results, consider the possibility of undisclosed use of prohibited medications by participants. A notable case involved an this compound monotherapy trial where unexpected efficacy findings led to the discovery of widespread metformin use among participants, ultimately invalidating the trial's results.[1][2]
Troubleshooting Steps:
-
Review Participant Data: Scrutinize glycemic parameters and other relevant biomarkers for patterns that deviate from the expected effects of the investigational product and placebo. In the this compound trial, this included levels of glycosylated hemoglobin (HbA1c), 2-hour post-meal glucose, and fasting plasma glucose.[1]
-
Conduct Unannounced Drug Screening: If feasible and ethically approved, perform targeted or random screening for prohibited medications in stored biological samples (e.g., blood, urine). The this compound investigation measured drug levels of both this compound and metformin in blood samples.[1][2]
-
Interview Participants: Conduct non-judgmental interviews with participants to inquire about the use of any outside medications, including over-the-counter drugs and supplements.
-
Analyze by Subgroups: If prohibited medication use is identified, stratify the analysis by users and non-users to assess the impact on the study outcomes. In the this compound trial, metformin was used by a higher percentage of patients in the placebo group (57%) compared to the this compound group (29%).[1][2]
Issue: Protocol Deviations Related to Concomitant Medications
Protocol deviations involving the use of prohibited concomitant medications are a common challenge in clinical trials.[3][4] These deviations can impact patient safety and data integrity.
Troubleshooting Steps:
-
Root Cause Analysis: Investigate the reasons for the protocol deviation. Was it intentional or unintentional? Was the participant aware of the prohibition? Was the site staff's communication clear?
-
Impact Assessment: Determine the potential effect of the prohibited medication on the trial's endpoints and the participant's safety. Consider potential drug-drug interactions.[5][6]
-
Reporting and Documentation: Report the protocol deviation to the sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) in accordance with the study protocol and regulatory requirements.[5][7]
-
Corrective and Preventive Actions (CAPA): Develop and implement a CAPA plan to prevent similar deviations from occurring in the future. This may include retraining site staff, re-educating participants, or revising study materials.
Frequently Asked Questions (FAQs)
Q1: What are prohibited medications in the context of a clinical trial?
A1: Prohibited medications are drugs or substances that are explicitly forbidden for use by participants during a clinical trial. The list of prohibited medications is defined in the study protocol and is based on the potential for these substances to interfere with the investigational product's efficacy or safety assessment, or to pose a risk to the participant.[4][8]
Q2: Why is it critical to prevent the use of prohibited medications?
Q3: What was the key issue discovered in the this compound monotherapy trial regarding prohibited medication?
A3: A significant number of participants in an this compound monotherapy trial were found to be secretly taking metformin, an antihyperglycemic agent that was prohibited by the protocol. This undisclosed use of metformin was a major confounding factor that invalidated the results of the trial.[1][2]
Q4: What proactive strategies can be implemented to prevent the use of prohibited medications?
A4:
-
Thorough Participant Education: Clearly and repeatedly communicate the list of prohibited medications and the reasons for their restriction during the informed consent process and at each study visit.[9]
-
Comprehensive Screening: During the screening phase, meticulously review each potential participant's medical history and current medication use.
-
Regular Reminders: Provide participants with a wallet card or a mobile app listing the prohibited medications for easy reference.
-
Open Communication: Foster a trusting relationship between participants and study staff to encourage open disclosure of any medication use.
Q5: What reactive measures can be taken if the use of a prohibited medication is suspected or confirmed?
A5:
-
Drug Screening: Implement random or for-cause screening for prohibited substances in biological samples.
-
Data Monitoring: Closely monitor clinical and laboratory data for any unexpected results that could indicate the use of a prohibited medication.
-
Protocol Deviation Management: Follow a predefined process for documenting, reporting, and managing protocol deviations related to prohibited medication use.[3][7]
Data Presentation
Table 1: Prohibited Metformin Use in the this compound Monotherapy Trial [1][2]
| Group | Number of Patients with Samples | Number of Patients Using Metformin | Percentage of Patients Using Metformin |
| This compound | 48 | 14 | 29% |
| Placebo | 44 | 25 | 57% |
| Total | 92 | 39 | 42.4% |
Experimental Protocols
Methodology for Detection of Prohibited Medications in Biological Samples
This protocol provides a general framework for the detection of prohibited substances, such as metformin, in plasma or urine samples. Specific parameters will need to be optimized based on the analyte and the available laboratory equipment.
Objective: To identify and quantify the presence of prohibited medications in participant samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Analytical column appropriate for the analyte of interest
-
Reference standards for the prohibited medication(s)
-
Solvents and reagents of appropriate purity
-
Participant plasma or urine samples
Procedure:
-
Sample Preparation:
-
Thaw frozen samples at room temperature.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis. Urine samples may require dilution but often need less extensive preparation.
-
-
Chromatographic Analysis:
-
Inject the prepared sample onto the HPLC or LC-MS/MS system.
-
Separate the analyte of interest from other components in the sample using a suitable mobile phase and gradient on the analytical column.
-
-
Detection and Quantification:
-
Detect the analyte using a UV detector (HPLC) or a mass spectrometer (LC-MS/MS).
-
Identify the analyte by comparing its retention time and/or mass-to-charge ratio to that of the reference standard.
-
Quantify the amount of the analyte in the sample by comparing the peak area or height to a calibration curve generated from the reference standards.
-
-
Data Analysis and Reporting:
-
Analyze the data to determine the concentration of the prohibited medication in each sample.
-
Report the findings, noting any concentrations above the lower limit of quantification.
-
Visualizations
Caption: Workflow for managing prohibited medication use in clinical trials.
Caption: Logical flow of the investigation in the this compound trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Prohibited Medication, a Potentially Overlooked Confounder in Clinical Trials: this compound (Once-weekly DPP-4 Inhibitor) Monotherapy Trial in 18- to 45-year-olds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol Deviations: A Holistic Approach from Defining to Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol prohibited medications in clinical trials | PPTX [slideshare.net]
- 5. Clinical Trial Protocol Deviations: A New FDA Draft Guidance to Ring in the New Year | Insights | Ropes & Gray LLP [ropesgray.com]
- 6. Reviewing concomitant medications for participants in oncology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wcgclinical.com [wcgclinical.com]
- 8. Is concomitant medication allowed for subjects in clinical trials? [synapse.patsnap.com]
- 9. facingourrisk.org [facingourrisk.org]
Technical Support Center: Enhancing the Long-Term Stability of Omarigliptin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of omarigliptin.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways:
-
Oxidation: The molecule can be oxidized, leading to the formation of degradation products.
-
Hydrolysis: Degradation can occur under both acidic and basic conditions.[1][2] Complete degradation has been observed in acidic and alkaline environments.[1]
-
Maillard Reaction: The primary amine group on this compound can react with reducing sugars present as impurities in excipients, leading to browning and the formation of degradants.[3][4]
Q2: Which excipients should be avoided in this compound formulations?
A2: To enhance stability, it is crucial to avoid excipients that can promote degradation. Specifically, reducible sugars such as lactose, glucose, and maltose should be avoided due to the risk of the Maillard reaction.[4] Additionally, strongly acidic or basic excipients and those with high levels of reactive impurities or peroxides should be used with caution.
Q3: What are the recommended excipients for a stable this compound formulation?
A3: Stable oral pharmaceutical formulations of this compound have been developed using neutral excipients, which should constitute at least 75% by weight of the formulation.[3] Non-reducible sugar diluents are particularly recommended.[3][4] Examples of suitable excipients include:
Q4: Can the use of a salt form of this compound improve its stability?
A4: Yes, using this compound as a pharmaceutically acceptable acid addition salt can enhance its stability.[4] The protonation of the primary amine group in the salt form can slow down the kinetics of the Maillard degradation reaction.[4]
Q5: What are the optimal storage conditions for this compound?
A5: this compound should be stored in properly labeled containers, protected from heat, flames, and sparks.[5][6] It is also advisable to avoid storing it with strong oxidizing agents.[5][6] For long-term storage of the active pharmaceutical ingredient (API), -20°C is recommended, with a stability of at least 4 years under these conditions.[7] Anhydrous crystalline free base this compound is chemically and physically stable at 40°C/75% RH for up to 4 weeks.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram during stability testing. | Formation of degradation products due to hydrolysis, oxidation, or Maillard reaction.[2][3] | - Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify the retention times of potential degradants.[9][10][11][12] - Characterize the unknown peaks using mass spectrometry (MS).[2][9][10][11][12] - If Maillard reaction is suspected, ensure the use of non-reducing sugars in the formulation.[3][4] |
| Discoloration (browning) of the formulation upon storage. | Maillard reaction between this compound and reducing sugar impurities in the excipients.[3] | - Replace reducing sugar excipients (e.g., lactose) with non-reducing ones (e.g., mannitol, microcrystalline cellulose).[3][4] - Use a pharmaceutically acceptable acid addition salt of this compound to slow the Maillard reaction.[4] |
| Poor reproducibility of stability data. | Inconsistent storage conditions (temperature and humidity fluctuations). Inhomogeneous mixing of the formulation. Issues with the analytical method. | - Ensure calibrated and controlled environmental chambers are used for stability studies. - Validate the blending process to ensure uniform distribution of this compound. - Validate the stability-indicating analytical method according to ICH guidelines for specificity, linearity, accuracy, and precision.[9] |
| Decreased assay value of this compound over time. | Chemical degradation of the active pharmaceutical ingredient. | - Review the formulation composition for incompatible excipients. - Evaluate the packaging for its ability to protect against moisture and oxygen. - Investigate the use of antioxidants if oxidative degradation is identified as the primary pathway. |
Quantitative Stability Data
Table 1: Solubility of this compound at Different pH Values
| pH | Concentration (mg/mL) |
| 2 | >20[8] |
| 6 | >20[8] |
| 8 | 6.2[8] |
Table 2: Example of a Stable this compound Formulation
| Component | Amount per Tablet (mg) | Percentage by Weight (%) |
| This compound | 25.0 | 15.6 |
| Mannitol | 95.8 | 59.9 |
| Microcrystalline Cellulose | 32.0 | 20.0 |
| Croscarmellose Sodium | 3.2 | 2.0 |
| Magnesium Stearate | 4.0 | 2.5 |
| Total | 160.0 | 100.0 |
Data adapted from patent WO2015031228A1.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its degradation products.
-
Chromatographic System:
-
Mobile Phase:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound formulation in a suitable solvent (e.g., a mixture of the mobile phase) to obtain a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution into the chromatograph.
-
Run the chromatogram for a sufficient time to allow for the elution of this compound and all potential degradation products.
-
Identify and quantify this compound and its degradants based on their retention times and peak areas compared to reference standards.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[9]
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the degradation profile and demonstrate the specificity of the stability-indicating method.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified period.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH and heat at 80°C for a specified period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[10]
-
-
Thermal Degradation:
-
Expose the solid drug substance or formulation to dry heat (e.g., 105°C) for a defined duration.
-
-
Photolytic Degradation:
-
Expose the drug substance or formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
For all stress conditions, analyze the samples at appropriate time points using the validated stability-indicating HPLC method.
Visualizations
References
- 1. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins [mdpi.com]
- 2. Analysis of this compound forced degradation products by ultra-fast liquid chromatography, mass spectrometry, and in vitro toxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015031228A1 - Oral pharmaceutical formulation of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Quality and Stability Profile Assessment of the Recent Antidiabetic this compound by Using Different Chromatographic Met… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Omarigliptin vs. Sitagliptin: A Head-to-Head Clinical Trial Comparison
A detailed analysis of the efficacy and safety profiles of the once-weekly omarigliptin versus the once-daily sitagliptin for the treatment of type 2 diabetes.
This guide provides a comprehensive comparison of the clinical trial results for two dipeptidyl peptidase-4 (DPP-4) inhibitors, this compound and sitagliptin. The data presented is based on head-to-head studies in patients with type 2 diabetes, offering researchers, scientists, and drug development professionals a concise overview of their comparative performance.
Efficacy Data
The primary measure of efficacy in the key clinical trials was the change in glycated hemoglobin (HbA1c) from baseline. The studies were designed to assess the non-inferiority of once-weekly this compound to once-daily sitagliptin.
Primary Efficacy Outcome: Change in HbA1c
A pivotal phase 3, randomized, double-blind, non-inferiority trial evaluated the efficacy of this compound compared to sitagliptin in adults with type 2 diabetes who had inadequate glycemic control on metformin.[1] After 24 weeks of treatment, this compound demonstrated a similar reduction in HbA1c levels from baseline compared to sitagliptin, meeting the pre-specified non-inferiority criterion.[1][2]
Table 1: Change in HbA1c from Baseline at Week 24
| Treatment Group | Mean Baseline HbA1c | Mean Change from Baseline | Between-Group Difference (95% CI) |
| This compound 25 mg once weekly | 7.5%[2] | -0.47%[1][2] | -0.03% (-0.15, 0.08)[1][2] |
| Sitagliptin 100 mg once daily | 7.5%[2] | -0.43%[1][2] |
In a sub-group of patients with a higher baseline HbA1c of ≥8.0%, this compound treatment led to a reduction of -0.79%, compared to -0.71% for sitagliptin.[1]
Another study in Japanese patients with type 2 diabetes also demonstrated the non-inferiority of this compound 25 mg once weekly to sitagliptin 50 mg once daily over a 24-week period.[3]
Table 2: Change in HbA1c from Baseline at Week 24 (Japanese Patients)
| Treatment Group | Mean Change from Baseline | Between-Group Difference (95% CI) |
| This compound 25 mg once weekly | -0.66%[3] | -0.02% (-0.15, 0.12)[3] |
| Sitagliptin 50 mg once daily | -0.65%[3] |
Secondary Efficacy Outcomes
Secondary endpoints, including the change in fasting plasma glucose (FPG) and the percentage of patients achieving specific HbA1c goals, were also assessed.
Table 3: Secondary Efficacy Outcomes at Week 24
| Parameter | This compound 25 mg once weekly | Sitagliptin 100 mg once daily |
| Change in FPG from Baseline | -0.8 mmol/L[1][4] | -0.5 mmol/L[1][4] |
| Patients Achieving HbA1c <7.0% | 51%[1][4] | 49%[1][4] |
| Patients Achieving HbA1c <6.5% | 27%[1] | 23%[1] |
Safety and Tolerability
Both this compound and sitagliptin were generally well tolerated in the clinical trials.[2] The incidence of adverse events was comparable between the two treatment groups.
Table 4: Overview of Adverse Events
| Parameter | This compound 25 mg once weekly | Sitagliptin 100 mg once daily |
| Incidence of Adverse Events | 36.3%[4][5] | 40.6%[4][5] |
| Incidence of Symptomatic Hypoglycemia | Low and similar in both groups[2] | Low and similar in both groups[2] |
| Drug-related Adverse Events | Similar frequency between groups[4] | Similar frequency between groups[4] |
| Serious Adverse Events | Similar frequency between groups[4] | Similar frequency between groups[4] |
| Discontinuations due to Adverse Events | Similar frequency between groups[4] | Similar frequency between groups[4] |
In the study of Japanese patients, there was one episode of symptomatic hypoglycemia in the sitagliptin group and none in the this compound group.[3]
Experimental Protocols
The head-to-head comparisons of this compound and sitagliptin were conducted through phase 3, randomized, double-blind, non-inferiority trials.[1]
Key Study Design Elements:
-
Patient Population: Adults with type 2 diabetes who had inadequate glycemic control (HbA1c between 6.5% and 9.0%) while on a stable dose of metformin (≥1500 mg/day).[2][5]
-
Randomization: Patients were randomly assigned in a double-blind manner to receive either this compound or sitagliptin.[2]
-
Treatment Arms:
-
Duration: The primary efficacy and safety assessments were conducted over a 24-week period.[2][3] Some studies included longer-term open-label extensions.[3]
-
Primary Endpoint: The primary analysis was designed to assess whether this compound was non-inferior to sitagliptin in reducing HbA1c at week 24.[2] The non-inferiority margin was typically set with an upper bound of the 95% confidence interval for the between-group difference of less than 0.3%.[2]
-
Secondary Endpoints: These included the change from baseline in fasting plasma glucose and the proportion of patients achieving HbA1c targets of <7.0% and <6.5%.[6]
-
Safety Assessments: Included the monitoring and reporting of all adverse events, with a particular focus on symptomatic hypoglycemia.[2]
Visualizations
Signaling Pathway of DPP-4 Inhibitors
Both this compound and sitagliptin are DPP-4 inhibitors. They work by blocking the DPP-4 enzyme, which in turn increases the levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately improving glycemic control.[8]
Caption: DPP-4 Inhibitor Mechanism of Action.
Clinical Trial Workflow
The logical flow of the head-to-head clinical trials comparing this compound and sitagliptin followed a standard, rigorous methodology.
Caption: Head-to-Head Clinical Trial Workflow.
References
- 1. merck.com [merck.com]
- 2. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor this compound or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, placebo- and sitagliptin-controlled trial of the safety and efficacy of this compound, a once-weekly dipeptidyl peptidase-4 inhibitor, in Japanese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Omarigliptin and Other Once-Daily DPP-4 Inhibitors for Type 2 Diabetes Mellitus
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms, and clinical trial methodologies of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focus on the once-weekly agent omarigliptin.
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These oral antihyperglycemic agents enhance the body's own incretin system to improve glycemic control. While most DPP-4 inhibitors are administered once daily, this compound is distinguished by its once-weekly dosing regimen, aiming to improve patient adherence. This guide provides an objective comparison of the efficacy of this compound against other widely used once-daily DPP-4 inhibitors, supported by experimental data from clinical trials.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting the DPP-4 enzyme, these drugs increase the circulating levels of active GLP-1 and GIP.[1][2] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from α-cells, ultimately resulting in lower blood glucose levels with a low intrinsic risk of hypoglycemia.[3]
Comparative Efficacy in Glycemic Control
Clinical trials have demonstrated that this compound has a comparable glycemic efficacy to the widely prescribed once-daily DPP-4 inhibitors.[4] Meta-analyses of multiple randomized controlled trials have shown no major differences in the improvements in glycemic control among the various DPP-4 inhibitors.[5]
Head-to-Head Comparison: this compound vs. Sitagliptin
A key head-to-head clinical trial compared the efficacy and safety of once-weekly this compound (25 mg) with once-daily sitagliptin (100 mg) in patients with T2DM inadequately controlled on metformin.[6][7] The study found that this compound was non-inferior to sitagliptin in reducing HbA1c levels at 24 weeks.[6][7]
| Efficacy Endpoint | This compound 25 mg once-weekly (n=322) | Sitagliptin 100 mg once-daily (n=320) | Between-group Difference (95% CI) |
| Baseline HbA1c (mean) | 7.5% | 7.5% | - |
| Change in HbA1c at Week 24 (LS mean) | -0.47% | -0.43% | -0.03% (-0.15, 0.08) |
| Patients achieving HbA1c <7.0% at Week 24 | 51% | 49% | - |
| Patients achieving HbA1c <6.5% at Week 24 | 27% | 23% | - |
| Change in Fasting Plasma Glucose at Week 24 (LS mean) | -0.8 mmol/L | -0.5 mmol/L | -0.2 mmol/L |
Data from a 24-week, randomized, double-blind, non-inferiority trial.[6][7] LS mean: Least Squares mean.
Efficacy in Patients with Renal Impairment
A study in patients with T2DM on maintenance hemodialysis compared the efficacy of this compound (12.5 mg/week) to linagliptin (5 mg/day). After 24 weeks, the this compound group showed a significantly greater reduction in HbA1c compared to the linagliptin group, demonstrating its feasibility for glycemic control in this specific patient population.
| Efficacy Endpoint | This compound 12.5 mg once-weekly | Linagliptin 5 mg once-daily | p-value |
| Change in HbA1c at 24 weeks | -0.2% ± 0.6% | +0.4% ± 0.8% | 0.024 |
Data from a prospective, randomized, open-label, multicenter study.
General Efficacy of DPP-4 Inhibitors
Across the class, DPP-4 inhibitors typically lead to a reduction in HbA1c of approximately 0.5% to 1.0% when used as monotherapy or in combination with other oral antihyperglycemic agents.[8] Their efficacy is dependent on the baseline HbA1c of the patient population.[8]
Experimental Protocols: Key Clinical Trial Methodologies
The following provides a summary of the typical methodologies employed in Phase 3 clinical trials evaluating the efficacy and safety of DPP-4 inhibitors.
Study Design: this compound vs. Sitagliptin Head-to-Head Trial
-
Design: A multinational, randomized, double-blind, placebo-controlled, non-inferiority trial.[9]
-
Patient Population: Adults (≥18 years) with a diagnosis of T2DM and inadequate glycemic control (HbA1c between 6.5% and 9.0%) while on a stable dose of metformin (≥1500 mg/day).[7]
-
Intervention: Patients were randomized to receive either this compound 25 mg once weekly or sitagliptin 100 mg once daily, in addition to their ongoing metformin therapy.[7]
-
Duration: The primary efficacy endpoint was assessed at 24 weeks.[7]
-
Primary Efficacy Endpoint: The primary hypothesis was to assess whether this compound was non-inferior to sitagliptin in reducing HbA1c from baseline. The non-inferiority margin was set at an upper bound of the 95% confidence interval for the between-group difference of less than 0.3%.[7]
-
Secondary Efficacy Endpoints: Included the change from baseline in fasting plasma glucose and the percentage of patients achieving HbA1c goals of <7.0% and <6.5%.[9]
-
Safety Assessments: Adverse events, including the incidence of symptomatic hypoglycemia, were monitored throughout the study.[6][7]
Safety and Tolerability
This compound and other DPP-4 inhibitors are generally well-tolerated.[4] The incidence of adverse events is comparable to placebo, with the most common being nasopharyngitis.[8] A key advantage of this class of drugs is the low risk of hypoglycemia, as their mechanism of action is glucose-dependent.[3] The safety profile of once-weekly this compound has been found to be comparable to that of once-daily DPP-4 inhibitors and placebo.[4]
Conclusion
The available evidence from head-to-head clinical trials and meta-analyses indicates that the once-weekly DPP-4 inhibitor, this compound, offers comparable glycemic efficacy to once-daily DPP-4 inhibitors such as sitagliptin. The primary advantage of this compound lies in its less frequent dosing schedule, which may improve patient adherence to therapy. The safety and tolerability profile of this compound is consistent with the established safety of the DPP-4 inhibitor class. For researchers and drug development professionals, the choice between these agents may be influenced by factors such as patient preference, adherence considerations, and cost, as the overall efficacy in lowering blood glucose appears to be similar across the class.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis [e-enm.org]
- 5. ASK DIS: DPP-4 Inhibitors Comparison [askdis.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor this compound or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Use of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor this compound in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Inferiority Studies of Omarigliptin Versus Active Comparators
This guide provides a detailed comparison of omarigliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other active oral antihyperglycemic agents based on data from key non-inferiority clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and therapeutic profile.
Mechanism of Action: DPP-4 Inhibition
This compound functions by selectively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released by the intestines after a meal and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[1][2] By inhibiting DPP-4, this compound increases the concentration and prolongs the activity of active incretins, leading to improved glycemic control.[1][3] Its long half-life allows for a once-weekly dosing regimen.[1][2]
This compound vs. Sitagliptin
A Phase 3, randomized, double-blind, non-inferiority trial was conducted to compare the efficacy and safety of once-weekly this compound to once-daily sitagliptin in patients with type 2 diabetes inadequately controlled on metformin.[4][5]
Quantitative Data Summary
| Endpoint | This compound 25 mg Once-Weekly | Sitagliptin 100 mg Once-Daily | Between-Group Difference (95% CI) |
| Baseline HbA1c | 7.5% | 7.5% | N/A |
| Mean Change in HbA1c at Week 24 | -0.47% | -0.43% | -0.03% (-0.15, 0.08) |
| Incidence of Symptomatic Hypoglycemia | Low and similar between groups | Low and similar between groups | No notable difference |
| Adverse Events | 36.3% | 40.6% | N/A |
Data compiled from multiple sources.[4][5][6]
A separate study in Japanese patients with type 2 diabetes compared this compound 25 mg once-weekly to sitagliptin 50 mg once-daily, also demonstrating non-inferiority.[7][8]
| Endpoint (Japanese Population) | This compound 25 mg Once-Weekly | Sitagliptin 50 mg Once-Daily | Between-Group Difference (95% CI) |
| Mean Change in HbA1c at Week 24 | -0.66% | -0.65% | -0.02% (-0.15, 0.12) |
| Symptomatic Hypoglycemia | 0 episodes | 1 episode | N/A |
Data compiled from multiple sources.[7][8]
Experimental Protocol: this compound vs. Sitagliptin
-
Study Design : A Phase 3, multinational, randomized, double-blind, double-dummy, active-controlled, non-inferiority trial.[4][9]
-
Participants : 642 adults with type 2 diabetes and inadequate glycemic control (HbA1c ≥6.5% to ≤9.0%) on a stable dose of metformin (≥1500 mg/day).[4][5]
-
Treatment Arms :
-
Primary Endpoint : The primary hypothesis was that this compound is non-inferior to sitagliptin in reducing HbA1c from baseline at week 24.[4][5]
-
Non-Inferiority Margin : Non-inferiority was declared if the upper bound of the 95% confidence interval for the difference in mean HbA1c change was less than 0.3%.[5][9]
This compound vs. Glimepiride
A randomized, double-blind, non-inferiority trial was conducted to evaluate the efficacy and safety of adding this compound or the sulfonylurea glimepiride to the treatment regimen of patients with type 2 diabetes inadequately controlled on metformin monotherapy.[10][11]
Quantitative Data Summary
| Endpoint | This compound 25 mg Once-Weekly | Glimepiride up to 6 mg Once-Daily | Between-Group Difference (95% CI) |
| Baseline HbA1c | 7.5% | 7.4% | N/A |
| Mean Change in HbA1c at Week 54 | -0.30% | -0.48% | 0.18% (0.06, 0.30) |
| Incidence of Symptomatic Hypoglycemia | 5.3% | 26.7% | N/A |
| Mean Change in Body Weight | -0.4 kg | +1.5 kg | N/A |
Data compiled from multiple sources.[10][11][12][13]
Experimental Protocol: this compound vs. Glimepiride
-
Study Design : A multi-national, double-blind, double-dummy, randomized, active-controlled, non-inferiority study.[11]
-
Participants : Patients with type 2 diabetes and HbA1c ≥6.5% to ≤9.0% while on a stable dose of metformin (≥1500 mg/day).[10][11]
-
Treatment Arms :
-
Primary Endpoint : The primary hypothesis was that this compound is non-inferior to glimepiride in reducing HbA1c from baseline at week 54.[10][11]
-
Non-Inferiority Margin : Non-inferiority was met if the upper bound of the two-sided 95% confidence interval for the mean difference between treatments was less than 0.35%.[11][13]
Conclusion
Clinical trial data demonstrates that once-weekly this compound is non-inferior to once-daily sitagliptin in improving glycemic control for patients with type 2 diabetes on metformin.[4][5] When compared to glimepiride as an add-on to metformin, this compound also met the non-inferiority criterion for HbA1c reduction over 54 weeks.[10][11] Notably, the trial against glimepiride showed that this compound was associated with a significantly lower incidence of symptomatic hypoglycemia and resulted in a mean weight loss, compared to a mean weight gain with glimepiride.[10][11][13] Both this compound and its active comparators were generally well-tolerated in these studies.[5][10]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. merck.com [merck.com]
- 5. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor this compound or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 7. A randomized, placebo- and sitagliptin-controlled trial of the safety and efficacy of this compound, a once-weekly dipeptidyl peptidase-4 inhibitor, in Japanese patients with type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, placebo‐ and sitagliptin‐controlled trial of the safety and efficacy of this compound, a once‐weekly dipeptidyl peptidase‐4 inhibitor, in Japanese patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized clinical trial comparing the efficacy and safety of treatment with the once‐weekly dipeptidyl peptidase‐4 (DPP‐4) inhibitor this compound or the once‐daily DPP‐4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized, double-blind, non-inferiority trial evaluating the efficacy and safety of this compound, a once-weekly DPP-4 inhibitor, or glimepiride in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Validating the Long-Term Safety and Efficacy of Omarigliptin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and efficacy of omarigliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other therapeutic alternatives for the management of type 2 diabetes mellitus (T2DM). The information presented is collated from peer-reviewed clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.
Executive Summary
This compound, administered once-weekly, has demonstrated comparable long-term efficacy and safety to the once-daily DPP-4 inhibitor, sitagliptin. Clinical data up to 52 weeks show that this compound is non-inferior to sitagliptin in glycemic control, as measured by HbA1c reduction. The safety profiles of both drugs are similar, with a low incidence of adverse events and hypoglycemia. This guide provides a detailed breakdown of the available data, experimental protocols of key studies, and a visualization of the underlying signaling pathway.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from long-term clinical trials comparing this compound with other DPP-4 inhibitors.
Table 1: Comparison of Glycemic Efficacy of this compound vs. Sitagliptin (O-QWEST Trial)[1][2][3][4][5]
| Efficacy Endpoint | This compound 25 mg Once-Weekly (n=322) | Sitagliptin 100 mg Once-Daily (n=320) | Between-Group Difference (95% CI) |
| Mean Change in HbA1c from Baseline at Week 24 | -0.47% | -0.43% | -0.03% (-0.15, 0.08) |
| Mean Change in Fasting Plasma Glucose (FPG) from Baseline at Week 24 | -0.8 mmol/L | -0.5 mmol/L | -0.2 mmol/L |
| Patients Achieving HbA1c <7.0% at Week 24 | 51% | 49% | Not Statistically Significant |
| Patients Achieving HbA1c <6.5% at Week 24 | 27% | 23% | Not Statistically Significant |
Table 2: Long-Term Safety and Tolerability of this compound vs. Sitagliptin (up to 52 weeks)[6][7]
| Safety Endpoint | This compound | Sitagliptin |
| Overall Adverse Events | Incidence similar to sitagliptin[1] | Incidence similar to this compound[1] |
| Serious Adverse Events | Similar frequency to sitagliptin[1] | Similar frequency to this compound[1] |
| Drug-Related Adverse Events | Similar frequency to sitagliptin[1] | Similar frequency to this compound[1] |
| Symptomatic Hypoglycemia | Low incidence, similar to sitagliptin[1] | One episode reported in a 24-week trial[2] |
| Body Weight | No meaningful effect[3][2] | No meaningful effect |
Table 3: Comparison of this compound vs. Linagliptin in Patients with T2DM on Hemodialysis (24 Weeks)[6]
| Efficacy Endpoint | This compound | Linagliptin | p-value |
| Mean Change in HbA1c | -0.2% ± 0.6% | +0.4% ± 0.8% | 0.024 |
| Mean Change in Blood Glucose after a single HD session | -18.4 ± 31.4 mg/dL | +25.2 ± 59.5 mg/dL | 0.019 |
| Hypoglycemia | No subjects | Not reported | - |
Experimental Protocols
O-QWEST (this compound Q Weekly Efficacy and Safety in Type 2 Diabetes) Trial[1][2][3][8]
-
Study Design: This was a Phase 3, multicenter, randomized, double-blind, non-inferiority trial with a 24-week treatment period.[4][5][6]
-
Patient Population: The study enrolled adults with type 2 diabetes who had inadequate glycemic control (HbA1c between 6.5% and 9.0%) on stable metformin monotherapy (≥1500 mg/day).[5][7]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either this compound 25 mg once-weekly (with a daily placebo for sitagliptin) or sitagliptin 100 mg once-daily (with a weekly placebo for this compound).[7]
-
Primary Efficacy Endpoint: The primary endpoint was the change in HbA1c from baseline at week 24. Non-inferiority was declared if the upper bound of the 95% confidence interval for the difference in HbA1c between the two groups was less than 0.3%.[5]
-
Secondary Efficacy Endpoints: Secondary endpoints included the change from baseline in fasting plasma glucose (FPG) and the proportion of patients achieving HbA1c goals of <7.0% and <6.5% at week 24.[7]
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, serious adverse events, and episodes of hypoglycemia throughout the study.[5]
This compound Dose-Ranging and Long-Term Extension Study[9][10]
-
Study Design: This was a multicenter, double-blind, randomized, placebo-controlled, dose-ranging study over 12 weeks, followed by a 66-week extension study to evaluate long-term safety and tolerability.[8][9]
-
Patient Population: The study included 685 oral antihyperglycemic agent-naïve or washed-out subjects with type 2 diabetes.[9]
-
Intervention: In the initial 12-week phase, patients were randomized to one of five once-weekly doses of this compound (0.25 mg, 1 mg, 3 mg, 10 mg, or 25 mg) or placebo.[9] In the 66-week extension, subjects on this compound doses other than 25 mg were switched to 25 mg once-weekly. Patients initially on placebo were switched to blinded pioglitazone, which was later amended to blinded metformin.[8]
-
Primary Efficacy Endpoint (12-week study): The primary endpoint was the change from baseline in HbA1c.[9]
-
Secondary Efficacy Endpoints (12-week study): Secondary endpoints included changes in 2-hour postmeal glucose (PMG) and fasting plasma glucose (FPG).[9]
-
Primary Objective (Extension Study): The primary objective of the extension study was to assess the safety and tolerability of this compound 25 mg after 78 weeks of treatment.[8]
-
Secondary Objectives (Extension Study): Secondary objectives included assessing the changes from baseline in HbA1c, 2-h PMG, and FPG after 78 weeks of treatment with this compound 25 mg.[8]
Mandatory Visualization
DPP-4 Inhibitor Signaling Pathway
The primary mechanism of action of this compound and other DPP-4 inhibitors is the potentiation of the incretin system. By inhibiting the DPP-4 enzyme, these drugs prevent the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[10][11] This leads to increased levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, ultimately leading to improved glycemic control.[10][11]
Caption: DPP-4 inhibitor mechanism of action.
O-QWEST Trial Workflow
The following diagram illustrates the workflow of the O-QWEST clinical trial, a key head-to-head comparison of this compound and sitagliptin.
Caption: O-QWEST clinical trial workflow.
References
- 1. | BioWorld [bioworld.com]
- 2. A randomized, placebo- and sitagliptin-controlled trial of the safety and efficacy of this compound, a once-weekly dipeptidyl peptidase-4 inhibitor, in Japanese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 5. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor this compound or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Safety and Efficacy of this compound (MK-3102), a Novel Once-Weekly DPP-4 Inhibitor for the Treatment of Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 11. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
Omarigliptin Demonstrates Superior HbA1c Reduction Compared to Placebo in Type 2 Diabetes
A comprehensive review of clinical trial data reveals that the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, omarigliptin, significantly lowers glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes mellitus when compared to placebo. A meta-analysis of 16 randomized controlled trials, encompassing 8,804 participants, showed a mean difference of -0.58% in HbA1c reduction for this compound-treated patients versus those receiving placebo.[1][2][3][4]
This substantial improvement in glycemic control highlights the efficacy of this compound in the management of type 2 diabetes. The drug was also found to be superior to placebo in reducing fasting plasma glucose and 2-hour postprandial glucose.[1][2][3][4] While a higher incidence of hypoglycemic events was observed in the this compound group compared to the placebo group, the overall rates of adverse events, serious adverse events, and severe hypoglycemia were comparable between the two groups.[1][2][3]
Quantitative Analysis of HbA1c Reduction
The following table summarizes the key findings from placebo-controlled clinical trials evaluating the efficacy of this compound in reducing HbA1c levels.
| Study/Analysis | Treatment Group | Placebo Group | Mean Difference in HbA1c Reduction (95% CI) | p-value |
| Meta-analysis of 16 RCTs[1][2][3][4] | This compound | Placebo | -0.58% (-0.75 to -0.40) | <0.00001 |
| Gantz et al. (2017)[5][6] | -0.66% | +0.13% | -0.80% | <0.001 |
| Chacra et al. (2017)[7][8] | -0.67% | -0.06% | -0.61% (-0.85 to -0.38) | Not Reported |
Mechanism of Action: Enhancing Incretin Hormone Activity
This compound functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[9][10][11] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] By blocking DPP-4, this compound increases the levels and prolongs the action of these incretin hormones.[9][10] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[9][10]
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
The findings presented are based on a systematic review and meta-analysis of randomized controlled trials (RCTs). The general methodology for these trials is outlined below.
Study Design
The included studies were primarily randomized, double-blind, placebo-controlled, parallel-group phase 3 clinical trials.[1] The duration of these trials was typically 24 weeks, with some including longer open-label extension periods.[5][6]
Participant Population
The participants were adults diagnosed with type 2 diabetes mellitus who had inadequate glycemic control despite being on a stable dose of metformin, or a combination of metformin and glimepiride.[7][8][12] Baseline HbA1c levels for participants were generally in the range of 7.5% to 8.6%.[7][8]
Intervention
Participants were randomly assigned to receive either this compound (typically a 25 mg once-weekly dose) or a matching placebo.[1][5][6][7][8]
Outcome Measures
The primary efficacy endpoint in these trials was the change in HbA1c from baseline to the end of the study period (e.g., 24 weeks).[1][7][8] Secondary endpoints often included changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), and the proportion of patients achieving specific HbA1c targets (e.g., <7.0%).[1][7][8] Safety and tolerability were assessed by monitoring adverse events, including hypoglycemia.[1]
Caption: Generalized experimental workflow for this compound clinical trials.
References
- 1. e-enm.org [e-enm.org]
- 2. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis [e-enm.org]
- 3. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomized, placebo- and sitagliptin-controlled trial of the safety and efficacy of this compound, a once-weekly dipeptidyl peptidase-4 inhibitor, in Japanese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor this compound in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor this compound in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin (2017) | Seung-Hwan Lee | 16 Citations [scispace.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor this compound or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Omarigliptin Clinical Trial Data for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of omarigliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other treatment alternatives for type 2 diabetes mellitus. The information is compiled from a comprehensive review of published Phase II and Phase III clinical trial data, focusing on efficacy, safety, and experimental methodologies to support evidence-based evaluation.
Executive Summary
This compound, administered as a 25 mg once-weekly oral dose, has demonstrated significant glycemic control in patients with type 2 diabetes. Clinical trial data consistently show its superiority over placebo in reducing HbA1c, fasting plasma glucose (FPG), and 2-hour postprandial glucose (2-h PMG).[1][2] Head-to-head trials have established its non-inferiority to the once-daily DPP-4 inhibitor sitagliptin.[3][4][5] Furthermore, a meta-analysis of 16 randomized controlled trials (RCTs) involving 8,804 subjects concluded that this compound has a favorable glycemic efficacy and safety profile, comparable to other active comparators in the DPP-4 inhibitor class.[2][6] The primary appeal of this compound lies in its once-weekly dosing regimen, which may improve patient adherence compared to daily medications.[2][6]
Efficacy Data
The efficacy of this compound has been evaluated in various clinical trials, both as monotherapy and as an add-on to other antihyperglycemic agents. The primary endpoint in these studies was the change in HbA1c from baseline.
Comparison with Placebo
In a 12-week, dose-ranging Phase II study, this compound 25 mg once-weekly resulted in a placebo-adjusted least-squares mean reduction in HbA1c of -0.72%.[1] This study also demonstrated significant reductions in 2-h PMG and FPG.[1] A meta-analysis of 16 RCTs further solidified these findings, showing a mean difference in HbA1c reduction of -0.58% for this compound compared to placebo.[6][7]
Head-to-Head Comparison with Sitagliptin
A 24-week, double-blind, non-inferiority Phase III trial compared this compound 25 mg once-weekly with sitagliptin 100 mg once-daily in patients inadequately controlled on metformin. The study met its primary endpoint, with a mean change in HbA1c from baseline of -0.47% for this compound and -0.43% for sitagliptin, demonstrating non-inferiority.[3][4][5]
| Efficacy Endpoint | This compound 25 mg once-weekly | Sitagliptin 100 mg once-daily | Placebo |
| Mean Change in HbA1c from Baseline | -0.47%[3][4] | -0.43%[3][4] | +0.13% to +0.14% |
| Placebo-Adjusted HbA1c Reduction | -0.72%[1] | Not Directly Compared | N/A |
| Mean Change in FPG from Baseline (mmol/L) | -0.8[4] | -0.5[4] | Not Reported |
| Patients Achieving HbA1c <7.0% | 51%[4] | 49%[4] | Not Reported |
| Patients Achieving HbA1c <6.5% | 27%[4] | 23%[4] | Not Reported |
Table 1: Comparison of Efficacy Endpoints for this compound, Sitagliptin, and Placebo.
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials, with a safety profile consistent with the DPP-4 inhibitor class.
The incidence of adverse events with this compound has been shown to be similar to both placebo and other active comparators like sitagliptin.[1][8] Importantly, the risk of hypoglycemia, a common concern with many antidiabetic agents, is low with this compound, consistent with the glucose-dependent mechanism of action of DPP-4 inhibitors.[1][8] No notable effect on body weight has been observed.[1][8]
A dedicated cardiovascular safety study, although terminated early for business reasons, showed that this compound did not increase the risk of major adverse cardiovascular events (MACE) or hospitalization for heart failure compared to placebo.[9]
| Safety Endpoint | This compound | Sitagliptin | Placebo |
| Overall Adverse Events | Similar to placebo and active comparators[1][8] | Similar to this compound[8] | Similar to this compound[1] |
| Symptomatic Hypoglycemia | Low incidence, similar to placebo and sitagliptin[1][8] | Low incidence, similar to this compound[8] | Low incidence, similar to this compound[1][8] |
| Severe Hypoglycemia | Rare[8] | Not Reported | Not Reported |
| Effect on Body Weight | Neutral[1][8] | Neutral | Neutral[1][8] |
| Cardiovascular Events (MACE) | No increased risk vs. placebo[9] | Not Directly Compared in cited CV trial | N/A |
| Hospitalization for Heart Failure | No increased risk vs. placebo[9] | Not Directly Compared in cited CV trial | N/A |
Table 2: Summary of Safety and Tolerability Profile.
Experimental Protocols
The clinical trials for this compound have followed rigorous, standardized methodologies. Below is a generalized summary of the key experimental protocols.
Study Design
Most pivotal trials were multicenter, randomized, double-blind, placebo- or active-controlled studies.[1][4] Study durations ranged from 12 weeks for initial dose-finding studies to over a year for long-term safety and efficacy assessments.[1]
Patient Population
Eligible participants were typically adults (18 years or older) with a diagnosis of type 2 diabetes and inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%).[5] Key exclusion criteria often included a history of type 1 diabetes, diabetic ketoacidosis, and significant renal or hepatic impairment.[8]
Interventions and Assessments
Patients were randomized to receive this compound (typically 25 mg once-weekly), a placebo, or an active comparator (e.g., sitagliptin 100 mg once-daily).[3][4] Efficacy assessments, including HbA1c, FPG, and 2-h PMG, were performed at baseline and at specified intervals throughout the study. Safety was monitored through the recording of adverse events, clinical laboratory tests, and vital sign measurements.
Signaling Pathway and Experimental Workflow
DPP-4 Inhibition Signaling Pathway
DPP-4 inhibitors, including this compound, exert their therapeutic effect by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells. The diagram below illustrates this signaling cascade.
Caption: Mechanism of action of this compound via DPP-4 inhibition.
Clinical Trial Workflow
The typical workflow of a clinical trial evaluating this compound is depicted in the diagram below. This process ensures a systematic and controlled evaluation of the drug's efficacy and safety.
Caption: A generalized workflow of this compound clinical trials.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor this compound or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. e-enm.org [e-enm.org]
- 8. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 9. A randomized, placebo-controlled study of the cardiovascular safety of the once-weekly DPP-4 inhibitor this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Omarigliptin and Body Weight: A Comparative Analysis Against Other Antidiabetic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effect of omarigliptin on body weight relative to other classes of antidiabetic drugs. The information is supported by experimental data from clinical trials and meta-analyses, with detailed methodologies for cited experiments.
This compound, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, has been shown to be an effective and well-tolerated treatment for type 2 diabetes.[1] A key consideration in the selection of antidiabetic therapy is its effect on body weight, as many patients with type 2 diabetes are overweight or obese. This guide evaluates the existing evidence on this compound's impact on body weight in comparison to other commonly prescribed antidiabetic medications.
Comparative Efficacy on Body Weight: A Quantitative Overview
Clinical studies have consistently demonstrated that this compound is weight-neutral, a characteristic it shares with other DPP-4 inhibitors.[1][2] This contrasts with other classes of antidiabetic drugs which can be associated with either weight gain or weight loss. The following table summarizes the comparative effects on body weight based on available clinical trial data.
| Drug Class | Specific Drug(s) | Mean Change in Body Weight | Key Findings & Citations |
| DPP-4 Inhibitors | This compound | Neutral / Very small reductions | A meta-analysis of 16 randomized controlled trials found that changes in body weight were similar between the this compound group and active control groups (mean difference of -0.54 kg, with high heterogeneity).[3][4] Short-duration studies have also reported no meaningful effect on body weight.[5][6] |
| Sitagliptin | Neutral / Very small reductions / Slight gain | Head-to-head trials with this compound showed very small reductions in body weight with both drugs and no meaningful differences between them. A meta-analysis found a modest weight gain of 0.55 kg associated with sitagliptin. | |
| Linagliptin | Neutral / Weight loss | In a 104-week study, linagliptin was associated with a mean difference of –2.9 kg in body weight change compared to glimepiride.[7] | |
| Alogliptin | Weight gain | A 12-week study showed that alogliptin significantly increased body weight (from 66.5 ± 19.2 kg to 67.6 ± 19.3 kg).[8][9] | |
| Biguanides | Metformin | Modest weight loss | Metformin is generally associated with mild weight loss. When compared to alogliptin, metformin had no significant effect on body composition, whereas alogliptin led to an increase in body weight and fat mass.[8] |
| Sulfonylureas | Glimepiride | Weight gain / Variable | A meta-analysis reported a weight gain of 2.1 kg associated with glimepiride. However, another study showed a mean weight loss of -2.04 kg with glimepiride over 12 months, which was greater than the weight loss observed with glibenclamide.[10] Sulfonylureas are generally associated with a 1.5 to 2.5 kg weight gain. |
| Glibenclamide | Weight gain | A retrospective study showed a mean weight loss of -0.58 kg over 12 months, which was less than that observed with glimepiride.[10] | |
| Glipizide | Weight gain | A meta-analysis reported a weight gain of 2.2 kg associated with glipizide. | |
| GLP-1 Receptor Agonists | Liraglutide, Exenatide | Weight loss | These agents are known to promote weight loss by decreasing appetite and enhancing satiety. |
| SGLT2 Inhibitors | Dapagliflozin | Weight loss | Dapagliflozin has been shown to lead to significantly greater weight loss compared to placebo when added to metformin (-2.96 kg vs. -0.88 kg).[9] |
| Thiazolidinediones (TZDs) | Pioglitazone | Weight gain | A meta-analysis found a weight gain of 2.6 kg associated with pioglitazone. |
Experimental Protocols of Key Comparative Trials
The data presented above are derived from rigorously designed clinical trials. Below are the typical methodologies employed in these studies.
Study Design: Most of the pivotal trials are randomized, double-blind, non-inferiority or placebo-controlled studies.[5][11][12] For instance, the O-QWEST study was a head-to-head, non-inferiority trial comparing once-weekly this compound to once-daily sitagliptin.[11][13]
Patient Population: The studies typically enroll adults with type 2 diabetes who have inadequate glycemic control on their current therapy (e.g., diet and exercise alone or metformin monotherapy).[11][12] Baseline characteristics such as age, duration of diabetes, and HbA1c are generally well-matched between treatment groups.[11]
Treatment and Dosage:
-
Metformin: Often used as a background therapy at a stable dose of ≥1500 mg/day.[12]
-
Glimepiride: 1 to 4 mg daily as an add-on to metformin.[7]
Duration: The duration of these trials varies, with primary endpoints often assessed at 24 weeks, and some studies extending up to 52 or 104 weeks to evaluate long-term efficacy and safety.[5][11][7]
Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in HbA1c.[3][14] Secondary endpoints often include changes in fasting plasma glucose, 2-hour postprandial glucose, and body weight.[3][14][15]
Statistical Analysis: Non-inferiority is assessed based on a pre-specified margin for the confidence interval of the difference in the primary endpoint between the treatment groups.[12] Changes in body weight are typically analyzed as a secondary or exploratory endpoint.[2][15]
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and the structure of the clinical trials, the following diagrams are provided.
Caption: A typical double-blind, double-dummy clinical trial design comparing this compound to an active comparator.
Caption: Mechanism of action of this compound via DPP-4 inhibition to improve glycemic control.
Conclusion
The available evidence from numerous clinical trials and meta-analyses consistently indicates that this compound is weight-neutral.[1] This positions it as a favorable option for patients with type 2 diabetes where weight management is a key concern, especially when compared to agents known to cause weight gain, such as sulfonylureas and thiazolidinediones. Its effect on body weight is comparable to other DPP-4 inhibitors like sitagliptin. For patients who require significant weight loss, other classes of antidiabetic drugs, such as GLP-1 receptor agonists or SGLT2 inhibitors, may be more appropriate. The choice of therapy should be individualized based on the patient's overall clinical profile, including glycemic targets, comorbidities, and weight management goals.
References
- 1. This compound for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Effects of Multiple-dose Administration of this compound, a Once-weekly Dipeptidyl Peptidase-4 Inhibitor, in Obese Participants With and Without Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis [e-enm.org]
- 4. e-enm.org [e-enm.org]
- 5. A randomized, placebo- and sitagliptin-controlled trial of the safety and efficacy of this compound, a once-weekly dipeptidyl peptidase-4 inhibitor, in Japanese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linagliptin as Effective as Glimepiride with Improved Safety Profile [ahdbonline.com]
- 8. Effects of metformin and alogliptin on body composition in people with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Change in patients' body weight after 12 months of treatment with glimepiride or glibenclamide in Type 2 diabetes: a multicentre retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EASD: Once-weekly this compound as effective as daily sitagliptin | MDedge [mdedge.com]
- 12. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor this compound or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merck.com [merck.com]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. diabetesjournals.org [diabetesjournals.org]
safety profile comparison between omarigliptin and other gliptins
A detailed examination of the safety profiles of the once-weekly DPP-4 inhibitor, omarigliptin, in comparison to other widely-used gliptins, supported by clinical trial data and experimental methodologies.
This guide provides a comprehensive comparison of the safety profile of this compound, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other daily-dosed gliptins such as sitagliptin, saxagliptin, linagliptin, and alogliptin. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data on adverse events, cardiovascular safety, and other key safety parameters.
Executive Summary
This compound has demonstrated a safety profile that is generally comparable to that of other DPP-4 inhibitors and placebo in numerous clinical trials.[1][2] The incidence of overall adverse events, serious adverse events, and hypoglycemia with this compound is similar to that observed with daily-dosed gliptins like sitagliptin.[3][4] Key areas of interest for the gliptin class, including cardiovascular outcomes, pancreatitis, joint pain, and renal safety, have been extensively studied for this compound. Cardiovascular safety trials have shown that this compound does not increase the risk of major adverse cardiovascular events (MACE) or hospitalization for heart failure compared to placebo.[5][6] The risk of pancreatitis and joint pain with this compound appears to be low and consistent with the known safety profile of the DPP-4 inhibitor class.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors, including this compound and other gliptins, exert their glucose-lowering effects by enhancing the incretin system. In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells in a glucose-dependent manner. The enzyme DPP-4 rapidly degrades active GLP-1 and GIP. By inhibiting DPP-4, gliptins increase the circulating levels of active incretins, thereby augmenting their glucoseregulatory effects.[7][8]
Caption: Incretin hormone signaling pathway and the mechanism of DPP-4 inhibition.
Comparative Safety Data
The following tables summarize the key safety findings for this compound in comparison to placebo and other gliptins from major clinical trials.
Table 1: Overall Adverse Events and Hypoglycemia
| Study (Trial ID) | Treatment Arms | Overall AEs (%) | Serious AEs (%) | Hypoglycemia (%) | Severe Hypoglycemia (%) |
| This compound vs. Placebo (NCT01703208) [5] | This compound (n=2092) | Similar to Placebo | Similar to Placebo | Higher than Placebo | Not Reported |
| Placebo (n=2100) | |||||
| This compound vs. Sitagliptin (NCT01703221) [2] | This compound 25 mg (n=~207) | No meaningful difference | No meaningful difference | 0 | 0 |
| Sitagliptin 50 mg (n=~207) | No meaningful difference | No meaningful difference | 1 episode (symptomatic) | 0 | |
| Placebo (n=~207) | No meaningful difference | No meaningful difference | 0 | 0 | |
| This compound in Renal Impairment (NCT01822542) [9] | This compound (n=106) | 66.0 | Similar to Placebo | Similar to Placebo | Not Reported |
| Placebo (n=106) | 69.8 | Similar to Placebo | Similar to Placebo | Not Reported |
Table 2: Cardiovascular Safety Outcomes
| Study (Trial ID) | Treatment Arms | MACE (Hazard Ratio, 95% CI) | Hospitalization for Heart Failure (Hazard Ratio, 95% CI) |
| This compound (NCT01703208) [5] | This compound vs. Placebo | 1.00 (0.77, 1.29) | 0.60 (0.35, 1.05) |
| Saxagliptin (SAVOR-TIMI 53) [10] | Saxagliptin vs. Placebo | 1.00 (0.89, 1.12) | 1.27 (1.07, 1.51) |
| Alogliptin (EXAMINE) [11] | Alogliptin vs. Placebo | 0.96 (upper boundary 1.16) | 1.19 (0.90, 1.58) |
| Sitagliptin (TECOS) | Sitagliptin vs. Placebo | 0.98 (0.88, 1.09) | 1.00 (0.83, 1.20) |
| Linagliptin (CARMELINA) [12] | Linagliptin vs. Placebo | 1.02 (0.89, 1.17) | 0.90 (0.74, 1.08) |
Table 3: Pancreatitis
| Drug | Incidence of Pancreatitis |
| This compound | In a large cardiovascular safety study (NCT01703208), there were 6 cases of acute pancreatitis in the this compound group (n=2092) and 3 in the placebo group (n=2100).[10] |
| Other Gliptins | A combined analysis of three large trials (SAVOR-TIMI 53, EXAMINE, TECOS) showed a significantly increased risk of acute pancreatitis with gliptin treatment compared to placebo (Odds Ratio 1.79), although the absolute risk was small (0.13%).[2] |
Experimental Protocols
The safety and efficacy of this compound have been evaluated in a comprehensive clinical development program. The methodologies of key Phase 3 trials are outlined below.
Cardiovascular Safety Study (NCT01703208)[5][6]
-
Study Design: This was a randomized, double-blind, placebo-controlled, multicenter study in patients with type 2 diabetes and established cardiovascular disease.
-
Patient Population: 4,202 patients with a history of coronary artery disease, ischemic cerebrovascular disease, or peripheral arterial disease.
-
Intervention: Patients were randomized to receive this compound 25 mg once weekly or a matching placebo, in addition to their existing diabetes therapy.
-
Safety Assessments: Safety was monitored through the collection of all adverse events (AEs) and serious adverse events (SAEs). All major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke, as well as hospitalization for heart failure, were prospectively adjudicated by an independent clinical events committee. Standard laboratory tests, vital signs, and electrocardiograms were also performed at regular intervals.
-
Statistical Analysis: The primary safety endpoint was the time to the first occurrence of a MACE. A Cox proportional hazards model was used to estimate the hazard ratio and its 95% confidence interval for this compound relative to placebo. The study was designed to demonstrate non-inferiority.
Head-to-Head Trial vs. Sitagliptin in Japanese Patients (NCT01703221)[2][13]
-
Study Design: A 24-week, randomized, double-blind, placebo- and active-controlled trial followed by a 28-week open-label extension.
-
Patient Population: 414 Japanese patients with type 2 diabetes.
-
Intervention: Patients were randomized to this compound 25 mg once weekly, sitagliptin 50 mg once daily, or placebo.
-
Safety Assessments: The incidence and severity of adverse events were monitored throughout the study. Hypoglycemic events were specifically documented. Standard safety monitoring, including laboratory tests and vital signs, was conducted.
-
Statistical Analysis: The incidence rates of adverse events were compared among the treatment groups.
Study in Patients with Renal Impairment (NCT01822542)[9][14]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with type 2 diabetes and moderate to severe renal impairment, or end-stage renal disease on dialysis.
-
Intervention: Patients received dose-adjusted this compound (25 mg or 12.5 mg once weekly) or placebo.
-
Safety Assessments: The primary safety endpoints were the overall incidence of adverse events and discontinuations due to adverse events. Symptomatic and asymptomatic hypoglycemia were also key safety measures.
-
Statistical Analysis: The incidence of adverse events was summarized and compared between the this compound and placebo groups.
Conclusion
The available data from a robust clinical trial program indicate that this compound has a safety and tolerability profile consistent with the DPP-4 inhibitor class. In direct comparisons, its safety appears similar to that of sitagliptin. Importantly, a large cardiovascular outcomes trial did not show an increased risk of MACE or hospitalization for heart failure with this compound treatment. As with all gliptins, continued post-marketing surveillance will be crucial to further characterize its long-term safety profile in a broader patient population. This comparative guide provides a valuable resource for researchers and clinicians in understanding the safety of this compound relative to other available gliptins.
References
- 1. Efficacy and safety of saxagliptin in older participants in the SAVOR-TIMI 53 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, placebo- and sitagliptin-controlled trial of the safety and efficacy of this compound, a once-weekly dipeptidyl peptidase-4 inhibitor, in Japanese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor this compound or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized clinical trial comparing the efficacy and safety of treatment with the once‐weekly dipeptidyl peptidase‐4 (DPP‐4) inhibitor this compound or the once‐daily DPP‐4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled study of the cardiovascular safety of the once-weekly DPP-4 inhibitor this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, placebo-controlled study of the cardiovascular safety of the once-weekly DPP-4 inhibitor this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. The physiology of incretin hormones and the basis for DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomised, double-blind, trial of the safety and efficacy of this compound (a once-weekly DPP-4 inhibitor) in subjects with type 2 diabetes and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Examination of Cardiovascular Outcomes With Alogliptin Versus Standard of Care - American College of Cardiology [acc.org]
- 12. Effect of Linagliptin vs Placebo on Major Cardiovascular Events in Adults With Type 2 Diabetes and High Cardiovascular and Renal Risk: The CARMELINA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for the Simultaneous Estimation of Omarigliptin with Other Drugs
This guide provides a detailed comparison of validated analytical methods for the simultaneous determination of omarigliptin in combination with other therapeutic agents. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of these drug combinations in various matrices.
Method 1: Simultaneous Estimation of this compound, Metformin, and Ezetimibe by RP-HPLC
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous estimation of the anti-diabetic drugs this compound and metformin, along with the anti-hyperlipidemic drug ezetimibe.[1][2] This method is particularly useful for the quality control of combination pharmaceutical formulations and for conducting pharmacokinetic studies.
Quantitative Data Summary
| Parameter | This compound | Metformin | Ezetimibe |
| Linearity Range (µg/mL) | 0.2 - 2.0 | 0.5 - 25.0 | 0.1 - 2.0 |
| Limit of Quantification (LOQ) (µg/mL) | 0.06 | 0.50 | 0.06 |
| Retention Time (min) | Approx. 4.5 | Approx. 2.5 | Approx. 6.0 |
| % Recovery in Tablets | 96.8 - 102.92% | 96.8 - 102.92% | 96.8 - 102.92% |
| % Recovery in Spiked Human Plasma | 94.3 - 105.7% | 94.3 - 105.7% | 94.3 - 105.7% |
Experimental Protocol
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of methanol and 6.6 mM potassium dihydrogen phosphate buffer (pH 7) in a ratio of 67:33 (v/v).[1][2]
-
Injection Volume: 20 µL.
Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound, metformin, and ezetimibe (100 µg/mL) by dissolving the accurately weighed standards in methanol.
-
From the stock solutions, prepare a series of working standard solutions of different concentrations by appropriate dilution with the mobile phase to cover the linearity range for each drug.
Sample Preparation:
-
For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredients.
-
Dissolve the powder in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
-
-
For Spiked Human Plasma:
-
To a known volume of human plasma, add specific volumes of the standard stock solutions of the drugs to achieve the desired concentrations.
-
Perform a protein precipitation step by adding a precipitating agent like acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
Experimental Workflow
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Omarigliptin
For laboratory professionals engaged in research and development, ensuring personal and environmental safety is paramount when handling potent pharmaceutical compounds like Omarigliptin. This guide provides essential, step-by-step safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, to foster a secure research environment.
Hazard Identification and Occupational Exposure Limits
This compound is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] The primary hazards associated with handling this compound include potential harm if swallowed, skin and eye irritation, and possible respiratory irritation.[4] Prolonged or repeated oral exposure may cause damage to organs, specifically the stomach, blood, and kidneys.[5][6] Furthermore, fine dust particles of this compound may form combustible dust concentrations in the air.[5][7]
To mitigate these risks, adherence to established occupational exposure limits is crucial. The following table summarizes the available exposure limits for this compound.
| Exposure Limit Type | Value | Source |
| Time-Weighted Average (TWA) | 10 µg/m³ | Merck |
| Wipe Limit | 100 µ g/100 cm² | Merck |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection |
| Respiratory | A NIOSH/MSHA approved respirator is recommended, especially where dust generation is likely. General and local exhaust ventilation should be used to maintain exposure below recommended limits.[4][5] |
| Eyes | Safety goggles with side-shields are mandatory to protect against dust and splashes.[4] |
| Hands | Chemical-resistant protective gloves should be worn. It is important to change gloves frequently and to clarify the resistance of the chosen gloves with the manufacturer for specific applications.[4][7] |
| Body | Impervious clothing or a lab coat should be worn to prevent skin contact.[4] Skin should be washed thoroughly after any contact.[5][7] |
Operational Handling and Storage Procedures
Safe handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation to minimize dust concentrations.[4][5][7]
-
Systems for handling dust, such as exhaust ducts and dust collectors, should be designed to prevent the escape of dust into the work area.[5][8]
-
Measures to prevent dust explosions, such as electrical grounding and bonding of equipment, should be implemented.[5][7]
-
Accessible safety showers and eye wash stations are required in the immediate work area.[4][7]
Safe Handling Practices:
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is readily available and in good condition.
-
Dispensing: Minimize dust generation during weighing and transferring of the compound.
-
During Use: Avoid breathing dust and prevent contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[4][5]
-
Spills: In case of a spill, use personal protective equipment and sweep or vacuum the spillage into a suitable, labeled container for disposal.[5] Avoid dispersal of dust into the air.[5]
Storage:
-
Store this compound in properly labeled, tightly closed containers.[4][5]
-
Keep in a well-ventilated place, away from heat and sources of ignition.[5][7]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. Seek medical attention if symptoms occur.[4][5][6] |
| Skin Contact | Wash the affected area with soap and water. Seek medical attention if irritation develops.[4][5][6] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5][6] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused product and contaminated PPE, should be collected in a designated, sealed, and properly labeled container.
-
Disposal Method: The container should be sent to an approved waste disposal plant.[5] Follow all local, state, and federal regulations for pharmaceutical waste disposal.
-
Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[5]
-
Household Trash (for trace amounts): For very small residual amounts, if no take-back program is available, mix the material with an unpalatable substance like coffee grounds or kitty litter, place it in a sealed plastic bag, and then in the household trash.[9][10][11] Scratch out all personal information on any prescription labels.[9][11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. msd.com [msd.com]
- 6. msd.com [msd.com]
- 7. msd.com [msd.com]
- 8. msd.com [msd.com]
- 9. advanceddiabetessupply.com [advanceddiabetessupply.com]
- 10. fda.gov [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
